Chloramphenicol succinate

Catalog No.
S523468
CAS No.
3544-94-3
M.F
C15H16Cl2N2O8
M. Wt
423.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chloramphenicol succinate

CAS Number

3544-94-3

Product Name

Chloramphenicol succinate

IUPAC Name

4-[(2R,3R)-2-[(2,2-dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propoxy]-4-oxobutanoic acid

Molecular Formula

C15H16Cl2N2O8

Molecular Weight

423.2 g/mol

InChI

InChI=1S/C15H16Cl2N2O8/c16-14(17)15(24)18-10(7-27-12(22)6-5-11(20)21)13(23)8-1-3-9(4-2-8)19(25)26/h1-4,10,13-14,23H,5-7H2,(H,18,24)(H,20,21)/t10-,13-/m1/s1

InChI Key

LIRCDOVJWUGTMW-ZWNOBZJWSA-N

SMILES

Array

solubility

greater than or equal to 100 mg/mL at 68.9° F (NTP, 1992)
0.01 M

Synonyms

chloramphenicol hemisuccinate, chloramphenicol monosuccinate, chloramphenicol sodium succinate, chloramphenicol succinate, chloramphenicol succinate sodium, levomycetin succinate

Canonical SMILES

C1=CC(=CC=C1C(C(COC(=O)CCC(=O)O)NC(=O)C(Cl)Cl)O)[N+](=O)[O-]

Isomeric SMILES

C1=CC(=CC=C1[C@H]([C@@H](COC(=O)CCC(=O)O)NC(=O)C(Cl)Cl)O)[N+](=O)[O-]

The exact mass of the compound Chloramphenicol succinate is 422.0284 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as greater than or equal to 100 mg/ml at 68.9° f (ntp, 1992)0.01 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 756676. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Alcohols - Glycols - Propylene Glycols - Supplementary Records. It belongs to the ontological category of amphetamines in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

chloramphenicol succinate mechanism of action

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Metabolic Activation

Chloramphenicol succinate is an inactive, water-soluble prodrug designed for intravenous administration. Its antibacterial activity depends on its conversion to the active base, chloramphenicol.

  • Activation and Target Binding: After IV administration, this compound is hydrolyzed by esterases in the blood, liver, kidneys, and lungs to release active chloramphenicol [1] [2] [3]. The active molecule penetrates bacterial cells and binds reversibly to the A2451 and A2452 residues of the 23S rRNA on the 50S ribosomal subunit [4]. This binding suppresses the activity of peptidyl transferase, preventing the formation of peptide bonds between amino acids [1]. Consequently, bacterial protein synthesis is halted, leading to bacteriostatic inhibition of bacterial growth [5] [1].
  • Resistance Mechanisms: Bacterial resistance primarily occurs through three mechanisms: enzymatic inactivation by chloramphenicol acetyltransferase (CAT), reduced membrane permeability, and mutation of the 50S ribosomal subunit [5] [1].

The metabolic activation and primary action of this compound can be visualized as follows:

G CLsu This compound (Prodrug, IV) Esterases Esterases in Plasma/Tissues CLsu->Esterases Hydrolysis CL Active Chloramphenicol Esterases->CL Ribosome Bacterial 50S Ribosomal Subunit CL->Ribosome Binds to 23S rRNA Inhibition Inhibition of Peptidyl Transferase Ribosome->Inhibition Halt Halts Protein Synthesis (Bacteriostatic) Inhibition->Halt

Pharmacokinetics and Pharmacodynamics

The journey of this compound in the body is characterized by significant individual variation, especially in the critical hydrolysis step.

Parameter Details
Bioavailability (IV) ~70% (highly variable); incomplete due to renal excretion of unmetabolized prodrug [2] [6]
Time to Peak (Tmax) 18 minutes to 3 hours (high interpatient variability) [4]
Volume of Distribution 0.2 - 3.1 L/kg; widely distributed to tissues/fluids, including CSF & brain [4] [6]
Protein Binding 57-92% in plasma [4]
Half-Life 0.6 - 2.7 hours (patients with normal renal/hepatic function) [4]
Route of Elimination Kidney; 6-80% excreted as unchanged prodrug, ~10% as active chloramphenicol (highly variable) [4]
  • Narrow Therapeutic Index: Chloramphenicol has a narrow therapeutic index, meaning the difference between therapeutic and toxic blood levels is small [4] [7]. Therapeutic drug monitoring is essential, with target peak plasma concentrations typically between 10-20 μg/mL (or 15-25 μg/mL for pediatric meningitis) [7] [6]. Concentrations exceeding 25 μg/mL are associated with an increased risk of toxicity [7].
  • Toxicity Mechanisms: The succinate moiety itself may contribute to toxicity; it acts as a competitive substrate and inhibitor of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain [3]. This disruption of mitochondrial function is a probable mechanism for the observed dose-dependent, reversible bone marrow suppression [5] [3]. The idiosyncratic, often fatal aplastic anemia is likely a separate, genetically predisposed adverse effect [1].

Recent Research and Experimental Protocols

Recent research explores structural modifications to improve the efficacy and safety profile of chloramphenicol prodrugs.

  • Peptide Conjugation: A key study synthesized a library of 34 structural analogs where this compound was conjugated to various peptides (e.g., CLsuGG, conjugated to diglycine) and tested their efficacy against E. coli [8] [9] [10]. The general synthesis protocol involves using this compound acid in solid-phase peptide synthesis on 2-chlorotrityl chloride resin, with Fmoc-protected amino acids for chain elongation [9]. The final products are cleaved from the resin using trifluoroacetic acid [9].
  • Structure-Activity Relationship (SAR) Trends:
    • Enhanced Efficacy: Conjugation of peptides, particularly dipeptides, generally enhances the antibacterial efficacy of the prodrug compared to this compound alone [9] [10].
    • Structural Impediments: Negative charges, high steric hindrance in the peptide side chains, or a rigid diester linker decrease prodrug activity [9] [10].
    • Reduced Toxicity: The diglycine conjugate (CLsuGG) demonstrated not only increased efficacy against E. coli but also reduced adverse effects on bone marrow stromal cells in vitro [8] [9]. This suggests a potential for an improved therapeutic index.

The structure-activity relationship trends for peptide-conjugated this compound are summarized below:

G SAR Structure-Activity Relationship (SAR) Factor1 Peptide Conjugation (Especially Dipeptides) SAR->Factor1 Factor2 Negative Charge High Steric Hindrance Rigid Diester Linker SAR->Factor2 Factor3 Diglycine Conjugate (CLsuGG) SAR->Factor3 Effect1 ↑ Antibacterial Efficacy Factor1->Effect1 Effect2 ↓ Prodrug Activity Factor2->Effect2 Effect3 ↑ Efficacy & ↓ Toxicity to Bone Marrow Cells Factor3->Effect3

Key Considerations for Research and Development

  • Overcoming Prodrug Limitations: The primary challenge with this compound is its variable and incomplete hydrolysis to the active form, leading to unpredictable bioavailability [2]. Research into peptide conjugates aims to create "smart" prodrugs that are more efficiently activated by bacterial enzymes, thereby increasing intrabacterial drug concentration and potentially reducing systemic exposure [9].
  • Safety and Monitoring: The serious and potentially fatal hematologic toxicities necessitate that the drug only be used for serious infections where safer alternatives are not available [4] [7]. In a research or clinical setting, rigorous monitoring is mandatory, including complete blood counts (CBC) with differential at baseline and every two days during treatment, alongside therapeutic drug monitoring to maintain plasma levels within the target range [7] [6].

This compound serves as a classic yet evolving prodrug example. Research into novel conjugates like CLsuGG is paving the way for derivatives that may offer enhanced efficacy and a safer profile, potentially reviving this potent antibiotic for future use against multidrug-resistant pathogens.

References

Quantitative Pharmacokinetic Parameters of Chloramphenicol Succinate and Chloramphenicol

Author: Smolecule Technical Support Team. Date: February 2026

The tables below summarize key pharmacokinetic parameters for the prodrug (Chloramphenicol Succinate) and the active drug (Chloramphenicol) after administration of the succinate ester.

Table 1: Pharmacokinetics of this compound (Prodrug)

Parameter Value Context / Variability
Bioavailability (IV) ~70% (average) Highly variable; incomplete due to renal excretion prior to hydrolysis [1] [2].
Volume of Distribution (Vd) 0.2 - 3.1 L/kg Described by a two-compartment model [1] [3].
Protein Binding 57% - 92% In plasma [3].
Elimination Half-Life 0.6 - 2.7 hours In patients with normal renal and hepatic function [3].
Route of Elimination Renal (as unchanged prodrug) ~30% on average, with a wide range of 6% to 80% [1] [3].
Total Clearance 530 - 540 mL/min In patients with normal renal and hepatic function [3].
Renal Clearance 222 - 260 mL/min In patients with normal renal and hepatic function [3].

Table 2: Pharmacokinetics of Active Chloramphenicol

Parameter Value Context / Variability
Bioavailability (Oral) ~80% For crystalline powder and palmitate ester [1] [4].
Volume of Distribution (Vd) 0.6 - 1.0 L/kg Extensive distribution to tissues and fluids, including CSF and breast milk [1] [4] [2].
Protein Binding ~60% In healthy adults; lower in newborns and patients with uremia [1] [2].
Elimination Half-Life ~4 hours In adults with normal function; prolonged in liver disease and neonates [1] [2].
Route of Elimination Hepatic metabolism (90%) Primarily conjugated to inactive chloramphenicol glucuronide [1] [2].
Route of Elimination Renal (5-15%) Excreted as unchanged, active drug [1].

| Therapeutic Range | Peak: 10-20 μg/ml Trough: 5-10 μg/ml | Target for most infections [1]. | | Toxic Threshold | Peak ≥ 25 μg/ml Trough ≥ 10 μg/ml | Associated with bone marrow suppression [1]. |

Metabolic Pathway and Pharmacokinetic Model

This compound is an inactive prodrug that undergoes hydrolysis in the body to release the active antibiotic, chloramphenicol. The following diagram illustrates the core metabolic fate and distribution of the drug.

G A This compound (IV Prodrug) B Hydrolysis by Esterases A->B Systemic Circulation F Renal Excretion A->F 30% Unchanged (Unhydrolyzed) C Chloramphenicol (Active Drug) B->C Bioavailability ~70% D Liver: Glucuronidation C->D Main Pathway C->F 5-15% Unchanged G Tissue Distribution (CSF, Brain, etc.) C->G Vd: 0.6-1.0 L/kg E Inactive Metabolites (Chloramphenicol Glucuronide) D->E E->F ~80% of Dose

This compound is hydrolyzed to active drug, which is metabolized by the liver and distributed to tissues [1] [2] [3].

Key Experimental Insights for Research & Development

  • Variable Prodrug Hydrolysis: A primary source of pharmacokinetic variability is the incomplete and variable hydrolysis of this compound to the active form. A significant portion (average 30%, range 6-80%) is excreted renally before conversion, leading to unpredictable and lower than expected bioavailability of the active drug [1] [3]. This highlights a key challenge in formulation and dosing.
  • Dose-Dependent Kinetics: Research in primate models (Macaca nemestrina) has demonstrated that the pharmacokinetics of this compound can be dose-dependent. Parameters such as volume of distribution, total body clearance, and metabolic clearance showed significant changes with increasing doses, although peak concentrations of the active chloramphenicol remained proportional to the dose [5].
  • Critical Patient Factors: Several patient-specific factors drastically alter pharmacokinetics and necessitate therapeutic drug monitoring (TDM):
    • Renal Impairment: Reduces the excretion of unchanged this compound, increasing its availability for conversion to the active drug and leading to higher systemic concentrations [1].
    • Hepatic Dysfunction: Impairs the conjugation and inactivation of chloramphenicol, leading to reduced clearance, prolonged half-life, and drug accumulation [1] [2].
    • Neonates and Premature Infants: Exhibit immature hepatic and renal function, resulting in dramatically slowed elimination and a high risk of toxicity (e.g., "Grey Baby Syndrome"). Plasma protein binding is also lower in this population [1] [2].
  • Drug-Drug Interactions: Chloramphenicol is involved in several clinically significant interactions. It inhibits the metabolism of drugs like phenytoin and tolbutamide. Conversely, drugs like phenobarbital can induce enzymes and hasten chloramphenicol's elimination. Some diuretics can also alter its renal excretion [1].

Repurposing and Advanced Research

Recent computational and experimental studies have identified this compound as a potent, nanomolar-affinity antagonist of the P2Y14 receptor, a target for inflammatory bowel disease (IBD) [6]. This finding:

  • Suggests a promising drug repurposing avenue beyond its antibiotic use.
  • Leverages its established safety and ADME/T (Absorption, Distribution, Metabolism, Excretion, and Toxicology) profiles to accelerate development for IBD [6].

References

Metabolic Pathways of Chloramphenicol Succinate

Author: Smolecule Technical Support Team. Date: February 2026

The metabolic fate of CAPS involves several pathways, primarily leading to the active drug Chloramphenicol but also intersecting with key cellular processes. The core pathways are summarized in the diagram below:

CAPS_Metabolism CAPS Chloramphenicol Succinate (CAPS) CAP Chloramphenicol (CAP) CAPS->CAP Esterase Hydrolysis Succinate Succinate CAPS->Succinate Released Moiety CAPS->Succinate SDH Oxidation (Proposed) CAP_Glucuronide Chloramphenicol Glucuronide CAP->CAP_Glucuronide UGT Glucuronidation Succinyl_CoA Succinyl-CoA TCA_Cycle TCA Cycle (Altered) Succinyl_CoA->TCA_Cycle Succinate->Succinyl_CoA Succinyl-CoA Synthetase Toxicity Mitochondrial Toxicity TCA_Cycle->Toxicity

Core metabolic and proposed toxic pathways of Chloramphenicol Succinate.

Primary Metabolic Route: Prodrug Activation and Deactivation

  • Hydrolysis to Active Drug: CAPS is a prodrug designed for intravenous administration. Its primary metabolic pathway is hydrolysis by esterases in the liver and other tissues, which cleaves the succinate side chain to release the biologically active Chloramphenicol (CAP) [1]. This activation is crucial for its antibacterial activity, which works by inhibiting bacterial protein synthesis [2] [1].
  • Systemic Clearance: The active CAP molecule is further metabolized for elimination. The main deactivation pathway is conjugation with glucuronic acid in the liver, primarily at the primary alcohol group, forming chloramphenicol glucuronide, which is water-soluble and excreted in the urine [1]. About 5% to 15% of active CAP is excreted unchanged by the kidneys [2].

Proposed Toxicological Pathway: Interaction with Mitochondria

A key research finding is that CAPS itself may have a direct toxic effect, potentially explaining its association with bone marrow suppression.

  • Competitive Substrate for SDH: Evidence suggests that CAPS can act as a competitive substrate for the mitochondrial enzyme succinate dehydrogenase (SDH) [3]. SDH normally oxidizes succinate to fumarate in the Krebs cycle (TCA cycle).
  • Inhibition and Metabolic Stress: Research indicates that CAPS is slowly oxidized by SDH, a process that itself releases CAP [3]. The produced CAP is then hypothesized to act as a feedback inhibitor of SDH [3]. This dual action—competition for the enzyme by CAPS and subsequent inhibition by its product, CAP—disrupts the TCA cycle. Given that SDH is a key enzyme in mitochondrial energy production (ATP synthesis) and also part of the electron transport chain (Complex II), its inhibition can cause mitochondrial stress and reduce ATP biosynthesis [4] [3]. This mechanism is a plausible explanation for the dose-related, reversible bone marrow toxicity observed with chloramphenicol therapy.

Key Enzymes and Experimental Evidence

The following table summarizes the key enzymes involved in CAPS metabolism and the experimental approaches used to study them.

Enzyme / Process Biological Role Effect on CAPS/CAP Key Experimental Evidence
Esterases Hydrolyze ester bonds Converts CAPS to active CAP Pharmacokinetic studies showing variable hydrolysis rates and unpredictable bioavailability in patients [1].
UDP-Glucuronosyl-transferases (UGTs) Liver conjugation Conjugates CAP to inert glucuronide Metabolic profiling identifies chloramphenicol glucuronide as the primary urinary metabolite [1].
Succinate Dehydrogenase (SDH) TCA cycle & oxidative phosphorylation CAPS acts as competitive substrate; CAP may inhibit enzyme Ex-vivo/in vitro assays with human/rat tissue mitochondria; CAPS oxidation enhanced by FAD, inhibited by malonate/3-NPA [3].
Unidentified Reductases Reduction of nitro group Forms toxic nitroso and hydroxylamine metabolites Incubation with human bone marrow samples; detection of nitroso-CAP peak via HPLC in select samples [5].

Detailed Experimental Protocol

The foundational ex-vivo/in vitro protocol for investigating the interaction between CAPS and Succinate Dehydrogenase is outlined below.

protocol Tissue Tissue Preparation (Human BM, Liver, Rat Liver/Kidney) Mitochondria Isolated Mitochondria Tissue->Mitochondria Homogenize & Differential Centrifugation Incubation Incubation with CAPS ± Activators/Inhibitors Mitochondria->Incubation Resuspend in Reaction Buffer Analysis HPLC Analysis Detect CAP & other metabolites Incubation->Analysis Stop Reaction, Precipitate Protein Conclusion Data Interpretation Confirm SDH pathway Analysis->Conclusion Activators Add Activators (FAD) Activators->Incubation Inhibitors Add Inhibitors (Malonate, 3-NPA) Inhibitors->Incubation

Key steps for studying CAPS metabolism via SDH ex-vivo.

  • 1. Tissue Preparation: Obtain fresh or frozen human tissues (e.g., bone marrow, liver) or animal models (e.g., rat liver, kidney) [3] [5]. Homogenize the tissue in an ice-cold isotonic buffer (e.g., 0.25 M sucrose) to preserve cellular structures. Isolate the mitochondrial fraction using differential centrifugation.
  • 2. Incubation Setup: Resuspend the mitochondrial fraction in a suitable reaction buffer. Divide the suspension into several reaction tubes. To these, add:
    • Test Compound: this compound (e.g., at 1-2 mM).
    • Activators/Inhibitors:
      • Activator: Add Flavin Adenine Dinucleotide (FAD), a cofactor for SDH, to one set of tubes [3].
      • Inhibitors: Add specific SDH inhibitors to other sets, such as malonate (a competitive inhibitor) or 3-Nitropropionic acid (3-NPA) [3].
    • Include appropriate controls (e.g., no substrate, no mitochondria). Incubate the reactions at 37°C for a defined period (e.g., 1-3 hours) [5].
  • 3. Metabolite Detection and Analysis: Stop the reactions by precipitating proteins (e.g., with trichloroacetic acid or organic solvents). After centrifugation, analyze the clear supernatant using High-Performance Liquid Chromatography (HPLC) to separate and quantify metabolites [3] [5].
    • Key Metabolites to Detect:
      • Chloramphenicol (CAP): The oxidation product of CAPS by SDH. Its formation is expected to be enhanced by FAD and suppressed by high concentrations of malonate or 3-NPA [3].
      • Nitroso-CAP: A rare reduction product, detected by its distinct retention time, which may be associated with idiosyncratic toxicity [5].

Research Implications and Toxicity Considerations

The metabolism of CAPS is directly linked to its clinical toxicity profile, which is a critical consideration for drug development.

  • Bioavailability and Dosing: The unpredictable hydrolysis of CAPS to CAP necessitates therapeutic drug monitoring (TDM) of plasma levels in neonates, infants, and patients with hepatic dysfunction to ensure efficacy and avoid toxicity [2] [1].
  • Mechanism of Dose-Related Toxicity: The evidence that CAPS is a competitive substrate for SDH, and that CAP may inhibit it, provides a mechanistic basis for the dose-related, reversible bone marrow suppression [4] [3]. This disruption of mitochondrial function leads to stress and decreased ATP synthesis.
  • Idiosyncratic Toxicity (Aplastic Anemia): The rare, often fatal aplastic anemia is not dose-dependent. While the exact mechanism is unclear, it is hypothesized to involve rare metabolic events, such as the reduction of the nitro group to reactive intermediates like nitroso-chloramphenicol, which may trigger an immune response against bone marrow stem cells [5] [1].

References

Experimental Insights into Prodrug Activation

Author: Smolecule Technical Support Team. Date: February 2026

Research has provided detailed methodologies and insights into how the chloramphenicol succinate prodrug is activated and processed.

  • Solid-Phase Synthesis of Conjugates: A detailed protocol exists for creating peptide-conjugated analogs of CAMsu to study structure-activity relationships [1] [2]. The general workflow involves attaching an Fmoc-protected amino acid to a 2-chlorotrityl chloride resin, followed by Fmoc deprotection. The chain is then extended with subsequent amino acids or coupled directly with CAMsu. Finally, the conjugate is cleaved from the resin using trifluoroacetic acid (TFA) [1] [2].
  • Structure-Activity Relationship (SAR) Studies: Studies synthesizing 34 structural analogs of CAMsu conjugated to various peptides revealed key trends [1] [2]. Antibacterial activity was highest with dipeptide conjugates, particularly those with comparatively hydrophilic, neutral amino acids [1] [2]. Activity decreased with negatively charged peptides, high steric hindrance in the side chains, or a rigid diester linker [1].
  • Novel Metabolic Pathway via Succinate Dehydrogenase (SDH): An alternative activation pathway suggests CAMsu may act as a competitive substrate for mitochondrial succinate dehydrogenase (SDH) [3]. In this proposed mechanism, CAMsu is oxidized by SDH, leading to the release of chloramphenicol and the reduction of FAD to FADH₂. This pathway was inhibited by known SDH inhibitors like malonate and oxaloacetate [3]. The metabolites from this pathway are hypothesized to contribute to the drug's toxicity, including reversible marrow depression and, in rare cases, aplastic anemia [3].

The following diagram illustrates the two main activation pathways of this compound described in the research.

cluster_enzymatic Hydrolytic Activation cluster_SDH SDH-Mediated Pathway CAMsu This compound (CAMsu) Hydrolysis Hydrolysis CAMsu->Hydrolysis Oxidation Oxidation CAMsu->Oxidation Esterases Esterases (in liver, kidney) Esterases->Hydrolysis Catalyzes ActiveCAM Active Chloramphenicol Hydrolysis->ActiveCAM SDH Succinate Dehydrogenase (SDH) SDH->Oxidation Catalyzes Metabolites Nitroso-CAP, Hydroxylamino-CAP (Linked to Toxicity) Oxidation->Metabolites

Detailed Experimental Protocols

For researchers aiming to work with or study this compound, here are detailed protocols for key experiments cited in the literature.

Protocol 1: Solid-Phase Synthesis of CAMsu-Peptide Conjugates

This protocol is used to create peptide-conjugated analogs of CAMsu for SAR studies [1] [2].

  • Step 1: Resin Preparation
    • Attach the first Fmoc-protected amino acid to a 2-chlorotrityl chloride resin.
  • Step 2: Peptide Chain Elongation
    • Remove the Fmoc protecting group using a standard deprotection solution (e.g., 20% piperidine in DMF).
    • Couple the next Fmoc-amino acid using standard coupling reagents (e.g., HBTU/DIPEA).
    • Repeat the deprotection and coupling steps until the desired peptide sequence is assembled.
  • Step 3: CAMsu Coupling
    • After the final Fmoc deprotection, couple the this compound (CAMsu) to the N-terminus of the resin-bound peptide.
  • Step 4: Cleavage and Purification
    • Cleave the final conjugate from the resin and remove any remaining side-chain protecting groups using a cleavage cocktail (e.g., Trifluoroacetic acid (TFA) with appropriate scavengers).
    • Precipitate the crude product in cold diethyl ether, purify it via preparative HPLC, and verify its identity using mass spectrometry.
Protocol 2: Assessing Antibacterial Activity by Minimum Inhibitory Concentration (MIC)

This standard protocol is used to evaluate the efficacy of CAMsu derivatives [1].

  • Step 1: Broth Preparation
    • Prepare Mueller-Hinton broth (or another suitable medium) according to the standard.
  • Step 2: Inoculum Preparation
    • Adjust the turbidity of a bacterial culture (e.g., E. coli K-12) to a 0.5 McFarland standard, yielding approximately 1-2 x 10⁸ CFU/mL.
    • Further dilute the suspension in the broth to achieve a final inoculum of about 5 x 10⁵ CFU/mL in the test well.
  • Step 3: Compound Dilution
    • Serially dilute the CAMsu derivative (or control compounds like chloramphenicol and CAMsu) twofold across a 96-well microtiter plate using the broth.
  • Step 4: Inoculation and Incubation
    • Add the prepared bacterial inoculum to each well of the dilution plate.
    • Incub the plate at 37°C for 16-20 hours.
  • Step 5: MIC Determination
    • The MIC is the lowest concentration of the compound that completely prevents visible growth of the bacteria.

Quantitative Data on Prodrug Performance

The table below consolidates key quantitative findings from recent studies on this compound and its derivatives.

Compound / Parameter Quantitative Data Experimental Context & Significance
CAMsu (P2Y14R Antagonism) IC₅₀ = 1.585 nM; Binding Affinity (ΔGbind) = -54.04 kcal/mol [4] Demonstrates nanomolar potency and high binding affinity for the P2Y14 receptor, superior to reference compounds [4].
CAMsu-Peptide Conjugates (vs. E. coli) MIC range: 20 - 200 µM (for active conjugates) [1] CAM control MIC: 20 µM; CAMsu control MIC: >200 µM. Dipeptide conjugates (e.g., CLsu-Gl, CLsu-Ga) restored activity to the level of chloramphenicol [1].
Chloramphenicol (Control) MIC = 20 µM (against E. coli K-12) [1] Baseline for comparing the efficacy of the prodrug and its conjugates.
This compound (Control) MIC = >200 µM (against E. coli K-12) [1] Confirms its status as an inactive prodrug that requires activation before exhibiting antibacterial effects [1].

A Note on Toxicity and Safety

The toxicity profile of chloramphenicol is a major limitation of its clinical use. The SDH-mediated activation pathway is one proposed mechanism for its dose-dependent, reversible bone marrow suppression [3]. In this pathway, the metabolites nitroso-CAP and hydroxylamino-CAP are hypothesized to be responsible for the pathogenesis of aplastic anemia [3].

References

Pharmacokinetic Parameters of Chloramphenicol Succinate and Chloramphenicol

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the quantitative data for Chloramphenicol succinate (the prodrug) and its active form, Chloramphenicol [1] [2].

Parameter This compound (Prodrug) Chloramphenicol (Active Drug)
Bioavailability ~70% (highly variable) after IV administration [1] ~80% after oral administration [1]
Volume of Distribution 0.2 - 3.1 L/kg [1] 0.6 - 1.0 L/kg [1]
Elimination Half-life ~0.40 hours (in infants/children) [2] ~4 hours [1]
Clearance 0.72 L/kg/hour (in infants/children) [2] Information not specified in search results
Renal Excretion ~35% of dose excreted unchanged in urine [2] 5-15% excreted unchanged in urine [1]
Protein Binding Information not specified in search results ~60% [1]

Experimental Protocol for Pharmacokinetic Studies

A typical methodology for determining these parameters, especially in special populations, involves the following steps [2]:

  • Subject Population: Studies often focus on specific groups, such as infants and young children (e.g., from 2 weeks to 7 years old) to understand age-related pharmacokinetics.
  • Dosing and Sample Collection:
    • A known dose of this compound is administered intravenously.
    • Multiple blood samples are collected from patients at predetermined times after dosing.
    • In some studies, urine is also collected over the dosing interval to measure renal excretion of the unchanged prodrug.
  • Sample Analysis:
    • Serum and urine concentrations of this compound and chloramphenicol are determined using specific assays. Modern methods cited include high-performance liquid chromatography (HPLC) and radioenzymatic assays, which are noted for their accuracy, precision, and sensitivity [1].
  • Pharmacokinetic Analysis:
    • The concentration-time data is analyzed using pharmacokinetic models. For this compound, a two-compartment model is often used [1].
    • Key parameters like half-life (T½), apparent volume of distribution (Vd), and body clearance are calculated from this data.
  • Data Interpretation:
    • Researchers correlate the kinetics of the prodrug (CmS) with the active drug (Cm). For instance, one study concluded that the variation in the prodrug's half-life did not significantly correlate with the active drug's half-life, but the amount of prodrug excreted in urine directly affected the bioavailability of the active drug [2].

Mechanism of Action and Experimental Workflow

The following diagram illustrates the prodrug activation and the key experimental steps involved in studying its pharmacokinetics.

pharmacokinetics cluster_study Experimental Workflow & Analysis Prodrug This compound (IV) Inactive Inactive Prodrug in Circulation Hydrolysis Enzymatic Hydrolysis Inactive->Hydrolysis Excretion Renal Excretion Inactive->Excretion Active Active Chloramphenicol Hydrolysis->Active Urine ~35% of Dose in Urine Excretion->Urine Study Pharmacokinetic Study BloodSampling Serial Blood Sampling HPLC HPLC/MS Analysis BloodSampling->HPLC Modeling Compartmental Modeling HPLC->Modeling Params PK Parameter Calculation Modeling->Params Prodrip Prodrip Prodrip->Inactive

This diagram shows the journey of this compound: after IV administration, the inactive prodrug circulates and is either hydrolyzed into active chloramphenicol or excreted unchanged by the kidneys [1] [2]. The experimental workflow for determining its pharmacokinetic profile is also outlined.

Research Context and Modern Applications

  • Prodrug Characteristics: this compound is an inactive ester prodrug designed for intravenous administration. Its conversion to active chloramphenicol is a critical, variable step that influences overall drug efficacy [1].
  • Historical Context & Data Recency: The core pharmacokinetic data for this compound, including its volume of distribution, was established in the 1980s and early 1990s, primarily driven by its use against ampicillin-resistant Haemophilus influenzae meningitis [1] [2]. This suggests that recent clinical research on this specific drug may be limited.
  • Contemporary Research Directions: Current scientific interest has shifted toward novel applications of the this compound molecule. A prominent area is in drug repurposing and antibiotic derivative design. For example, research is exploring its conjugation with peptides to create new prodrugs with enhanced efficacy and reduced toxicity [3] [4]. It is also used as a hapten in developing sensitive immunoassays for detecting antibiotic residues in food safety monitoring [5].

References

chloramphenicol succinate protein binding

Author: Smolecule Technical Support Team. Date: February 2026

A New Target: P2Y14 Receptor Antagonism

A 2025 study employed a sophisticated computational pipeline to identify Chloramphenicol Succinate as a novel, high-affinity antagonist for the P2Y14 receptor (P2Y14R), a G-protein coupled receptor involved in inflammation and immune regulation [1].

Quantitative Binding Data

The table below summarizes the key quantitative findings from the study on CS's binding to the P2Y14R:

Parameter Value Method / Notes
IC₅₀ (Potency) 1.585 nM In vitro antagonism assay; indicates nanomolar efficacy [1].
Binding Free Energy (ΔGbind) -54.04 kcal/mol Calculated via MM/GBSA from Molecular Dynamics simulations [1].
Critical Interacting Residues K77, Y102, H184, K277 Identified through Molecular Dynamics simulations; these are conserved residues in the P2Y14R [1].
Experimental Protocol: Discovery & Validation

The discovery of CS as a P2Y14R antagonist was achieved through a multi-step experimental workflow, illustrated below.

Start Compound Library (DrugBank) SBVS Structure-Based Virtual Screening Start->SBVS Docking Molecular Docking (Glide XP/AutoDock Vina) SBVS->Docking MD Molecular Dynamics Simulations Docking->MD MMGBSA MM/GBSA Binding Free Energy Calculation MD->MMGBSA Vitro In Vitro Validation (P2Y14R Antagonism Assay) MMGBSA->Vitro Vivo In Vivo Efficacy (DSS-induced Murine Colitis) Vitro->Vivo Result Identified CS as Potent P2Y14R Antagonist Vivo->Result

Research workflow for computational discovery and validation.

  • Computational Screening & Binding Affinity Prediction [1]:

    • Structure-Based Virtual Screening (SBVS): A library of FDA-approved and experimental drugs from DrugBank was screened against the structure of the P2Y14R.
    • Molecular Docking: Top candidates from SBVS, including this compound (DB07565), were docked into the P2Y14R binding site using Glide XP and AutoDock Vina to predict binding poses.
    • Molecular Dynamics (MD) Simulations & MM/GBSA: The stability of the CS-P2Y14R complex was simulated in a near-physiological environment. The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method was then used to calculate the binding free energy (ΔGbind), confirming a strong, favorable interaction.
  • In Vitro Functional Assays [1]:

    • P2Y14R Antagonism Assay: The ability of CS to inhibit the activity of the P2Y14R was tested in a cellular model. The IC₅₀ value was determined from a dose-response curve.
    • Cytotoxicity Testing: Cell viability assays were conducted to ensure that the antagonistic effect was not due to cell death.
  • In Vivo Efficacy Studies [1]:

    • DSS-Induced Colitis Model: The therapeutic effect of CS was evaluated in a mouse model of inflammatory bowel disease, where colitis is induced by dextran sulfate sodium (DSS).
    • Outcome Measures: Treatment with CS alleviated colitis symptoms, reduced colon shortening, and restored gut barrier integrity by enhancing the expression of tight junction proteins (Claudin-1, ZO-1, Occludin).
Mechanism of Action: Signaling Pathway

The proposed mechanism by which CS exerts its therapeutic effect for IBD through P2Y14R antagonism is summarized in the pathway below.

UDPG UDP-Glucose (Agonist) P2Y14R P2Y14 Receptor UDPG->P2Y14R Activates Gi Gi Protein P2Y14R->Gi Activates Inflammation Inflammatory Response & Immune Dysregulation Gi->Inflammation Promotes CS This compound (Antagonist) CS->P2Y14R Binds to Inhibition Inhibition Inhibition->P2Y14R

Proposed anti-inflammatory mechanism of CS via P2Y14R antagonism.

Traditional Target: Ribosomal Binding & Antibiotic Action

Before its rediscovery, CS was known as a prodrug of the broad-spectrum antibiotic Chloramphenicol (CAM), which inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit [2] [3].

Quantitative Ribosomal Binding Data

The table below summarizes key data related to the binding of Chloramphenicol to the bacterial ribosome.

Parameter Value Method / Notes
Primary Binding Site (CAM1) A-site of Peptidyl Transferase Center Competition assays, crystallography [3].
Binding Affinity (Kd) ~2 µM Equilibrium binding studies [3].
Critical Ribosomal Component 23S rRNA & Protein L16 Partial ribosome reconstitution experiments [4].
Inhibition Mechanism Slow-binding competitive inhibitor of aminoacyl-tRNA binding Interferes with the A-site, preventing peptide bond formation [3].
Experimental Protocol: Ribosomal Binding

Classical methods to study CAM/CS ribosomal binding include:

  • Ribosome Reconstitution & Protein Identification [4]:

    • Core and Split Proteins: 50S ribosomal subunits were treated with increasing concentrations of LiCl to create "cores" (deficient in some proteins) and corresponding "split protein" fractions.
    • Binding Assay: The ability of these cores to bind radiolabeled CAM was tested. A core that lost binding capacity was crucial.
    • Reconstitution: Split protein fractions were added back to the deficient core. The specific fraction that restored CAM binding identified the essential protein—in this case, ribosomal protein L16 [4].
  • Competition Binding Assays [3]:

    • Substrate Analogs: The binding of CAM to ribosomes was measured in the presence of potential competitors like puromycin (an aminoacyl-tRNA analog) or the CAACCA-leucyl fragment.
    • Inhibition Analysis: The degree to which these molecules inhibited CAM binding helped map its binding site to the ribosomal A-site, overlapping with the aminoacyl-tRNA binding site [3].
  • Crystallographic Studies [3]:

    • High-resolution X-ray crystal structures of CAM bound to the 50S ribosomal subunit from bacteria like Deinococcus radiodurans and Thermus thermophilus have visually confirmed the binding location and key molecular interactions within the peptidyl transferase center.

Key Takeaways for Researchers

  • A Case for Drug Repurposing: The identification of CS as a P2Y14R antagonist is a prime example of how computational methods can breathe new life into old drugs, bypassing early development stages and leveraging existing safety data [1].
  • Distinct Mechanisms for Different Effects: The antibacterial and potential anti-inflammatory activities of CS are mediated through completely different pathways and targets. The P2Y14R antagonism is unlikely to be related to its ribosomal inhibition.
  • Research Implications: For drug development professionals, this opens a path to developing novel anti-inflammatory therapies. For scientists studying antibiotics, it underscores that off-target effects of old drugs may harbor unexpected therapeutic potential.

References

Pharmacokinetic Data of Chloramphenicol Succinate

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the quantitative data on the elimination of Chloramphenicol Succinate (CAP-S) and the resulting active drug, Chloramphenicol (CAP), from key human studies.

Patient Population CAP-S Half-Life (mean) CAP Half-Life (mean) Bioavailability of CAP Renal Clearance of CAP-S Study Details
Infants & Children (3 days - 16 yrs) [1] Biexponential decline: Initial: 0.7 h; Subsequent: 2.2 h 5.1 h (range: 1.7 - 12.0 h), inversely correlated with age Reduced; a mean of 33% of the dose was excreted unchanged in urine, making it inactive 259.5 ml/min/1.73 m² (indicating active tubular secretion) J Pediatr. 1981; 45 patients; IV administration
Premature Infants [2] Not specified 10.08 h 0.93 (93%) 0.78 ml/min/kg Dev Pharmacol Ther. 1983; 5 patients; steady-state IV administration
Full-term Infants [2] Not specified 3.48 h 0.71 (71%) 4.11 ml/min/kg Dev Pharmacol Ther. 1983; 8 patients; steady-state IV administration
Children (Older) [2] Not specified 4.86 h 0.64 (64%) 7.31 ml/min/kg Dev Pharmacol Ther. 1983; 4 patients; steady-state IV administration

Metabolic Pathway and Key Mechanisms

The following diagram illustrates the metabolic fate of intravenously administered this compound (CAP-S) in the body, which explains the variable bioavailability data in the table above.

G CAPS IV Chloramphenicol Succinate (CAP-S) Hydrolysis Enzymatic Hydrolysis (in blood/tissues) CAPS->Hydrolysis InactiveUrine Inactive Form Excreted in Urine CAPS->InactiveUrine Competing Pathway CAP Active Chloramphenicol (CAP) Hydrolysis->CAP Yields Active Drug CAP_Elim CAP Elimination (Hepatic metabolism) CAP->CAP_Elim

Figure 1: The metabolic pathway of intravenously administered this compound. The core mechanism is the competitive hydrolysis of the prodrug CAP-S into active Chloramphenicol. A significant competing pathway is the renal excretion of unchanged CAP-S, which is directly influenced by mature tubular secretion function and reduces the amount of prodrug available for activation [1] [2].

Analytical Methodologies

The search results reference High-Performance Liquid Chromatography (HPLC) as a primary method for quantifying CAP and CAP-S in biological samples like serum or plasma [3] [4] [5].

  • Technique: Reverse-Phase (RP) HPLC is used, often with a C18 column as the stationary phase [3] [5].
  • Mobile Phase: Typically a mixture of acetonitrile and an aqueous buffer (e.g., acetate or phosphate). For mass spectrometry compatibility, formic acid can replace phosphoric acid [3].
  • Sample Preparation: Involves a liquid-liquid extraction step. One protocol uses ethyl acetate to extract CAP from a small serum volume (0.1 ml) containing an internal standard [5].
  • Detection: Ultraviolet (UV) absorption detection at a wavelength of 270 nm is common [5].

Critical Considerations for Researchers

  • Age-Dependent Kinetics: Renal function maturation dramatically impacts CAP-S disposition. Premature infants have low renal clearance of CAP-S, leading to higher prodrug availability for conversion and consequently longer CAP half-lives and higher bioavailability [2]. Dosing regimens must account for patient age.
  • Therapeutic Drug Monitoring (TDM): Due to variable hydrolysis and elimination, there is a poor correlation between the administered dose and the resulting active Chloramphenicol serum concentration [1]. TDM is critical to ensure efficacy and avoid toxicity, especially the dose-dependent bone marrow suppression and the rare but fatal aplastic anemia [6].

The data from these older studies remain foundational. For contemporary drug development, you would need to supplement this with a comprehensive review of current literature and regulatory guidelines.

References

chloramphenicol succinate metabolic conjugation glucuronic acid

Author: Smolecule Technical Support Team. Date: February 2026

Newly Discovered Therapeutic Application

Recent computational and experimental research has identified Chloramphenicol Succinate (CS) as a potent antagonist for a target involved in inflammatory diseases, separate from its traditional antibiotic role [1].

  • Target: P2Y14 receptor (P2Y14R), a G-protein coupled receptor implicated in inflammatory and immune responses [1].
  • Activity: CS acts as a nanomolar-potency antagonist with an IC₅₀ of 1.585 nM [1].
  • Binding Affinity: Molecular dynamics simulations calculated a strong binding free energy (ΔGbind) of -54.04 kcal/mol, involving interactions with key amino acid residues (K77, Y102, H184, K277) of the P2Y14R [1].
  • In Vivo Efficacy: In a mouse model of DSS-induced colitis, CS treatment alleviated disease symptoms, reduced colon shortening, and helped restore the integrity of the gut barrier by enhancing the expression of tight junction proteins (Claudin-1, ZO-1, Occludin) [1].

This discovery positions CS as a promising repurposed drug candidate for Inflammatory Bowel Disease (IBD) therapy [1].

Metabolism and Other Conjugation Pathways

The search results clarify that Chloramphenicol (CAP) and its prodrug, this compound (CS), can undergo several biotransformation steps, though glucuronic acid conjugation is not detailed. The following table summarizes the primary metabolic reactions identified, largely from studies on environmental bacteria [2] [3] [4].

Biotransformation Step Type of Reaction Key Enzymes / Agents Functional Groups / Atoms Involved Notes
Oxidation Hydroxylation Glucose-Methanol-Choline (GMC) oxidoreductase [2] C1'-OH, C3-OH of the propanediol chain [2] Discovered in Sphingomonas sp. and Caballeronia sp. [2]
Acetylation Acylation Chloramphenicol Acetyltransferase (CAT) [3] [4] C3-OH (primary hydroxyl) [3] [4] A well-known resistance mechanism; also occurs with unusual acyl donors in some bacteria [3] [4]
Isomerization Rearrangement Not specified in results [2] C2 carbon of the propanediol chain [2] A novel pathway discovered for the first time in an activated sludge consortium [2]
Hydrolysis Prodrug Activation Esterases [3] [4] Ester bond in CS [3] [4] Converts the inactive prodrug CS back into active Chloramphenicol [3] [4]

Experimental Workflow for Biotransformation Studies

The search results included a study that used a comprehensive multi-omics approach to elucidate the complete chloramphenicol biotransformation pathway in a microbial consortium. The workflow below outlines the key methodological steps, which could be adapted for investigating specific metabolic conjugations like that with glucuronic acid [2].

Start Enriched Microbial Consortium (CL) A Batch Degradation Experiment Start->A B Multi-Omics Sampling (0, 1, 7, 13, 21, 25, 31, 48h) A->B C DNA & RNA Extraction B->C D Metagenomic Sequencing C->D E Metatranscriptomic Sequencing C->E F Proteomic Analysis C->F G Data Integration & Pathway Reconstruction D->G E->G F->G End Deciphered Biotransformation Pathways & Key Microbes G->End

Workflow for elucidating biotransformation pathways using integrated multi-omics.

The key stages of this methodology are [2]:

  • Consortium Cultivation: Using a microbial community enriched from activated sludge and maintained with CAP as the sole carbon source for over 1.5 years.
  • Batch Experiments & Sampling: Tracking CAP degradation and metabolite production over time, with systematic sampling across different stages of the process.
  • Multi-Omics Analysis:
    • Metagenomics: Recovered 18 high-quality metagenome-assembled genomes (MAGs) to identify the microbial players.
    • Metatranscriptomics & Proteomics: Identified which genes were being expressed and which enzymes were present during CAP degradation.
  • Data Integration: Combining genomic, transcriptomic, and proteomic data to map out the complete biotransformation pathway, identify the catalyzing enzymes, and understand microbial interactions.

References

chloramphenicol succinate route of elimination

Author: Smolecule Technical Support Team. Date: February 2026

Routes and Quantitative Data of Elimination

The table below summarizes the key pharmacokinetic parameters related to the elimination of chloramphenicol succinate (CAPS) and its active form, chloramphenicol (CAP).

Parameter This compound (CAPS - Prodrug) Chloramphenicol (CAP - Active Drug)
Primary Elimination Route Renal excretion (unchanged) and metabolic hydrolysis to CAP [1] [2] Hepatic metabolism [3] [4]
Fraction Excreted Unchanged in Urine 6% - 80% (high interpatient variability); average ~30% [1] [2] [5] 5% - 15% [2] [3] [4]
Fraction Excreted as Active Metabolite ~10% of dose excreted as CAP in urine [1] Not Applicable
Total Clearance 530-540 mL/min (patients with normal hepatic/renal function) [1] Information omitted from source
Renal Clearance 222-260 mL/min (patients with normal hepatic/renal function) [1] Information omitted from source
Elimination Half-Life 0.6 - 2.7 hours [1] 1.5 - 4 hours [3]
Metabolism Hydrolyzed to chloramphenicol [1] Primarily hepatic glucuronidation to chloramphenicol glucuronide (inactive) [3] [4]

The relationship between the elimination of the prodrug and the active drug can be visualized in the following pathway. This diagram illustrates the dual routes of elimination for this compound and the subsequent metabolism of the active Chloramphenicol.

g CAPS This compound (CAPS, Prodrug) CAP Chloramphenicol (CAP, Active Drug) CAPS->CAP Metabolic Hydrolysis Urine_CAPS Renal Elimination (Unchanged CAPS) CAPS->Urine_CAPS Renal Clearance CAP_Gluc Chloramphenicol Glucuronide (Inactive) CAP->CAP_Gluc Hepatic Glucuronidation Urine_CAP Renal Elimination (Active CAP) CAP->Urine_CAP Renal Clearance Urine_Metab Renal Elimination (Metabolites) CAP_Gluc->Urine_Metab Renal Clearance

This compound Elimination and Metabolism Pathway

Mechanisms and Experimental Insights

Metabolic Hydrolysis and a Proposed Toxicological Mechanism

While esterases in tissues like the liver, lungs, and kidney are known to hydrolyze CAPS to CAP [6], one investigative study proposed a novel mechanism within bone marrow cell mitochondria. The research hypothesized that this compound could act as a competitive substrate and inhibitor for the mitochondrial enzyme succinate dehydrogenase (SDH) [6].

  • Experimental Workflow: The methodology involved incubating human bone marrow cells and rat liver mitochondria with CAPS. Researchers used High-Performance Liquid Chromatography (HPLC) to monitor the conversion of CAPS to CAP. They then tested the effects of known SDH activators (e.g., FAD, succinate) and inhibitors (e.g., malonate, oxaloacetate, 3-nitropropionate) on this conversion rate [6].
  • Findings and Implications: The study observed that SDH activators increased the production of CAP, while inhibitors suppressed it. This led to the conclusion that CAPS is an oxidative substrate for SDH. The researchers theorized that this local metabolism within sensitive bone marrow cells could generate reactive nitroso and hydroxylamino metabolites, potentially explaining the pathogenesis of chloramphenicol-induced aplastic anemia [6]. This mechanism, while not yet proven in vivo, offers a specific hypothesis for the drug's idiosyncratic toxicity.
Impact of Organ Function on Clearance

The elimination of CAPS is significantly influenced by the patient's renal and hepatic function.

  • Renal Function: A key study in critically ill patients found a strong correlation (r = 0.92, p < 0.001) between creatinine clearance and the total body clearance of CAPS [5]. This means that in patients with renal impairment, the clearance of the prodrug is reduced, leading to higher systemic levels of CAPS and less available prodrug for conversion to the active antibiotic CAP.
  • Hepatic Function: Since the active drug CAP is primarily metabolized by the liver, patients with hepatic impairment have a reduced capacity to inactivate it. This leads to the accumulation of CAP and increases the risk of dose-related toxicities, such as bone marrow suppression [3]. Therefore, dose reduction and therapeutic drug monitoring are mandatory in this population.

Clinical and Research Implications

  • Therapeutic Drug Monitoring (TDM) is Essential: Due to CAP's narrow therapeutic index and the variable hydrolysis/elimination of CAPS, TDM is recommended for treatments exceeding 48 hours. Target peak (2-hour post-dose) levels of CAP are 10-25 mg/L, and trough (pre-dose) levels should be <10-15 mg/L to maximize efficacy and minimize toxicity [3] [7].
  • Consider Renal Function for Prodrug Activation: In patients with renal impairment, the reduced clearance of CAPS may lead to subtherapeutic levels of the active drug CAP, potentially leading to treatment failure if doses are not adjusted appropriately [5].
  • Avenues for Further Research: The hypothesis that CAPS interacts with mitochondrial SDH [6] opens a potential path for investigating the molecular mechanisms behind its idiosyncratic toxicity. Further in vivo studies are needed to validate this pathway and explore potential protective strategies.

References

Comprehensive Technical Guide: Chloramphenicol Succinate Pharmacodynamics

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Molecular Overview

Chloramphenicol succinate is a broad-spectrum antibiotic with specific clinical applications for serious bacterial infections where less dangerous therapeutic alternatives are ineffective or contraindicated. As a prodrug ester of chloramphenicol, it requires enzymatic hydrolysis in the body to release its active moiety. The molecular structure consists of a p-nitrobenzene ring connected to a dichloroacetyl tail through a 2-amino-1,3-propanediol moiety, with the succinate ester group enabling aqueous solubility for intravenous administration. [1] [2]

First approved by the FDA in 1959, this compound has experienced fluctuating clinical use patterns due to safety considerations, particularly the risk of potentially fatal blood dyscrasias. However, it remains an important therapeutic agent in specific clinical scenarios, especially with the recent emergence of re-emerging susceptibility patterns in extended-spectrum beta-lactamase-producing Enterobacterales. [1] [3]

Table: Basic Drug Characteristics of this compound

Parameter Specification
DrugBank ID DB07565
Chemical Formula C₁₅H₁₆Cl₂N₂O₈
Molecular Weight 423.202 g/mol
Modality Small Molecule
Approval Status FDA Approved (1959)
Therapeutic Category Anti-Bacterial Agent

Mechanism of Action and Pharmacodynamics

Prodrug Activation and Ribosomal Binding

This compound functions as a prodrug that must undergo hydrolysis to release active chloramphenicol while circulating in the body. This activation process is a critical determinant of its bioavailability, which averages approximately 70% but demonstrates considerable interpatient variability. The active chloramphenicol component binds reversibly to the A-site of the peptidyl transferase center in the bacterial 50S ribosomal subunit, where it acts as a slow-binding competitive inhibitor of peptide bond formation. [4] [2]

The molecular mechanism involves structural mimicry, where chloramphenicol resembles both puromycin and the 3'-end of aminoacyl-tRNA. Through retro-inverso orientation relative to A-site substrates, chloramphenicol prevents aminoacyl-tRNA binding, thereby terminating polypeptide chain elongation. This mechanism results in bacteriostatic activity against most susceptible organisms, though it exhibits bactericidal activity at clinically achievable concentrations against key meningeal pathogens including Streptococcus pneumoniae, Neisseria meningitidis, and Haemophilus influenzae. [2] [5]

Time-Course of Pharmacodynamic Effects

The pharmacodynamic profile of this compound is characterized by a moderate duration of action and a narrow therapeutic index. The binding process follows a two-step mechanism: initial rapid formation of an encounter complex (CI) followed by slow isomerization to a tighter complex (C*I). This slow-binding inhibition kinetics explains why the inhibition pattern can be misinterpreted as mixed or noncompetitive under certain experimental conditions. [1] [2]

Beyond inhibiting peptide bond formation, chloramphenicol can perturb additional ribosomal functions including translational accuracy, termination processes, and under certain conditions, ribosomal subunit biogenesis. More recent evidence suggests that ribosomal assembly defects may actually result from specific inhibition of ribosomal protein biosynthesis rather than direct effects on rRNA processing. [2]

G CAPS Chloramphenicol Succinate (CAPS) Hydrolysis Enzymatic Hydrolysis CAPS->Hydrolysis CAP Chloramphenicol (CAP) Hydrolysis->CAP Binding Reversible Binding to Peptidyl Transferase Center CAP->Binding Ribosome 50S Ribosomal Subunit Ribosome->Binding Inhibition Inhibition of Peptide Bond Formation Binding->Inhibition Bacteriostatic Bacteriostatic Effect (Most Organisms) Inhibition->Bacteriostatic Bactericidal Bactericidal Effect (Meningeal Pathogens) Inhibition->Bactericidal

This compound (CAPS) undergoes hydrolysis to active chloramphenicol (CAP), which binds to the bacterial 50S ribosomal subunit, inhibiting protein synthesis.

Quantitative Pharmacokinetic Parameters

Absorption, Distribution, and Elimination

The bioavailability of chloramphenicol after intravenous administration of the succinate ester averages approximately 70%, but demonstrates considerable interpatient variability (range: 44-85%). This incomplete bioavailability results primarily from renal excretion of unchanged prodrug prior to hydrolysis to active chloramphenicol. Studies demonstrate that approximately 26.0±7.0% of an administered dose is recovered as unchanged this compound in urine, representing the fraction that never undergoes activation. [4] [6]

Table: Comprehensive Pharmacokinetic Parameters

Parameter This compound Active Chloramphenicol
Volume of Distribution 0.38±0.13 L/kg 0.81±0.18 L/kg
Elimination Half-life 0.57±0.12 hours 3.20±1.02 hours
Total Clearance 7.72±1.87 mL/min/kg 3.21±1.27 mL/min/kg

| Renal Clearance | 222-260 mL/min (normal function) 66 mL/min (renal impairment) | 5-15% excreted unchanged | | Protein Binding | 57-92% | Approximately 60% | | Time to Peak Concentration | 18 minutes (range: 5.4-40.2 min) after infusion | 18 minutes to 3 hours post-dose |

This compound displays a high degree of interpatient variability in pharmacokinetic parameters. The prodrug exhibits biexponential decline in serum concentrations, with an estimated mean initial half-life of 0.7 hours and a subsequent longer half-life of 2.2 hours. The active chloramphenicol demonstrates extensive tissue distribution, with an apparent volume of distribution ranging from 0.6 to 1.0 L/kg, facilitating penetration into various body compartments including cerebrospinal fluid, pleural fluid, and across the placenta. [1] [7] [4]

Metabolism and Elimination Pathways

This compound undergoes complex metabolism through multiple parallel pathways. The prodrug itself is hydrolyzed to active chloramphenicol, while the active molecule can be metabolized through glucuronidation (the primary pathway), sulfate conjugation, phosphorylation, acetylation, and oxidation. The dichloroacetate moiety can undergo hydrolysis of the amide group and dechlorination, while the nitro functional group can be reduced to aryl amine and aryl amide metabolites. [1] [5]

Elimination occurs predominantly through renal excretion, with 6-80% of this compound eliminated unchanged in urine (highly variable between patients). On average, 30% of the administered dose is excreted as unchanged prodrug and 10% as active chloramphenicol in urine. Only 5-15% of active chloramphenicol is excreted unchanged, with the majority eliminated as inactive metabolites. In patients with normal renal and hepatic function, total clearance of this compound ranges from 530-540 mL/min. [1]

Metabolism and elimination pathways of this compound (CAPS) showing parallel routes of hydrolysis, renal excretion, and hepatic metabolism.

Experimental Assessment Methodologies

Analytical Methods for Concentration Determination

Accurate quantification of this compound and active chloramphenicol in biological matrices requires sophisticated analytical methods. High-performance liquid chromatography has emerged as the gold standard method, providing accurate, precise, and specific quantification with excellent sensitivity. This method enables simultaneous measurement of chloramphenicol, chloramphenicol-3-monosuccinate, and chloramphenicol-1-monosuccinate in plasma, serum, and other biological fluids, making therapeutic drug monitoring practical for clinical and research applications. [4] [6]

Alternative methodologies include radioenzymatic assays, though these have been largely superseded by chromatographic methods. For pharmacokinetic modeling, simultaneous fitting of chloramphenicol and this compound plasma concentration data using compartmental modeling approaches has been successfully implemented, typically employing a two-compartment model for this compound and a one-compartment model for the active metabolite. [4] [6]

Functional Activity Assays

Chloramphenicol acetyltransferase (CAT) activity can be quantitatively measured using adapted enzymatic assays. The rapid CAT assay indirectly measures enzyme activity by quantifying free sulfhydryl groups of the CAT substrate and acetyl donor acetyl-coenzyme A in cell lysates. A color change to yellow indicates CAT enzyme activity and can be spectrophotometrically measured at 412nm. This functional assay has proven valuable in distinguishing phenotypically susceptible isolates that still harbor cat genes but do not express functional enzyme. [3] [8]

An independent secondary method, the disc diffusion CAT assay, evaluates the ability of CAT-producing bacteria to cross-protect susceptible bacteria by inactivating chloramphenicol in the surrounding medium. This method provides confirmation of functional CAT expression and can detect inducible resistance mechanisms that might be missed under standard testing conditions. [3]

Resistance Mechanisms and Current Research

Molecular Resistance Pathways

Bacterial resistance to chloramphenicol emerges through three primary mechanisms: enzymatic inactivation, target site modification, and reduced membrane permeability. The most prevalent resistance mechanism involves chloramphenicol acetyltransferases, which inactivate the drug through covalent attachment of acetyl groups derived from acetyl-S-coenzyme A to the hydroxyl groups on the chloramphenicol molecule. This acetylation prevents ribosomal binding and is typically encoded on mobile genetic elements, facilitating horizontal transfer between bacterial species. [2] [3]

Additional resistance mechanisms include efflux pumps (both specific and multi-drug transporters), enzymatic phosphorylation (phosphotransferases), hydrolytic degradation to p-nitrophenylserinol, nitroreduction, and ribosomal target site mutations. Mutations in the V domain of 23S rRNA and specific methyl-modifications (such as at A2503) can confer high-level resistance, particularly when present in multiple rRNA operons. Recent evidence also indicates that combinations of ribosomal protein and rRNA mutations can lead to synergistic resistance effects. [2] [3]

Re-emerging Susceptibility Patterns

Recent surveillance studies from Malawi have documented a fascinating phenomenon of re-emerging chloramphenicol susceptibility in extended-spectrum beta-lactamase-producing Enterobacterales. Of 840 clinical E. coli and Klebsiella spp. isolates, 31% demonstrated discordant genotype-phenotype relationships, with phenotypic susceptibility despite the presence of cat resistance genes. [3] [8]

Molecular analysis revealed that stable degradation of cat genes by insertion sequences underlies this re-emerging susceptibility pattern. Particularly noteworthy was the identification of catB4 as a non-functional truncated variant of catB3, containing a 2-base pair deletion that creates a premature stop codon, rendering the enzyme non-functional despite its presence in genetic assays. This finding has significant implications for antimicrobial resistance surveillance and potential clinical re-introduction of chloramphenicol for specific multidrug-resistant infections. [3] [8]

Clinical and Research Implications

The pharmacodynamic profile of this compound presents both challenges and opportunities in contemporary antimicrobial therapy. The narrow therapeutic index necessitates careful therapeutic drug monitoring, particularly in vulnerable populations such as neonates and patients with hepatic impairment. The well-described dose-related bone marrow suppression appears linked to inhibition of protein synthesis in mammalian mitochondria, which contain 70S ribosomes similar to bacterial targets. [1] [5]

Recent research on re-emerging susceptibility patterns suggests that chloramphenicol could potentially be reintroduced as a reserve agent for critically ill patients with ESBL-producing Enterobacterales infections in specific epidemiological contexts. However, this would require careful molecular surveillance to distinguish functional from non-functional resistance genes and monitoring for potential resistance reversal during therapy. [3] [8]

References

Comprehensive Protocol for Intravenous Chloramphenicol Succinate: Dosing, Monitoring, and Toxicity Management

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

Chloramphenicol succinate is a broad-spectrum antibiotic prodrug used intravenously for serious bacterial infections when less hazardous alternatives are ineffective or contraindicated [1] [2]. Following intravenous administration, the inactive succinate ester undergoes enzymatic hydrolysis to release biologically active chloramphenicol, which exerts its antibacterial effect by binding to the 50S ribosomal subunit, thereby inhibiting bacterial protein synthesis [1] [2] [3]. This binding action reversibly inhibits peptidyl transferase, preventing peptide bond formation and ultimately halting bacterial growth [2] [4]. Chloramphenicol is primarily bacteriostatic against most susceptible organisms but demonstrates bactericidal activity against some pathogens, including Haemophilus influenzae, Streptococcus pneumoniae, and Neisseria meningitidis [2] [4].

The intravenous formulation is specifically reserved for serious infections due to potential life-threatening toxicities, including dose-dependent bone marrow suppression and idiosyncratic aplastic anemia [5] [2] [3]. Its use has declined over time due to these safety concerns and the development of safer alternatives, but it remains valuable for infections caused by multidrug-resistant organisms [3] [6] [4]. This protocol provides detailed guidance for researchers and clinicians on the appropriate administration, monitoring, and toxicity management of intravenous this compound.

Dosage Protocols Across Patient Populations

Adult Dosing Guidelines

For adults with serious infections, the recommended dosage of intravenous this compound is 50 mg/kg/day administered in divided doses every 6 hours [7] [5] [8]. In exceptional cases involving moderately resistant organisms or severe infections (such as meningitis or bacteremia), dosage may be increased to 100 mg/kg/day to achieve blood levels inhibiting the pathogen [7] [5] [8]. These elevated doses should be reduced as soon as clinically possible [7] [2]. For specific conditions like bacterial meningitis, the Infectious Diseases Society of America (IDSA) recommends 1-1.5 g intravenously every 6 hours as alternative therapy when first-line agents cannot be used [8]. For typhoid fever, some authorities recommend continuing therapy at therapeutic levels for 8-10 days after the patient has become afebrile to minimize relapse risk [5] [8].

Table 1: Recommended Adult Dosage Regimens for Intravenous this compound

Infection Type Standard Dose High Dose (Severe Infections) Dosing Interval Special Considerations
Serious Bacterial Infections 12.5 mg/kg 25 mg/kg Every 6 hours Total daily dose should not exceed 4g normally [6]
Meningitis 1 g 1.5 g Every 6 hours Higher dose for pneumococcal meningitis [8]
Typhoid Fever 12.5 mg/kg 25 mg/kg Every 6 hours Continue 8-10 days after defervescence [5] [8]
Pediatric and Neonatal Dosing

Dosing for infants and children generally follows the same milligram-per-kilogram recommendations as adults [7] [5]. For severe infections like meningitis where adequate cerebrospinal fluid concentrations are desired, doses up to 100 mg/kg/day may be required, but should be reduced to 50 mg/kg/day as soon as possible [7] [5]. For pediatric patients with suspected immature metabolic functions, 25 mg/kg/day divided every 6 hours typically produces therapeutic blood concentrations [7].

Neonatal dosing requires special consideration due to immature hepatic and renal function, which significantly alters chloramphenicol pharmacokinetics and increases the risk of toxicity, including gray baby syndrome [7] [3]. For neonates younger than 28 days, a loading dose of 20 mg/kg IV is recommended, followed by maintenance dosing based on postnatal age and weight [7]:

Table 2: Neonatal Dosing Protocol for Intravenous this compound

Postnatal Age Weight Maintenance Dose Dosing Interval Notes
<7 days Any 25 mg/kg/day Every 24 hours Administer 12 hours after loading dose
>7 days <2000 g 25 mg/kg/day Every 24 hours -
>7 days >2000 g 50 mg/kg/day Divided every 12 hours -
Special Population Considerations

Hepatic Impairment: Chloramphenicol is primarily metabolized in the liver to inactive metabolites [6]. Patients with hepatic impairment require dose reduction due to reduced metabolic capacity, which can lead to drug accumulation and increased toxicity risk [2] [3] [6]. Therapeutic drug monitoring is essential in this population [6].

Renal Impairment: No specific dose adjustment is required for renal impairment, as only 5-15% of active chloramphenicol is excreted unchanged in urine [9] [6]. However, this compound (the inactive prodrug) is excreted renally, with 6-80% eliminated unchanged in urine [1]. Despite this variability, standard dosing is recommended, though the drug should not be used for urinary tract infections if creatinine clearance is below 40 mL/min due to insufficient urinary concentrations of active drug [6].

Obesity: For patients whose total body weight exceeds 20% of their ideal body weight, dosing should be based on adjusted body weight [6]. The formula for adjusted body weight is: AdjBW = IBW + 0.4 × (Actual Body Weight - IBW) [6].

Therapeutic Drug Monitoring and Safety Assessment

Monitoring Parameters and Frequency

Chloramphenicol has a narrow therapeutic index, making therapeutic drug monitoring essential for safe administration, particularly when treatment extends beyond 48 hours [6]. The following monitoring protocol is recommended:

  • Baseline: Complete blood count (CBC), urea and electrolytes (U&Es), liver function tests (LFTs) [6]
  • Week 1: CBC, LFTs, and U&Es every 2 days (increase frequency if hospitalized and unwell) [6]
  • Week 2 onward: CBC weekly, U&Es and LFTs every 2 weeks [6]
  • Therapeutic Drug Monitoring:
    • Pre-dose (trough) levels: ideally <10 mg/L, definitely <15 mg/L [6]
    • Post-dose (2-hour) levels: 10-25 mg/L [6]
    • Short half-life allows monitoring after 24 hours if needed [6]
    • Repeat TDM at 5-7 days if in range (sooner if outside range) [6]

The following diagram illustrates the therapeutic drug monitoring workflow and toxicity management:

Start Start Chloramphenicol Therapy Baseline Baseline Tests: CBC, LFTs, U&Es Start->Baseline RoutineMonitor Routine Monitoring Baseline->RoutineMonitor TDM Therapeutic Drug Monitoring (TDM) RoutineMonitor->TDM Treatment >48h Toxicity Toxicity Suspected RoutineMonitor->Toxicity Abnormal Results DoseCheck Dose/Level Assessment TDM->DoseCheck DoseCheck->TDM Adjust Dose Recheck Sooner Continue Continue Therapy DoseCheck->Continue Levels Therapeutic Toxicity->RoutineMonitor No ManageTox Toxicity Management Toxicity->ManageTox Yes Discontinue Discontinue Chloramphenicol ManageTox->Discontinue Continue->RoutineMonitor Continue Monitoring

Adverse Event Management

Chloramphenicol therapy is associated with several significant adverse effects requiring vigilant monitoring and prompt intervention:

  • Bone Marrow Suppression: Dose-dependent toxicity manifests as anemia, leukopenia, or thrombocytopenia [3] [4]. This typically occurs with cumulative doses exceeding 20 g and is generally reversible upon discontinuation [3]. Risk increases with doses over 4 g daily [6].

  • Aplastic Anemia: Idiosyncratic reaction that is not dose-dependent, often fatal, with incidence of 1:24,000 to 1:40,000 treatment courses [3] [6] [4]. May occur weeks or months after treatment completion [6]. Requires immediate discontinuation and hematology consultation.

  • Gray Baby Syndrome: Occurs primarily in neonates due to immature metabolic pathways, characterized by abdominal distension, cyanosis, cardiovascular collapse, and death if unrecognized [3] [4]. Results from drug accumulation; requires immediate discontinuation and supportive care [3].

  • Neurologic Toxicity: May include optic neuritis, peripheral neuropathy, encephalopathy, and headache [3] [4]. Requires prompt discontinuation; often reversible but may leave residual deficits [4].

  • Metabolic Acidosis: Rare but serious complication, as documented in a case report of a 12-year-old who developed severe lactic acidosis requiring hemodialysis after prolonged therapy [4].

Pharmacokinetic Properties and Drug Interactions

Pharmacokinetic Profile

Table 3: Comprehensive Pharmacokinetic Properties of this compound and Active Chloramphenicol

Parameter This compound (Prodrug) Active Chloramphenicol
Bioavailability (IV) ~70% (highly variable) hydrolyzed to active drug [9] -
Volume of Distribution 0.2-3.1 L/kg [1] [9] 0.6-1.0 L/kg [9]
Protein Binding 57-92% [1] Approximately 60% [9] [3] [6]
Metabolism Hydrolyzed to chloramphenicol [1] Hepatic (90%): glucuronidation [6]
Elimination Half-life 0.6-2.7 hours [1] 1.6-4 hours [9] [3] [6]
Clearance Total: 530-540 mL/min; Renal: 222-260 mL/min [1] -
Excretion Urine (30% unchanged, 10% as active drug) [1] Urine (5-15% active); remainder as metabolites [9] [6]
CSF Penetration - 30-50% (non-inflamed meninges); up to 89% (inflamed meninges) [9] [3]
Significant Drug Interactions

Chloramphenicol inhibits several cytochrome P450 enzymes (CYP2C9, CYP2C19, CYP3A4), leading to numerous clinically significant drug interactions [7] [6]:

  • Contraindicated Interactions: Chloramphenicol is contraindicated with 18 medications including alfuzosin, aprepitant, bromocriptine, conivaptan, eletriptan, eplerenone, lurasidone, triazolam, and others due to potential for serious toxicity from inhibited metabolism [7].

  • Serious Interactions Requiring Avoidance or Alternative Agents: 144 drugs fall into this category, including warfarin (increased anticoagulant effect), phenytoin and other anticonvulsants (elevated levels), sulfonylureas (risk of hypoglycemia), calcineurin inhibitors, and many chemotherapeutic agents [7] [6].

  • Vitamin and Mineral Interactions: Chloramphenicol may decrease response to iron and vitamin B12 supplements, and can increase iron absorption [3] [6].

The metabolic pathways and potential interactions can be visualized as follows:

Chloramphenicol Chloramphenicol CYP3A4 CYP3A4 Enzyme Chloramphenicol->CYP3A4 Inhibits CYP2C9 CYP2C9 Enzyme Chloramphenicol->CYP2C9 Inhibits CYP2C19 CYP2C19 Enzyme Chloramphenicol->CYP2C19 Inhibits Metabolites Metabolites CYP3A4->Metabolites InhibitedMetabolism Inhibited Metabolism CYP3A4->InhibitedMetabolism Result of Inhibition IncreasedToxicity IncreasedToxicity Drug1 Substrate Medications Drug1->CYP3A4 Metabolism InhibitedMetabolism->IncreasedToxicity Leads to

Preparation and Administration Protocol

Reconstitution and Stability

Chloramphenicol sodium succinate is supplied as a freeze-dried powder in vials containing 1 g of drug [5] [2]. Reconstitution should be performed with 10 mL of sterile water for injection or 5% dextrose injection to create a 10% solution (100 mg/mL) [5] [2]. The solution should be inspected for particulate matter or discoloration before administration, and any compromised vials should be discarded [2].

Administration Guidelines
  • Route: For intravenous use only; demonstrated ineffective when administered intramuscularly [5] [2].
  • Method: Administer as a 10% solution (100 mg/mL) by slow intravenous injection over at least one minute [5].
  • Considerations: Rapid administration may cause an intensely bitter taste [6]. There is a lag in achieving adequate blood levels compared with oral formulations due to required hydrolysis of the prodrug [5] [2].
  • Transition: Patients started on intravenous chloramphenicol should be switched to an appropriate oral antibiotic as soon as practicable [5] [2].

Conclusion

Intravenous this compound remains an important therapeutic option for serious infections when alternative antibiotics are ineffective or contraindicated. Its use requires careful attention to patient-specific dosing, particularly in special populations like neonates and those with hepatic impairment. Successful administration depends on vigilant therapeutic drug monitoring and awareness of potential adverse effects, especially hematologic toxicity. Researchers and clinicians should reserve this agent for situations where the benefit-risk ratio is clearly favorable and implement systematic monitoring protocols to maximize safety. When properly administered with appropriate safeguards, this compound can be life-saving for infections caused by multidrug-resistant organisms.

References

Comprehensive Application Notes and Protocols for Chloramphenicol Succinate Therapeutic Drug Monitoring

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Clinical Relevance

Chloramphenicol succinate represents a critically important antibiotic in modern antimicrobial therapy, particularly for serious infections caused by multidrug-resistant pathogens and in cases where first-line agents are contraindicated. As a water-soluble prodrug, this compound must undergo enzymatic hydrolysis in vivo to release the active base compound, chloramphenicol, which exerts its antibacterial effects through protein synthesis inhibition by binding to the 50S ribosomal subunit. The complex pharmacokinetic profile of this prodrug, characterized by variable conversion rates and a narrow therapeutic index, necessitates careful therapeutic drug monitoring (TDM) to ensure optimal treatment outcomes while minimizing the risk of severe toxicities. Clinical use of chloramphenicol has seen a resurgence in specific contexts, primarily due to the emergence of ampicillin-resistant Haemophilus influenzae, which remains a leading cause of bacterial meningitis in infants and children.

The clinical imperative for monitoring chloramphenicol therapy stems from its potentially life-threatening adverse effects, which include dose-dependent bone marrow suppression that can progress to irreversible aplastic anemia, as well as the "grey syndrome" in neonates characterized by circulatory collapse. According to the National Academy of Clinical Biochemistry guidelines, chloramphenicol is among the limited number of antimicrobial agents that meet the specific requirements for therapeutic drug monitoring due to the established relationship between serum concentrations and both efficacy and toxicity. The inherent variability in the bioavailability of chloramphenicol from the succinate ester, which averages approximately 70% but ranges considerably between individuals, further complicates dosing predictability and strengthens the case for meticulous concentration monitoring.

Table 1: Key Pharmacokinetic Parameters of Chloramphenicol and this compound

Parameter Chloramphenicol This compound
Bioavailability ~80% (oral) ~70% (IV, variable)
Volume of Distribution 0.6-1.0 L/kg 0.2-3.1 L/kg
Protein Binding ~60% Not well characterized
Elimination Half-life ~4 hours Highly variable
Renal Excretion 5-15% unchanged ~30% unchanged
Metabolic Pathway Hepatic glucuronidation Ester hydrolysis to active drug

Analytical Methods for Drug Quantification

High-Performance Liquid Chromatography (HPLC) Methods

Reverse-phase HPLC with ultraviolet detection represents the gold standard method for precise quantification of chloramphenicol and its succinate esters in biological fluids. The method developed by Burke et al. enables simultaneous measurement of chloramphenicol, chloramphenicol-3-monosuccinate, and chloramphenicol-1-monosuccinate in micro-samples of plasma as small as 10 μL. This assay utilizes a radial-compression liquid chromatography system equipped with a C18 reverse-phase column and a mobile phase consisting of acetic acid solution (pH 3) and acetonitrile in a 75:25 ratio, with detection at 280 nm. The assay demonstrates excellent linearity (correlation coefficient >0.999) across the concentration range of 1-50 mg/L, with inter- and intra-run precision showing coefficients of variation between 0-5.6%. The total analysis time per sample is less than 8 minutes, making it highly suitable for clinical TDM applications where rapid turnaround is essential for dose adjustment decisions.

A significant advantage of HPLC methodology is its exceptional specificity in distinguishing between the active chloramphenicol and its inactive prodrug and metabolic derivatives, thereby providing a accurate pharmacokinetic profile essential for precise therapeutic monitoring. The sample preparation process can be streamlined through direct injection of plasma samples when utilizing a pre-column module, significantly reducing processing time while maintaining analytical integrity. This method has been successfully applied to monitor plasma concentrations in pediatric patients receiving intravenous this compound for meningitis, demonstrating its clinical utility in vulnerable patient populations where dosage precision is critical.

Spectrophotometric Methods

For situations requiring high-throughput analysis or when HPLC instrumentation is unavailable, spectrophotometric methods provide a viable alternative for chloramphenicol quantification. One well-established approach is based on measuring the blue color produced by the interaction of ammonium molybdate with the alkaline hydrolysis products of chloramphenicol and its derivatives. This method offers advantages of simplicity and sensitivity compared to some conventional techniques and can be applied to both pure drug substances and pharmaceutical formulations. The assay involves hydrolysis of the drug under alkaline conditions followed by reaction with ammonium molybdate to form a colored complex that can be quantified spectrophotometrically.

While spectrophotometric methods generally provide adequate precision and accuracy for clinical monitoring purposes, they may lack the specificity of chromatographic techniques when multiple metabolites or concomitant medications are present. These methods are particularly useful in resource-limited settings or for rapid screening purposes, but confirmation with more specific techniques may be necessary when abnormal concentrations are detected or when drug interactions are suspected. The analytical principles of this method are based on the unique chemical structure of chloramphenicol, particularly the nitro group that undergoes specific chemical transformations to yield measurable chromophores.

Table 2: Methodological Comparison for Chloramphenicol Assay

Parameter HPLC Method Spectrophotometric Method
Sample Volume 10 μL Typically 100-500 μL
Measurement Range 1-50 mg/L Varies with specific protocol
Analysis Time <8 minutes per sample Longer including hydrolysis step
Specificity High (separates parent drug and metabolites) Moderate (may measure metabolites)
Precision (CV) 0-5.6% Typically 5-10%
Equipment Needs Sophisticated instrumentation Basic laboratory equipment
Simultaneous Analysis Multiple compounds Generally single analyte

Pharmacokinetic and Metabolic Foundation

Drug Metabolism and Distribution Pathways

The pharmacokinetic behavior of this compound is characterized by a complex series of distribution, metabolism, and elimination processes that directly influence therapeutic monitoring strategies. Following intravenous administration, the water-soluble prodrug circulates in the bloodstream where it undergoes competing pathways of renal excretion and enzymatic hydrolysis to the active chloramphenicol base. The hydrolysis process is catalyzed by esterases present in various tissues, including the liver, kidneys, and blood, with significant interindividual variation in conversion rates that contributes to the unpredictable bioavailability observed clinically. Once formed, active chloramphenicol exhibits extensive tissue distribution, with penetration into cerebrospinal fluid (approximately 50% of plasma concentrations), pleural fluid, aqueous humor, and across the placental barrier.

The metabolic fate of active chloramphenicol involves primarily hepatic glucuronidation to form the inactive chloramphenicol glucuronide conjugate, which is then excreted renally. A small percentage (5-15%) of unchanged active drug is also eliminated through renal excretion. In patients with renal impairment, the clearance of unchanged this compound is reduced, leading to increased bioavailability of the active drug due to prolonged circulation time available for esterase-mediated hydrolysis. This phenomenon necessitates dosage adjustment in renally compromised patients to prevent toxic accumulation. Conversely, in patients with hepatic dysfunction, the clearance of active chloramphenicol is impaired due to reduced glucuronidation capacity, potentially leading to elevated concentrations and increased toxicity risk even with standard dosing regimens.

ChloramphenicolMetabolism cluster_pharmacokinetics Pharmacokinetic Processes cluster_elimination Elimination Pathways Start Chloramphenicol Succinate IV A Systemic Circulation Start->A B Esterase-mediated Hydrolysis A->B Enzymatic conversion G Renal Excretion (30% unchanged) A->G Renal clearance C Active Chloramphenicol B->C D Tissue Distribution (CSF, Liver, Kidney) C->D E Hepatic Glucuronidation C->E F Renal Excretion E->F

This compound Metabolic Pathway

Special Population Considerations

Neonates and infants present unique pharmacokinetic considerations for chloramphenicol therapy due to immature metabolic systems and variable esterase activity that can significantly alter drug exposure. The elimination half-life of chloramphenicol is prolonged in premature newborns due to reduced glucuronosyltransferase activity and impaired renal function, creating a heightened risk for drug accumulation and the development of "grey syndrome" – a potentially fatal condition characterized by cyanosis, hypotension, and cardiovascular collapse. This population requires meticulous dosing based on weight and postnatal age, with frequent monitoring of serum concentrations to ensure they remain within the therapeutic range. Additionally, oral absorption of chloramphenicol preparations in neonates is often erratic and incomplete, further complicating dose prediction and strengthening the imperative for therapeutic monitoring.

Patients with organ dysfunction require special consideration when receiving this compound therapy. Those with renal impairment demonstrate reduced clearance of the unchanged succinate ester, resulting in increased bioavailability of active chloramphenicol due to prolonged systemic exposure to hydrolytic enzymes. In contrast, patients with hepatic dysfunction exhibit impaired metabolism of active chloramphenicol due to decreased glucuronidation capacity, potentially leading to elevated concentrations and enhanced toxicity risk. For patients with combined organ dysfunction, dosage adjustments must be made empirically with even more intensive monitoring, as the competing pharmacokinetic alterations may have unpredictable net effects on drug exposure. The elderly population may also require dosage modifications due to age-related declines in both renal and hepatic function, though formal guidelines for adjustment in this population are less well-established.

Therapeutic Drug Monitoring Protocol

Sample Collection and Timing

Appropriate timing of blood sample collection is paramount for accurate interpretation of chloramphenicol concentrations and subsequent dosage adjustments. For peak concentration determination, samples should be drawn 30 minutes after completion of an intravenous infusion of this compound, allowing for adequate distribution throughout the systemic circulation. Trough concentrations should be measured immediately before the next scheduled dose to establish the minimum concentration during the dosing interval. The established therapeutic range for most infections targets peak concentrations of 10-20 μg/mL and trough concentrations of 5-10 μg/mL, with toxicity risks increasing substantially with sustained peak concentrations ≥25 μg/mL or trough concentrations ≥10 μg/mL. In meningitis infections, some clinicians target the upper end of the therapeutic range to ensure adequate central nervous system penetration, though evidence supporting this approach is primarily derived from expert opinion rather than randomized trials.

The monitoring frequency should be tailored to individual patient factors and clinical response. For patients with stable organ function and consistent clinical improvement, concentration monitoring every 2-3 days may be sufficient. However, in critically ill patients with fluctuating renal or hepatic function, or those receiving concomitant medications known to interact with chloramphenicol, more frequent monitoring (potentially daily) is warranted. Special attention should be paid to patients receiving concomitant therapy with phenytoin, phenobarbital, or acetaminophen, as these agents have been demonstrated to alter chloramphenicol metabolism through various mechanisms. Additionally, in patients receiving extended courses of therapy (beyond 10-14 days), periodic monitoring should continue throughout treatment due to the potential for delayed changes in drug clearance as the patient's clinical status evolves.

Analytical Procedure for HPLC Measurement

The HPLC analytical protocol for chloramphenicol quantification begins with sample preparation, which involves centrifuging blood samples at 3000 × g for 10 minutes to separate plasma. For the direct injection method, 10 μL of plasma is injected directly into the chromatographic system equipped with a pre-column module and a C18 analytical column maintained at ambient temperature. The mobile phase consists of acetic acid solution (pH 3.0) and acetonitrile in a 75:25 ratio, delivered at a flow rate of 4 mL/min under isocratic conditions. Detection is performed using an ultraviolet detector set at 280 nm, with typical retention times of approximately 3-5 minutes for chloramphenicol and 4-6 minutes for this compound esters, though exact times should be established during method validation.

For assays employing an internal standard, methylprednisolone or another suitable compound is added to the plasma samples prior to processing to control for variability in injection volume and sample recovery. The calibration curve is constructed using spiked plasma standards containing known concentrations of chloramphenicol and this compound across the expected concentration range (1-50 mg/L), with linear regression analysis used to determine the relationship between peak height or area and concentration. Quality control samples at low, medium, and high concentrations should be analyzed with each batch of patient samples to ensure analytical accuracy and precision. The assay demonstrates excellent specificity with no reported interference from commonly co-administered antibiotics or other medications, making it particularly suitable for the monitoring of critically ill patients who often receive multiple pharmacological agents.

TDMWorkflow cluster_analytical Analytical Phase cluster_clinical Clinical Decision Phase Start Patient Identification for TDM A Blood Sample Collection Start->A B Sample Processing (Centrifugation) A->B C HPLC Analysis B->C D Data Integration C->D E Clinical Interpretation D->E F Dosage Adjustment E->F If subtherapeutic or toxic G Therapeutic Target Achieved E->G If therapeutic F->A Repeat monitoring after adjustment

Therapeutic Drug Monitoring Workflow

Clinical Interpretation and Application

Therapeutic Ranges and Toxicity Thresholds

The established therapeutic window for chloramphenicol represents a critical balance between antimicrobial efficacy and toxicity risk. For most serious infections, including meningitis caused by susceptible organisms, the target peak concentrations (drawn 30 minutes post-infusion) range from 10-20 μg/mL, while trough concentrations (drawn immediately prior to the next dose) should be maintained between 5-10 μg/mL. These ranges have been validated through clinical studies demonstrating correlation with both successful microbiological eradication and avoidance of concentration-dependent toxicities. Of particular concern is the relationship between sustained elevated concentrations and the development of reversible bone marrow suppression, which occurs with increased frequency when peak concentrations remain ≥25 μg/mL or trough concentrations persist ≥10 μg/mL for extended periods.

The potentially fatal idiosyncratic reaction of aplastic anemia is not clearly concentration-dependent and may occur even with levels within the therapeutic range, emphasizing the importance of comprehensive hematological monitoring regardless of concentration measurements. The grey syndrome, characterized by abdominal distension, cyanosis, vasomotor collapse, and death, is associated with excessively high concentrations (≥40 μg/mL) that overwhelm the metabolic capacity of vulnerable patients, particularly neonates and infants with immature hepatic glucuronidation systems. This syndrome results from direct mitochondrial toxicity and impaired cardiac output due to compromised oxidative phosphorylation. Regular monitoring of serum concentrations significantly reduces this risk by allowing preemptive dosage adjustments before dangerous accumulation occurs, especially in populations with unpredictable pharmacokinetics.

Clinical Application in Specific Infections

This compound remains a valuable therapeutic option for specific serious infections when less potentially dangerous agents are ineffective or contraindicated. Its primary applications include meningeal infections caused by ampicillin-resistant Haemophilus influenzae, typhoid fever and other systemic Salmonella infections, and rickettsial diseases when tetracyclines are contraindicated. The dosing regimen for this compound typically ranges from 50-100 mg/kg/day in divided doses every 6 hours, with higher doses (up to 100 mg/kg/day) used for meningitis and other serious central nervous system infections due to the drug's moderate penetration into cerebrospinal fluid. For typhoid fever, some authorities recommend continuing therapy for 8-10 days after defervescence to reduce the risk of relapse, with meticulous concentration monitoring throughout the treatment course.

In cystic fibrosis patients, chloramphenicol may be employed as part of combination regimens for multidrug-resistant respiratory pathogens, though its use in this population requires particularly careful monitoring due to altered pharmacokinetics associated with the disease. When administered intravenously, this compound must be hydrolyzed to active chloramphenicol, creating a lag in achieving therapeutic concentrations compared to the oral base formulation. This delayed activation necessitates special consideration in critically ill patients requiring immediate therapeutic concentrations, potentially justifying a loading dose strategy in life-threatening infections. As soon as clinically practicable, patients started on intravenous this compound should be transitioned to oral formulations of appropriate alternative antibiotics to minimize the uncertainties associated with the variable bioavailability of the prodrug.

Conclusion

Therapeutic drug monitoring of this compound represents a critical component of optimal pharmacotherapy with this potentially toxic but clinically important antimicrobial agent. The complex pharmacokinetics of the prodrug, characterized by variable hydrolysis to active chloramphenicol and multiple elimination pathways, create significant interindividual variability in drug exposure that cannot be reliably predicted from dosage alone. Implementation of a systematic TDM protocol incorporating appropriate sample timing, precise analytical methods such as HPLC, and informed clinical interpretation represents a essential strategy for maximizing therapeutic efficacy while minimizing the risk of serious adverse events. As antimicrobial resistance patterns continue to evolve, necessitating the use of older agents like chloramphenicol for resistant infections, the importance of sophisticated therapeutic monitoring approaches becomes increasingly paramount to contemporary infectious disease practice.

Comprehensive Application Notes and Protocols for Chloramphenicol Succinate HPLC Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Basic Properties

Chloramphenicol succinate is a water-soluble prodrug of the broad-spectrum antibiotic chloramphenicol, specifically designed for parenteral administration. This ester derivative addresses the poor aqueous solubility of the parent compound, enabling intravenous and intramuscular delivery for treating serious infections caused by susceptible organisms. The chemical name for chloramphenicol sodium succinate is Sodium 4-{[(2R,3R)-2-(2,2-dichloroacetamido)-3-hydroxy-3-(4-nitrophenyl)propyl]oxy}-4-oxobutanoate, with molecular formula C₁₅H₁₅Cl₂N₂NaO₈ and molecular weight of 445.180 g/mol [1]. The compound exists as a white to greyish-white or yellowish-white fine crystalline powder, with the αR,βR (or D-threo) stereoisomer being the only biologically active form [2].

In pharmaceutical applications, this compound serves as a crucial prodrug that undergoes enzymatic hydrolysis in vivo to release active chloramphenicol. This conversion is essential for its antimicrobial efficacy against a wide spectrum of pathogens, including Salmonella typhi, Haemophilus influenzae, and various anaerobic bacteria [2]. The recommended dosage typically ranges from 50 mg/kg daily in divided doses, extending up to several weeks depending on infection severity and patient response. The development of robust analytical methods for this compound is paramount for quality control in pharmaceutical manufacturing, stability monitoring, and pharmacokinetic studies, ensuring patient safety and therapeutic efficacy.

HPLC Analysis Methods

Separation Fundamentals and Mechanism

Reverse-phase high-performance liquid chromatography (RP-HPLC) represents the predominant analytical technique for the quantification of this compound in pharmaceutical formulations and biological matrices. The separation mechanism relies on the differential partitioning of analytes between a polar mobile phase and a non-polar stationary phase. This compound, with its nitroaromatic ring system and ionizable groups, interacts with the hydrophobic C18 ligands through van der Waals forces, while also exhibiting potential for secondary interactions with residual silanols on the stationary phase surface. The presence of the succinate ester moiety enhances the compound's retention relative to native chloramphenicol, allowing for effective resolution in complex matrices.

The ionization characteristics of this compound significantly influence its chromatographic behavior. The nitro group electron-withdrawing properties and the ester linkage create distinct electronic environments that respond differentially to mobile phase pH modifications. Optimal separation typically occurs in slightly acidic conditions (pH ~4.0), which suppress silanol ionization and provide protonation control of residual acidic impurities, thereby achieving symmetric peak shapes and consistent retention times [3]. The isocratic elution mode is generally preferred over gradient approaches for routine analysis due to its operational simplicity, enhanced baseline stability, and improved retention time reproducibility.

Chromatographic Conditions

Table 1: Standard HPLC Conditions for this compound Analysis

Parameter Condition 1 [3] Condition 2 [1] Condition 3 [4]
Column Thermo Hypersil C18 (250 × 4.6 mm, 5 μm) Newcrom R1 (reverse-phase) Waters X-Bridge C18 (250 × 4.6 mm, 5 μm)
Mobile Phase Acetonitrile-phosphate buffer pH 4.0 (30:70, v/v) Acetonitrile-water with phosphoric acid (MS: formic acid) Acetonitrile-water (47:53, v/v)
Flow Rate 1.0 mL/min Not specified 0.9 mL/min
Column Temperature 40°C Not specified 38°C
Detection Wavelength 230 nm Not specified 261 nm
Injection Volume 20 μL Not specified Not specified
Retention Time Chloramphenicol: ~11.6 min [3] Method dependent Method dependent

The selection of C18 stationary phases provides optimal retention and selectivity for this compound analysis. The Thermo Hypersil C18 column (250 × 4.6 mm, 5 μm) has demonstrated excellent performance with theoretical plate numbers exceeding 14,000 for chloramphenicol, indicating high separation efficiency [3]. Alternatively, the Newcrom R1 column, a specialized reverse-phase material with low silanol activity, offers an alternative selectivity profile suitable for method development [1]. The Waters X-Bridge C18 column has also been successfully implemented, particularly in chemometrics-assisted method optimization [4].

The mobile phase composition represents a critical parameter governing retention and selectivity. A mixture of acetonitrile and aqueous buffer typically provides optimal elution strength and peak morphology. The phosphate buffer (pH 4.0; 0.05 M) effectively controls ionization and suppresses silanol activity, while acetonitrile (30%) offers sufficient solvent strength for appropriate retention [3]. For mass spectrometry compatibility, phosphoric acid can be substituted with volatile alternatives such as formic acid [1]. The isocratic elution mode ensures consistent retention times and enhanced quantification reproducibility compared to gradient approaches.

Table 2: System Suitability Requirements for HPLC Methods

Parameter Acceptance Criteria [3] Typical Values
Theoretical Plates >2000 >14,000 for chloramphenicol
Tailing Factor <2.0 1.2 for chloramphenicol
Resolution >2.0 between critical pairs >11.6 from DSP
Repeatability (%RSD) ≤2.0% for retention time and area 0.1-0.4% for chloramphenicol

Method Validation and Performance

Validation Parameters

The validation of HPLC methods for this compound follows ICH guidelines to ensure reliability, accuracy, and reproducibility for intended applications. The method should demonstrate adequate specificity by resolving this compound from its degradation products and formulation excipients. Forced degradation studies under acidic, alkaline, oxidative, thermal, and photolytic conditions have confirmed that this compound methods effectively separate the active ingredient from degradation products, particularly 2-amino-1-(4-nitrophenyl)propane-1,3-diol (hydrolysis product) and dexamethasone (degradation product of co-formulated dexamethasone sodium phosphate) [3].

Linearity is typically established over the concentration range of 50-150% of the target analytical concentration. For chloramphenicol, linear response has been verified from 8-200 μg/mL with correlation coefficients (r²) >0.999, demonstrating excellent proportional relationship between concentration and detector response [3]. The method exhibits excellent precision with relative standard deviation (RSD) values for repeatability and intermediate precision consistently below 2%, meeting regulatory requirements for reliable quantification [3]. Accuracy, evaluated through recovery studies at multiple concentration levels (50%, 100%, 200%), typically yields results between 98-102%, confirming minimal systematic error [4] [3].

Sensitivity and Stability

The sensitivity of HPLC methods for this compound is characterized by limits of detection (LOD) and quantification (LOQ). For chloramphenicol, LOD values of approximately 0.04 μg/mL and LOQ values around 0.13 μg/mL have been reported using UV detection [3]. These sensitivity levels adequately support both assay determination and impurity quantification in pharmaceutical formulations. The method demonstrates appropriate robustness against minor variations in operational parameters, including mobile phase composition (±1%), pH (±0.1 units), flow rate (±0.1 mL/min), column temperature (±2°C), and detection wavelength (±2 nm) [3]. However, extended robustness evaluation revealed that resolution between certain critical pairs may be compromised with significant increases in acetonitrile percentage (>32%), emphasizing the importance of mobile phase composition control [3].

Solution stability studies indicate that this compound solutions should be prepared fresh and protected from light, as the compound undergoes pH-dependent hydrolysis in aqueous media. The nitro group is readily reducible, and solutions exhibit sensitivity to photolytic degradation [2]. Forced degradation studies demonstrate that this compound is particularly susceptible to alkaline hydrolysis, with significant degradation observed under basic conditions at elevated temperatures [3]. These stability characteristics underscore the importance of proper sample handling and storage during analysis.

Experimental Protocols

Sample Preparation

Standard Solution Preparation: Accurately weigh approximately 100 mg of chloramphenicol working standard and transfer to a 100 mL volumetric flask. Add approximately 70 mL of diluent (mobile phase or methanol), sonicate to dissolve, and dilute to volume with the same solvent to obtain a stock solution of 1000 μg/mL [5]. Pipette 10 mL of this stock solution into a 100 mL volumetric flask and dilute to volume with diluent to obtain a working standard solution of 100 μg/mL. Further dilutions can be prepared to match the required calibration range.

Pharmaceutical Formulation Preparation (Powder/Tablets): Weigh and finely powder twenty tablets. Transfer an accurately weighed portion equivalent to 100 mg of chloramphenicol to a 100 mL volumetric flask. Add approximately 70 mL of diluent, shake mechanically for 20 minutes, and sonicate for 30 minutes. Dilute to volume with the same solvent, mix well, and centrifuge at 8000 rpm for 10 minutes [5]. Transfer 10 mL of the supernatant to another 100 mL volumetric flask, dilute to volume with diluent, and filter through a 0.45 μm membrane filter before injection.

Ophthalmic Solution Preparation: For ophthalmic solutions containing combination drugs, transfer an appropriate volume equivalent to about 50 mg of chloramphenicol to a 50 mL volumetric flask, dilute to volume with mobile phase, and mix well. Further dilute as needed to obtain concentrations within the linear range of the method [3]. Filter through a 0.45 μm membrane filter before HPLC analysis.

System Suitability Testing

System suitability tests verify that the chromatographic system performs adequately for the intended analysis. These tests should be performed daily before sample analysis. Prepare system suitability solution using chloramphenicol standard at target concentration. Inject six replicates of this solution and evaluate the following parameters [3] [5]:

  • Theoretical plates: Should be >2000 for the analyte peak (typically >14,000 for chloramphenicol on optimized methods)
  • Tailing factor: Should be ≤2.0 (typically ~1.2 for well-behaved methods)
  • Repeatability: Relative standard deviation (RSD) of retention time and peak area for six replicate injections should be ≤2.0%
  • Resolution: Should be >2.0 from the closest eluting peak

The following workflow diagram illustrates the complete analytical procedure from sample preparation to data analysis:

G Start Start Analysis MobilePhase Prepare Mobile Phase Filter through 0.45µm Degas 30 min Start->MobilePhase ColumnEquil Column Equilibration Flush with mobile phase 30-60 minutes MobilePhase->ColumnEquil StandardPrep Standard Solution Weigh 100 mg reference Dilute to 100 mL SamplePrep Sample Preparation Weigh/measure formulation Extract with diluent StandardPrep->SamplePrep SuitabilityTest System Suitability Test 6 replicate injections Check RSD ≤ 2% SamplePrep->SuitabilityTest ColumnEquil->StandardPrep SampleInjection Sample Analysis Inject standards, samples Triplicate injections SuitabilityTest->SampleInjection DataAnalysis Data Analysis Calculate concentrations Check system suitability SampleInjection->DataAnalysis End Analysis Complete DataAnalysis->End

Regulatory Considerations and Applications

Quality Control and Stability Testing

HPLC methods for this compound play a crucial role in pharmaceutical quality control, ensuring that drug products meet specified purity, potency, and composition standards before release. Regulatory authorities require rigorous testing of active pharmaceutical ingredients (APIs) and finished dosage forms to verify identity, strength, quality, and purity. The developed methods must effectively separate and quantify this compound from potential impurities and degradation products, with particular attention to 2-amino-1-(4-nitrophenyl)propane-1,3-diol (AMPD), a specified degradation product of chloramphenicol whose limits are controlled according to pharmacopeial standards [3].

Stability-indicating methods represent a regulatory requirement for pharmaceutical products, capable of reliably detecting and quantifying degradation products under various stress conditions. For this compound, forced degradation studies should include acid hydrolysis (e.g., 2M HCl at 70°C for 3 hours), base hydrolysis (e.g., 0.1M NaOH at 70°C for 1 hour), oxidative degradation (e.g., 3% H₂O₂ at 70°C for 3 hours), thermal stress (e.g., 70°C for 3 hours), and photolytic degradation [3]. The method should demonstrate adequate resolution between the active compound and all degradation products, confirming its stability-indicating properties.

Pharmacokinetic and Clinical Applications

Beyond quality control, HPLC methods facilitate therapeutic drug monitoring and pharmacokinetic studies for this compound. The narrow therapeutic index and potential for concentration-dependent toxicities, particularly bone marrow suppression, necessitate precise quantification in biological matrices. Methods with enhanced sensitivity, often employing mass spectrometric detection, enable the determination of chloramphenicol concentrations in serum, plasma, and other biological fluids to optimize dosing regimens and minimize adverse effects [2].

The application of green analytical chemistry principles represents an emerging consideration in method development. Recent approaches focus on reducing environmental impact through solvent substitution (replacing acetonitrile with ethanol), minimizing waste generation, and improving energy efficiency [6] [7]. Assessment tools including Analytical Eco-Scale, GAPI (Green Analytical Procedure Index), and AGREE (Analytical GREEnness metric) provide systematic evaluation of method environmental footprint, promoting sustainable practices in pharmaceutical analysis [6].

Troubleshooting and Optimization

Common Issues and Solutions

Peak Tailing: Excessive peak tailing (tailing factor >2.0) often results from secondary interactions with residual silanols on the stationary phase. Remedial actions include reducing mobile phase pH to 3.5-4.5, increasing buffer concentration, adding competing bases such as triethylamine, or switching to columns specifically designed for basic compounds [3].

Retention Time Shifts: Inconsistent retention times may stem from mobile phase composition variations, temperature fluctuations, or column degradation. Ensure thorough mobile phase degassing, maintain constant column temperature (±2°C), and implement adequate column equilibration (30-60 minutes). Monitor system suitability parameters to detect early signs of column deterioration [3] [5].

Resolution Issues: Inadequate resolution between this compound and related compounds may require mobile phase optimization. The Box-Behnken experimental design offers a systematic approach for optimizing multiple parameters (acetonitrile percentage, flow rate, column temperature) simultaneously to achieve optimal separation [4]. For critical pairs, slight adjustments in organic modifier percentage (1-2%) or temperature (2-5°C) often yield significant improvements.

Method Transfer and Adaptation

The transfer of HPLC methods between laboratories or equipment requires careful verification of critical method parameters. Conduct comparative studies to confirm equivalent performance on different instruments, considering variations in dwell volume, mixing efficiency, and detector characteristics. For method adaptation to different formulations (e.g., ophthalmic solutions, creams, injections), validate selectivity against new excipient matrices and verify recovery at target concentrations [4] [3].

When scaling methods for preparative purification, maintain the stationary phase chemistry while adjusting column dimensions and flow rates. Linear velocity matching ensures consistent retention and resolution during scale-up. For pharmacokinetic studies requiring enhanced sensitivity, consider transitioning to UPLC conditions with sub-2μm particles, adjusting particle size while maintaining the same selectivity [1].

Conclusion

The HPLC analysis of this compound represents a well-established yet evolving methodology supporting pharmaceutical development, quality control, and clinical monitoring. The methods described in this application note provide robust, accurate, and precise quantification of this compound in various matrices, with demonstrated stability-indicating properties. As analytical science advances, the integration of quality-by-design principles, experimental design optimization, and green chemistry considerations will further enhance method efficiency, sustainability, and reliability. The protocols outlined serve as comprehensive guidance for researchers and analysts implementing this compound HPLC methods in regulatory, manufacturing, and research environments.

References

Comprehensive Application Notes: Chloramphenicol Susceptibility Testing and Interpretation for Research and Development

Author: Smolecule Technical Support Team. Date: February 2026

Drug Profile and Clinical Significance

Chloramphenicol sodium succinate, a prodrug that requires in vivo hydrolysis to release active chloramphenicol, represents a broad-spectrum antibiotic with significant historical and emerging clinical importance. As a protein synthesis inhibitor that binds to the 50S ribosomal subunit, it exhibits predominantly bacteriostatic activity against a wide range of pathogens, though it demonstrates bactericidal effects against some susceptible organisms including Haemophilus influenzae, Streptococcus pneumoniae, and Neisseria meningitidis [1]. Despite its well-documented association with serious blood dyscrasias (including aplastic anemia, hypoplastic anemia, thrombocytopenia, and granulocytopenia) that restrict its routine use, chloramphenicol remains clinically valuable for specific serious infections where less potentially dangerous agents are ineffective or contraindicated [2]. Recent research has revealed a fascinating phenomenon of re-emerging chloramphenicol susceptibility among extended-spectrum beta-lactamase-producing Enterobacterales (ESBL-E) in settings where the drug's use was discontinued, sparking renewed interest in its potential as a reserve agent for multidrug-resistant infections [3]. Additionally, computational drug repurposing efforts have identified chloramphenicol succinate as a potent P2Y14 receptor antagonist, suggesting potential novel applications in inflammatory bowel disease therapy beyond its antimicrobial properties [4].

Susceptibility Testing Methodologies

Disk Diffusion Method

The disk diffusion method, standardized by EUCAST, provides a reliable approach for determining bacterial susceptibility to chloramphenicol [5]. The procedure begins with preparation of a bacterial suspension adjusted to 0.5 McFarland standard (approximately 1-5 × 10⁸ CFU/mL) from fresh overnight cultures. This inoculum is uniformly spread onto Mueller-Hinton agar plates using a sterile swab, ensuring confluent growth. For fastidious organisms like Haemophilus influenzae, specialized media such as Mueller-Hinton agar with 1.0% hemoglobin and 1.0% IsoVitaleX supplement or enriched chocolate agar is required for adequate growth [6]. Commercially available 30 μg chloramphenicol disks are aseptically applied to the inoculated surface, with up to six disks distributed evenly on a 90-150 mm plate. Plates are incubated at 35±1°C for 16-20 hours in ambient air, with Haemophilus species requiring 18-24 hours in appropriate atmospheric conditions. Following incubation, the diameter of complete inhibition (including the disk) is measured to the nearest millimeter using calipers under reflected light [5].

Broth Microdilution Method

For quantitative minimum inhibitory concentration (MIC) determination, broth microdilution provides precise susceptibility assessment. The methodology involves preparing two-fold serial dilutions of chloramphenicol in cation-adjusted Mueller-Hinton broth within 96-well microtiter plates, typically spanning a concentration range from 0.25 μg/mL to 128 μg/mL [7]. Each well is inoculated with a standardized bacterial suspension resulting in a final concentration of approximately 5 × 10⁵ CFU/mL. The plates are sealed and incubated at 35±1°C for 16-20 hours in ambient air. For fastidious organisms, supplementation or extended incubation may be necessary. The MIC endpoint is determined as the lowest concentration of chloramphenicol that completely inhibits visible growth, as observed with the unaided eye. Appropriate quality control strains, including Escherichia coli ATCC 25922 and Haemophilus influenzae ATCC 49247, must be included in each run to ensure accuracy and reproducibility [2].

Table 1: Standardized Susceptibility Testing Conditions for Chloramphenicol

Parameter Disk Diffusion Broth Microdilution
Inoculum Preparation 0.5 McFarland standard 5 × 10⁵ CFU/mL final concentration
Medium Mueller-Hinton agar Cation-adjusted Mueller-Hinton broth
Chloramphenicol Concentration 30 μg disk Two-fold serial dilutions (0.25-128 μg/mL)
Incubation Conditions 35±1°C for 16-20 hours 35±1°C for 16-20 hours
Fastidious Organism Requirements Supplemented media (Haemophilus) May require supplementation
QC Strains E. coli ATCC 25922, H. influenzae ATCC 49247 E. coli ATCC 25922, H. influenzae ATCC 49247

Interpretation Criteria and Clinical Breakpoints

Standard Interpretation Guidelines

Interpretation of chloramphenicol susceptibility testing results follows established criteria from recognized standards organizations. The European Committee on Antimicrobial Susceptibility Testing (EUCAST) provides contemporary breakpoints that categorize microorganisms as Susceptible (S), Susceptible with Increased Exposure (I), or Resistant (R) based on achievable drug concentrations at the infection site with standard or optimized dosing regimens [8]. For Salmonella species, the breakpoints are defined as follows: susceptible (S) with MIC ≤8 μg/mL or zone diameter ≥18 mm, intermediate (I) with MIC of 16 μg/mL or zone diameter of 13-17 mm, and resistant (R) with MIC ≥32 μg/mL or zone diameter ≤12 mm [2]. For Haemophilus influenzae, the criteria differ slightly: susceptible (S) with MIC ≤2 μg/mL or zone diameter ≥29 mm, intermediate (I) with MIC of 4 μg/mL or zone diameter of 26-28 mm, and resistant (R) with MIC ≥8 μg/mL or zone diameter ≤25 mm [2]. It is essential to note that these interpretive criteria are species-specific, and application of incorrect breakpoints may lead to misclassification of susceptibility.

Table 2: Chloramphenicol Susceptibility Interpretation Criteria

Organism Testing Method Susceptible (S) Intermediate (I) Resistant (R)
Salmonella spp. MIC (μg/mL) ≤8 16 ≥32
Zone Diameter (mm) ≥18 13-17 ≤12
Haemophilus influenzae MIC (μg/mL) ≤2 4 ≥8
Zone Diameter (mm) ≥29 26-28 ≤25
Escherichia coli MIC (μg/mL) ≤8 16 ≥32
Zone Diameter (mm) ≥18 13-17 ≤12
Quality Control Parameters

Maintaining rigorous quality control is essential for ensuring accurate and reproducible susceptibility testing results. Standardized quality control strains with established expected ranges must be included with each testing procedure. For chloramphenicol, Escherichia coli ATCC 25922 should yield MIC values of 2-8 μg/mL and zone diameters of 21-27 mm, while Haemophilus influenzae ATCC 49247 should demonstrate MIC values of 0.25-1 μg/mL and zone diameters of 31-40 mm [2]. These quality control parameters help monitor the performance of media, reagents, disks, and technical procedures. Any deviation from these expected ranges indicates potential issues with the testing system that must be investigated and resolved before reporting patient or research results. Regular participation in proficiency testing programs further validates the accuracy of laboratory testing methods and interpretation.

Mechanisms of Resistance and Molecular Detection

Primary Resistance Mechanisms

Bacterial resistance to chloramphenicol occurs through several well-characterized mechanisms, with enzymatic inactivation representing the most prevalent resistance strategy. Chloramphenicol acetyltransferases (CATs) comprise a family of enzymes that catalyze the acetylation of chloramphenicol using acetyl-coenzyme A as a cofactor, converting the drug to monoacetylated and diacetylated derivatives that are unable to bind to the 50S ribosomal subunit [1]. These CAT enzymes are categorized into two biochemically distinct types (A and B), with type A being more common and found across diverse bacterial genera including Staphylococcus aureus, Enterococcus species, Haemophilus influenzae, and Salmonella Typhi [1]. The genes encoding these enzymes (primarily catA1, catA2, catB3, and catB4) are frequently located on plasmids or transposons, often within multi-resistance gene clusters, facilitating horizontal transfer between bacterial strains and species [3]. In gram-positive bacteria, CAT expression is typically inducible and regulated through translational attenuation, whereas in gram-negative bacteria, expression is generally constitutive [1].

Additional resistance mechanisms include efflux pump systems that actively export chloramphenicol from the bacterial cell, reducing intracellular concentrations to sub-therapeutic levels. These efflux systems often function as multidrug extrusion transporters, conferring resistance to structurally unrelated antibiotics simultaneously [7]. For instance, the TtgABC resistance-nodulation-division (RND) efflux pump in Pseudomonas putida and analogous systems in other Gram-negative bacteria contribute significantly to chloramphenicol tolerance [7]. Less common resistance mechanisms include target site modifications through chromosomal mutations that alter ribosomal binding affinity, decreased outer membrane permeability in Gram-negative bacteria due to porin modifications, and enzymatic inactivation by phosphotransferases [7] [1].

Genotype-Phenotype Discordance and Stability

Recent research has revealed intriguing instances of discordant genotype-phenotype relationships for chloramphenicol resistance, particularly in settings where the drug's use has been discontinued. A comprehensive study of ESBL-producing Escherichia coli and Klebsiella species complex isolates found that approximately 31% exhibited discordant genotype-phenotype results, with many phenotypically susceptible isolates still harboring CAT genes [3]. This phenomenon appears to result from insertion sequence-mediated disruption of cat genes, particularly catB4, which molecular analysis has revealed to be a non-functional truncated variant of catB3 [3]. Functional assays using the rapid CAT (rCAT) method, which measures free sulfhydryl groups of acetyl-coenzyme A in cell lysates, confirmed the absence of enzymatic activity in phenotypically susceptible isolates despite the presence of cat genes [3].

The stability of this re-emerged susceptibility represents a critical consideration for potential clinical reintroduction of chloramphenicol. Experimental evolution studies with progressively increasing chloramphenicol concentrations have demonstrated that susceptibility remains stable in most isolates with insertion sequence-disrupted cat genes, suggesting that reactivation of resistance through precise excision of insertion sequences occurs rarely [3]. This stability, combined with the observation that functional expression of cloned catB4 does not confer chloramphenicol resistance, supports the potential for targeted reintroduction of chloramphenicol in settings where multidrug-resistant infections limit therapeutic options [3].

Advanced Research Applications and Protocols

Chloramphenicol Acetyltransferase (CAT) Functional Assays

For research applications requiring verification of chloramphenicol resistance mechanisms, several functional assays for CAT activity are available. The rapid CAT (rCAT) assay provides a spectrophotometric method for detecting enzymatic activity in bacterial lysates [3]. This procedure begins with preparation of bacterial lysates from overnight cultures, followed by incubation with reaction mixture containing chloramphenicol and acetyl-coenzyme A. The assay measures depletion of free sulfhydryl groups through colorimetric detection, with yellow color development indicating CAT enzyme activity. Alternatively, the disk-based CAT (dCAT) assay offers a phenotypic method for detecting functional CAT expression [3]. This technique involves streaking test isolates adjacent to a chloramphenicol-susceptible indicator strain on Mueller-Hinton agar plates containing 30 μg chloramphenicol disks. After incubation, cross-protection of the susceptible strain, evidenced by growth toward the test isolate, indicates functional CAT production that inactivates chloramphenicol in the intervening region. A modification of this approach, the 1-hour tube method (t-CAT), has demonstrated superior accuracy compared to 30-minute commercially available reagent-impregnated disks for detecting CAT production in Haemophilus influenzae [6].

Research on Re-emerging Susceptibility

The molecular investigation of re-emerging chloramphenicol susceptibility represents an advanced research application with significant clinical implications. The experimental workflow begins with whole-genome sequencing of isolates demonstrating genotype-phenotype discordance, followed by bioinformatic analysis to identify mutations, insertions, or deletions in known resistance genes [3]. For cat genes specifically, researchers should examine start codons, stop codons, frameshift mutations, and insertion sequence integrations that may disrupt functional enzyme production. Functional validation requires complementation assays in which intact cat genes are cloned into expression vectors and introduced into susceptible isolates to determine if resistance can be restored [3]. Additionally, experimental evolution studies tracking mutation frequency and resistance development during passage in subinhibitory chloramphenicol concentrations provide insights into the stability of the susceptible phenotype [3]. These methodologies are particularly relevant for antimicrobial stewardship programs considering reintroduction of historical antibiotics against multidrug-resistant pathogens.

Novel Therapeutic Applications

Beyond its antimicrobial properties, recent research has revealed potential novel applications for this compound through computational drug repurposing approaches. Structure-based virtual screening (SBVS) has identified this compound as a potent P2Y14 receptor antagonist with potential therapeutic utility in inflammatory bowel disease therapy [4]. The P2Y14 receptor, a G-protein-coupled receptor activated by uridine diphosphate-glucose, plays significant roles in immune cell recruitment and inflammation regulation. Research protocols for investigating this novel activity include calcium mobilization assays in HEK293 cells expressing human P2Y14 receptors, chemotaxis assays using neutrophils or immune cells, and in vivo inflammation models such as dextran sulfate sodium-induced colitis in mice [4]. These non-antibiotic applications represent an emerging research frontier that leverages the established safety profile and manufacturing history of this compound for novel therapeutic indications.

Workflow Diagrams

Chloramphenicol_Susceptibility_Testing Start Start Susceptibility Testing MethodSelection Method Selection Start->MethodSelection DiskDiffusion Disk Diffusion Method MethodSelection->DiskDiffusion BrothMicrodilution Broth Microdilution Method MethodSelection->BrothMicrodilution InoculumPrep Prepare 0.5 McFarland Standard Inoculum DiskDiffusion->InoculumPrep MICPreparation Prepare Two-fold Serial Dilutions BrothMicrodilution->MICPreparation MediaSelection Select Appropriate Media (MHA for standard organisms Supplemented for fastidious) InoculumPrep->MediaSelection ApplyDisks Apply 30μg Chloramphenicol Disks MediaSelection->ApplyDisks Incubation1 Incubate 35°C 16-20 hours ApplyDisks->Incubation1 ZoneMeasurement Measure Zone Diameters (mm) Incubation1->ZoneMeasurement Interpretation Interpret Results Against EUCAST Breakpoints ZoneMeasurement->Interpretation InoculateBroth Inoculate Broth (5×10⁵ CFU/mL final) MICPreparation->InoculateBroth Incubation2 Incubate 35°C 16-20 hours InoculateBroth->Incubation2 MICReading Read MIC as Lowest Concentration with No Visible Growth Incubation2->MICReading MICReading->Interpretation Report Report Results (S/I/R with MIC or Zone Size) Interpretation->Report QC Quality Control (E. coli ATCC 25922 H. influenzae ATCC 49247) QC->DiskDiffusion QC->BrothMicrodilution

Diagram 1: Comprehensive workflow for chloramphenicol susceptibility testing incorporating both disk diffusion and broth microdilution methodologies with essential quality control steps

Chloramphenicol_Resistance_Mechanisms ResistanceStart Chloramphenicol Resistance Enzymatic Enzymatic Inactivation (Chloramphenicol Acetyltransferase) ResistanceStart->Enzymatic Efflux Efflux Systems (Multidrug Transporters) ResistanceStart->Efflux Other Other Mechanisms ResistanceStart->Other CATTypes CAT Enzyme Types: - Type A (catA1, catA2) - Type B (catB3, catB4) Enzymatic->CATTypes Regulation Regulation: - Constitutive in Gram-negative - Inducible in Gram-positive Enzymatic->Regulation Acetylation Acetylation of C3-hydroxy Group Prevents Ribosomal Binding Enzymatic->Acetylation GeneticContext Genetic Context: - Plasmid-borne - Transposon-associated - Chromosomal Enzymatic->GeneticContext RNDPumps RND Efflux Pumps (TtgABC in Pseudomonas) Efflux->RNDPumps ABCPumps ABC Transporters (PP2669/PP2668/PP2667) Efflux->ABCPumps ReducedPerm Reduced Membrane Permeability (Porin Modifications) Other->ReducedPerm RibosomalMod Ribosomal Target Site Modifications Other->RibosomalMod GenotypePhenotype Genotype-Phenotype Discordance (Insertion Sequence Disruption) GeneticContext->GenotypePhenotype

Diagram 2: Comprehensive overview of chloramphenicol resistance mechanisms with emphasis on genetic determinants and their regulation

Conclusion

Chloramphenicol susceptibility testing continues to evolve, with standardized methods providing reliable guidance for clinical applications while advanced research approaches reveal novel insights into resistance mechanisms and potential therapeutic applications. The re-emergence of chloramphenicol susceptibility in bacterial populations following reduced selective pressure underscores the dynamic nature of antimicrobial resistance and highlights the potential value of this historical agent in the contemporary antimicrobial arsenal. The recent discovery of its P2Y14 receptor antagonism activity further expands potential applications beyond infectious diseases. Researchers and clinical scientists should maintain awareness of both established methodologies and emerging developments in chloramphenicol science to fully leverage its potential in addressing current and future therapeutic challenges.

References

Comprehensive Application Notes and Protocols: Chloramphenicol Susceptibility Testing and MIC Breakpoints

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Regulatory Framework

Chloramphenicol is a broad-spectrum antibiotic that inhibits bacterial protein synthesis by interfering with the transfer of activated amino acids from soluble RNA to ribosomes. Originally isolated from Streptomyces venezuelae, it exerts mainly a bacteriostatic effect on a wide range of gram-negative and gram-positive bacteria. Despite its historical efficacy, chloramphenicol use has declined in many settings due to safety concerns, particularly the risk of serious blood dyscrasias including aplastic anemia, hypoplastic anemia, thrombocytopenia, and granulocytopenia. However, it remains clinically important for serious infections caused by susceptible organisms when less potentially dangerous therapeutic agents are ineffective or contraindicated.

The FDA recognizes consensus standards for antimicrobial susceptibility testing (AST) interpretive criteria, also known as "breakpoints," primarily referencing the Clinical and Laboratory Standards Institute (CLSI) guidelines. According to the FDA, chloramphenicol breakpoints are recognized for both injection and oral formulations, with specific exceptions or additions to the standard CLSI guidelines. These breakpoints are essential for determining whether a bacterial pathogen is susceptible, intermediate, or resistant to chloramphenicol, guiding appropriate therapeutic decisions in clinical practice.

Table 1: Key Properties of Chloramphenicol

Property Description
Mechanism of Action Inhibits bacterial protein synthesis by interfering with transfer of activated amino acids from soluble RNA to ribosomes
Primary Effect Bacteriostatic
Spectrum of Activity Broad-spectrum against Gram-positive and Gram-negative bacteria
Administration Routes Intravenous, Oral
Metabolism Hepatic (inactivated primarily by glucuronidation)
Elimination Renal (8-12% as active drug, remainder as inactive metabolites)

Susceptibility Test Interpretive Criteria

FDA-Recognized Breakpoints

The FDA-recommended interpretive criteria for chloramphenicol susceptibility testing are derived from CLSI standards and are specifically recognized for certain bacterial pathogens. According to regulatory guidelines, these breakpoints help categorize bacterial isolates as Susceptible (S), Intermediate (I), or Resistant (R) based on either Minimum Inhibitory Concentration (MIC) values or zone diameter measurements from disk diffusion tests.

For Salmonella species, the FDA-recognized MIC breakpoints are: ≤8 μg/mL (Susceptible), 16 μg/mL (Intermediate), and ≥32 μg/mL (Resistant). The corresponding disk diffusion zone diameters are: ≥18 mm (Susceptible), 13-17 mm (Intermediate), and ≤12 mm (Resistant). For Haemophilus influenzae, more stringent breakpoints apply: ≤2 μg/mL (Susceptible), 4 μg/mL (Intermediate), and ≥8 μg/mL (Resistant) for MIC values, with zone diameters of ≥29 mm (Susceptible), 26-28 mm (Intermediate), and ≤25 mm (Resistant).

Table 2: Chloramphenicol Susceptibility Test Interpretive Criteria

Pathogen Test Method Susceptible (S) Intermediate (I) Resistant (R)
Salmonella spp. MIC (μg/mL) ≤8 16 ≥32
Zone Diameter (mm) ≥18 13-17 ≤12
Haemophilus influenzae MIC (μg/mL) ≤2 4 ≥8
Zone Diameter (mm) ≥29 26-28 ≤25
Quality Control Parameters

To ensure the accuracy and precision of chloramphenicol susceptibility testing, standardized procedures require implementation of quality control measures using specific reference strains. These controls monitor the performance of supplies, reagents, and techniques used in the assay system. The acceptable MIC ranges for Escherichia coli ATCC 25922 are 2-8 μg/mL, with corresponding zone diameters of 21-27 mm. For Haemophilus influenzae ATCC 49247, the acceptable MIC range is 0.25-1 μg/mL, with zone diameters of 31-40 mm.

Experimental Protocols

Broth Microdilution Method

The broth microdilution method is a quantitative technique for determining the Minimum Inhibitory Concentration (MIC) of chloramphenicol against bacterial isolates. This method provides precise concentration-based results that are essential for both clinical decision-making and research applications.

Materials Required:

  • Cation-adjusted Mueller-Hinton broth (for most organisms)
  • Haemophilus Test Medium (for H. influenzae)
  • Sterile plastic microdilution trays with lids
  • Chloramphenicol reference standard
  • Bacterial inoculum preparation materials
  • Incubator (35±2°C)

Procedure:

  • Preparation of antibiotic solutions: Prepare a stock solution of chloramphenicol at a concentration of 1280 μg/mL in distilled water. Serial two-fold dilutions are prepared in broth to obtain working concentrations ranging from 0.25 to 128 μg/mL.

  • Inoculum preparation: Adjust the turbidity of log-phase bacterial cultures to 0.5 McFarland standard (approximately 1-2×10^8 CFU/mL) in sterile saline. Further dilute the suspension in broth to achieve a final inoculum density of 5×10^5 CFU/mL in each well.

  • Inoculation of trays: Dispense 100 μL of each antibiotic concentration into appropriate wells of the microdilution tray. Add 100 μL of the standardized inoculum to each well. Include growth control (no antibiotic) and sterility control (no inoculum) wells.

  • Incubation: Seal trays and incubate at 35±2°C for 16-20 hours (24 hours for fastidious organisms).

  • Reading results: The MIC is defined as the lowest concentration of chloramphenicol that completely inhibits visible growth of the organism. Compare with breakpoints in Table 2 for interpretation.

BrothMicrodilution A Prepare chloramphenicol stock solution (1280 µg/mL) B Perform serial two-fold dilutions A->B E Dispense antibiotic dilutions in microtiter plate B->E C Standardize bacterial inoculum (0.5 McFarland) D Dilute inoculum to 5×10⁵ CFU/mL C->D F Add standardized inoculum to each well D->F E->F G Incubate at 35±2°C for 16-20 hours F->G H Read MIC: lowest concentration without growth G->H

Disk Diffusion Method

The disk diffusion method (Kirby-Bauer) provides a qualitative assessment of bacterial susceptibility to chloramphenicol and is widely used in clinical microbiology laboratories due to its simplicity and cost-effectiveness.

Materials Required:

  • Mueller-Hinton agar plates (standardized depth of 4 mm)
  • For H. influenzae: Mueller-Hinton agar with 1% hemoglobin and 1% IsoVitaleX supplement, or enriched chocolate agar
  • Chloramphenicol disks (30 μg)
  • Sterile cotton swabs
  • McFarland standard
  • Incubator (35±2°C)

Procedure:

  • Inoculum preparation: Adjust the turbidity of log-phase bacterial cultures to 0.5 McFarland standard (approximately 1-2×10^8 CFU/mL) in sterile saline.

  • Inoculation of plates: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum suspension, remove excess fluid by rotating against the inside of the tube, and streak the entire surface of the agar plate in three directions to ensure even distribution.

  • Application of disks: Allow the inoculated plates to dry at room temperature for 3-5 minutes, then apply chloramphenicol disks (30 μg) to the surface using sterile forceps, pressing gently to ensure contact.

  • Incubation: Invert plates and incubate at 35±2°C for 16-18 hours (20-24 hours for fastidious organisms).

  • Measurement and interpretation: Measure the diameter of the zone of complete inhibition (including the disk diameter) in millimeters using calipers or an automated zone reader. Compare with breakpoints in Table 2 for interpretation.

DiskDiffusion A Standardize bacterial inoculum to 0.5 McFarland B Swab entire agar surface in 3 directions A->B C Apply chloramphenicol disks (30 µg) to inoculated plate B->C D Incubate at 35±2°C for 16-18 hours C->D E Measure zone diameter of complete inhibition D->E F Interpret using breakpoint criteria E->F

Advanced Research Applications and Resistance Mechanisms

Molecular Mechanisms of Resistance

The primary mechanism of chloramphenicol resistance is enzymatic inactivation by chloramphenicol acetyltransferases (CATs), which catalyze the acetylation of hydroxyl groups on the chloramphenicol molecule using acetyl-CoA as a cofactor. This modification prevents the antibiotic from binding to bacterial ribosomes. Recent genomic studies have revealed that discordant genotype-phenotype relationships are common, with many phenotypically susceptible isolates still harboring cat genes. This has important implications for resistance surveillance and emergence.

Other resistance mechanisms include:

  • Efflux pumps (e.g., CmlA, FloR) that actively export chloramphenicol from the cell
  • Target site modifications through ribosomal mutations
  • Decreased membrane permeability limiting intracellular antibiotic accumulation

Recent research has identified that catB4 is a common but non-functional truncated variant of catB3, containing a frameshift mutation that results in a premature stop codon. Isolates carrying only catB4 typically show phenotypic susceptibility to chloramphenicol despite the presence of this resistance gene. This explains many cases of genotype-phenotype discordance observed in clinical isolates.

Chloramphenicol Acetyltransferase (CAT) Assay

The CAT enzyme assay is used to determine the functional expression of chloramphenicol acetyltransferase genes. This method is particularly valuable for investigating genotype-phenotype discordance in research settings.

Rapid CAT Assay Protocol (rCAT):

  • Preparation of cell lysates: Grow bacterial isolates to mid-log phase in appropriate broth. Harvest cells by centrifugation and resuspend in 0.1 M Tris-HCl buffer (pH 7.8). Disrupt cells using sonication or lysozyme treatment.

  • Reaction setup: Prepare a master mix containing 0.1 mM DTNB (5,5'-dithio-bis-2-nitrobenzoic acid) and 0.2 mM acetyl-CoA in Tris-HCl buffer. Add 50 μL of master mix to 50 μL of cell lysate in a microtiter plate.

  • Initiation and measurement: Start the reaction by adding 10 μL of chloramphenicol solution (1 mM final concentration). Immediately measure the absorbance at 412 nm every 30 seconds for 10 minutes using a microplate reader.

  • Interpretation: The development of a yellow color indicates CAT enzyme activity, measured as increasing absorbance at 412 nm due to the release of thionitrobenzoate from DTNB. Compare with positive and negative controls.

Table 3: Research Applications of Chloramphenicol Susceptibility Testing

Application Method Key Parameters Significance
Resistance Surveillance Broth microdilution, Disk diffusion MIC distributions, Zone diameters Track emerging resistance patterns
Genotype-Phenotype Correlation CAT assay, PCR, Whole-genome sequencing CAT activity, Presence of cat genes Understand resistance mechanisms
Experimental Evolution Serial passage in sub-MIC concentrations MIC changes over time Predict resistance development
Drug Combination Studies Checkerboard assay Fractional Inhibitory Concentration (FIC) Identify synergistic combinations

Important Safety and Clinical Considerations

Toxicity and Usage Precautions

Chloramphenicol administration carries significant safety concerns that necessitate careful risk-benefit evaluation. The black box warning emphasizes that serious and fatal blood dyscrasias, including aplastic anemia, hypoplastic anemia, thrombocytopenia, and granulocytopenia, may occur after administration. These adverse effects can manifest after both short-term and prolonged therapy. There have also been reports of aplastic anemia later terminating in leukemia.

Essential precautions include:

  • Chloramphenicol should not be used when less potentially dangerous agents will be effective
  • It is contraindicated for trivial infections, colds, influenza, throat infections, or as prophylactic therapy
  • Blood studies must be performed during treatment to monitor for hematological toxicity
  • While blood studies may detect early peripheral blood changes (leukopenia, reticulocytopenia, granulocytopenia), they cannot reliably detect bone marrow depression prior to development of aplastic anemia
  • Hospitalization is recommended to facilitate appropriate monitoring during therapy
Pharmacokinetic Considerations

Chloramphenicol sodium succinate is intended for intravenous administration only and has been demonstrated to be ineffective when given intramuscularly. This formulation must be hydrolyzed to its microbiologically active form, resulting in a lag in achieving adequate blood levels compared with the base given intravenously. Patients started on intravenous chloramphenicol sodium succinate should be transitioned to oral formulations of other appropriate antibiotics as soon as practicable.

Pharmacokinetic studies demonstrate that chloramphenicol administered orally is rapidly absorbed from the intestinal tract. At recommended dosages of 50 mg/kg/day, peak serum levels average 11.2 mcg/mL one hour after administration, with cumulative effects increasing peak levels to 18.4 mcg/mL after multiple doses. The drug distributes widely throughout the body, with highest concentrations in liver and kidney, and lower concentrations in brain and cerebrospinal fluid. Chloramphenicol effectively crosses the blood-brain barrier, appearing in concentrations about half of those found in blood, even in the absence of meningeal inflammation.

Comprehensive Application Notes and Protocols for Chloramphenicol Succinate in Bacterial Meningitis Treatment

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Context and Therapeutic Rationale

Chloramphenicol succinate represents a prodrug formulation of chloramphenicol that requires in vivo hydrolysis to become therapeutically active. Although its use has declined in many high-income regions due to the availability of advanced cephalosporins and concerns about hematologic toxicity, it remains a critically important antibiotic in specific clinical scenarios. These include resource-limited settings, cases of multidrug-resistant bacterial meningitis, and patients with severe β-lactam allergies. The World Health Organization recognizes that chloramphenicol may be used with caution when no alternatives exist for meningitis treatment [1].

The therapeutic rationale for chloramphenicol in neuroinfections stems from its favorable neuropenetration and broad-spectrum activity against common meningeal pathogens. Unlike many antibiotics that poorly cross the blood-brain barrier, chloramphenicol achieves cerebrospinal fluid concentrations approximating 30-50% of plasma levels in non-inflamed meninges, increasing to as high as 89% when the meninges are inflamed [1]. This distribution property, combined with its bactericidal activity against key pathogens like Haemophilus influenzae, Neisseria meningitidis, and Streptococcus pneumoniae, establishes its potential utility in neuroinfections when first-line agents cannot be used [2].

Pharmacological Profile

Pharmacokinetics and Metabolism

This compound serves as a water-soluble prodrug that must undergo hydrolysis to active chloramphenicol base. The bioavailability of intravenous this compound averages approximately 70%, though with considerable interpatient variability (range: 60-80%) due to competing renal excretion of the unchanged prodrug before hydrolysis occurs [3]. This variable conversion rate necessitates therapeutic drug monitoring in serious infections to ensure adequate serum concentrations.

Distribution characteristics include extensive tissue penetration with an apparent volume of distribution ranging from 0.6-1.0 L/kg. The drug exhibits approximately 60% plasma protein binding in healthy adults and achieves therapeutic levels in cerebrospinal fluid, pleural fluid, aqueous humor, and across the placental barrier [1] [3]. Metabolism and elimination occur primarily through hepatic glucuronidation to inactive metabolites, with only 5-15% of active drug excreted unchanged in urine. The elimination half-life is approximately 4 hours in adults, but this can be significantly prolonged in patients with hepatic impairment or neonates due to immature metabolic pathways [3].

Table 1: Key Pharmacokinetic Parameters of this compound

Parameter Value/Range Clinical Significance
Bioavailability (IV) ~70% (variable) Incomplete hydrolysis and renal excretion of unmetabolized prodrug
Volume of Distribution 0.6-1.0 L/kg Extensive tissue distribution including CNS penetration
CSF:Plasma Ratio 30-50% (non-inflamed meninges); up to 89% (inflamed meninges) Therapeutic concentrations achievable in meningeal infections
Protein Binding ~60% Moderate binding with significant free fraction available
Elimination Half-life ~4 hours (adults) Prolonged in hepatic impairment and neonates
Metabolism Hepatic glucuronidation Requires dose adjustment in liver dysfunction
Renal Excretion 5-15% unchanged Not significantly accumulated in renal impairment
Pharmacodynamic Properties

Chloramphenicol exerts its antibacterial effect through bacteriostatic protein synthesis inhibition by binding to the 50S ribosomal subunit, preventing peptide bond formation. However, against common meningeal pathogens including H. influenzae, N. meningitidis, and S. pneumoniae, chloramphenicol demonstrates concentration-dependent bactericidal activity at clinically achievable concentrations [2]. This bactericidal activity is particularly important in meningitis, where the limited phagocytic capacity of the subarachnoid space reduces the effectiveness of bacteriostatic agents.

The time-dependent antibacterial activity of chloramphenicol correlates with the duration that concentrations remain above the minimum inhibitory concentration (MIC) of the pathogen (T>MIC). For optimal bactericidal effect in meningitis, maintenance of cerebrospinal fluid concentrations at least 8-10 times the MIC of susceptible organisms is recommended [2]. Against enteric gram-negative bacilli (e.g., E. coli, Klebsiella), chloramphenicol remains primarily bacteriostatic and is therefore less reliable for meningitis caused by these organisms.

Antimicrobial Activity and Spectrum

Spectrum of Activity

Chloramphenicol exhibits a broad antibacterial spectrum that includes gram-positive and gram-negative bacteria, anaerobes, and atypical organisms. Its consistent activity against the triad of classic meningeal pathogens (H. influenzae, N. meningitidis, and S. pneumoniae) underpins its historical and ongoing utility in bacterial meningitis [2]. Against Haemophilus influenzae type b, chloramphenicol demonstrates particularly potent bactericidal activity with minimum inhibitory concentrations typically ranging from 0.25-1.0 μg/mL [4].

The drug also maintains activity against rickettsial species, Salmonella typhi, and other Salmonella species, making it useful for uncommon cases of CNS involvement with these pathogens. However, it lacks reliable activity against Pseudomonas aeruginosa and many Enterobacteriaceae in the context of meningitis, as it exerts only bacteriostatic effects against these organisms at clinically achievable concentrations [2]. Additionally, its performance against penicillin-resistant pneumococci has been disappointing in clinical practice, likely due to reduced bactericidal activity against these strains [5].

Table 2: Bactericidal Activity of Chloramphenicol Against Meningeal Pathogens

Pathogen Bactericidal Activity Typical MIC Range (μg/mL) CSF Penetration Efficiency
Haemophilus influenzae Bactericidal 0.25-1.0 Excellent (≥80%)
Neisseria meningitidis Bactericidal 0.5-2.0 Excellent (≥80%)
Streptococcus pneumoniae Bactericidal 2.0-4.0 Good (60-80%)
Escherichia coli Bacteriostatic 2.0-8.0 Moderate (30-50%)
Staphylococcus aureus Bacteriostatic 2.0-8.0 Moderate (30-50%)
Salmonella spp. Bacteriostatic/Bactericidal 1.0-4.0 Good (60-80%)
Resistance Mechanisms

Three primary mechanisms confer bacterial resistance to chloramphenicol: enzymatic inactivation, reduced membrane permeability, and ribosomal target modification. The most clinically significant is enzymatic inactivation via chloramphenicol acetyltransferase (CAT), which acetylates hydroxyl groups on the chloramphenicol molecule, rendering it unable to bind to bacterial ribosomes [1]. The genes encoding this enzyme (cat genes) are often plasmid-mediated and may be linked with resistance determinants for other antimicrobial classes.

Reduced membrane permeability results from decreased porin channel expression in gram-negative bacteria, leading to diminished intracellular drug accumulation. This mechanism typically confers low-level resistance. Less commonly, ribosomal mutation alters the 50S subunit binding site, reducing chloramphenicol affinity. The emergence of multidrug-resistant plasmids (e.g., ACCoT plasmids conferring resistance to ampicillin, chloramphenicol, co-trimoxazole, and tetracycline) has limited chloramphenicol's utility in some regions, particularly for enteric fever [1].

Clinical Evidence and Efficacy

Comparative Clinical Studies

Historical clinical trials demonstrate that chloramphenicol provides clinical cure rates comparable to traditional combination regimens for bacterial meningitis. A 1984 randomized controlled trial comparing ceftriaxone versus traditional therapy (ampicillin and chloramphenicol) in 45 children with bacterial meningitis found similar efficacy between approaches, though ceftriaxone demonstrated superior cerebrospinal fluid bactericidal activity [6]. The study reported that ceftriaxone achieved CSF bactericidal activity at least 60 times greater than ampicillin or chloramphenicol, yet clinical outcomes including mortality were equivalent between groups.

A 1993 study of 70 children with bacterial meningitis randomized participants to receive either chloramphenicol alone or chloramphenicol plus penicillin [7]. The results demonstrated equivalent treatment failure rates between groups (9% for chloramphenicol alone versus 12.1% for combination therapy), supporting the adequacy of chloramphenicol monotherapy for susceptible organisms. Notably, the chloramphenicol monotherapy group experienced reduced complications including significantly lower incidence of thrombophlebitis and decreased requirement for intravenous cannulae changes, while also being substantially more cost-effective [7].

Limitations and Contemporary Considerations

Despite historical efficacy, chloramphenicol demonstrates variable performance against penicillin-resistant pneumococcal meningitis. The Merck Manual Professional Edition specifically notes that "when chloramphenicol has been used to treat meningitis caused by relatively penicillin-resistant pneumococci, outcomes have been discouraging, probably because chloramphenicol has poor bactericidal activity against these strains" [5]. This limitation necessitates careful susceptibility testing when considering chloramphenicol for pneumococcal meningitis.

Furthermore, contemporary resistance patterns have diminished chloramphenicol's utility for some indications. As noted in Wikipedia's chloramphenicol entry, "the original indication of chloramphenicol was in the treatment of typhoid, but the presence of multiple drug-resistant Salmonella typhi has meant it is seldom used for this indication except when the organism is known to be sensitive" [1]. This principle extends to meningitis therapy, where local susceptibility patterns must guide therapeutic decisions.

Experimental Protocols and Methodologies

In Vitro Susceptibility Testing

Broth microdilution methodology for chloramphenicol susceptibility testing follows Clinical and Laboratory Standards Institute (CLSI) guidelines. Prepare serial two-fold dilutions of chloramphenicol in cation-adjusted Mueller-Hinton broth ranging from 0.06-64 μg/mL in 96-well microtiter plates. Inoculate wells with standardized bacterial suspensions adjusted to approximately 5×10⁵ CFU/mL. Include quality control strains (E. coli ATCC 25922 and H. influenzae ATCC 49247) with expected MIC ranges of 2-8 μg/mL and 0.25-1 μg/mL, respectively [4]. Incubate plates at 35°C for 16-20 hours aerobically (24 hours for fastidious organisms). The minimum inhibitory concentration is the lowest concentration completely inhibiting visible growth.

Disk diffusion susceptibility testing employs 30 μg chloramphenicol disks on Mueller-Hinton agar (with 5% sheep blood for fastidious organisms). After inoculum standardization and lawn culture, apply disks and incubate as above. Measure zone diameters after incubation and interpret according to CLSI criteria: for Haemophilus influenzae, susceptible ≥29 mm, intermediate 26-28 mm, resistant ≤25 mm; for Salmonella species, susceptible ≥18 mm, intermediate 13-17 mm, resistant ≤12 mm [4].

Cerebrospinal Fluid Bactericidal Titer Assay

This specialized assay evaluates antibiotic activity in clinical specimens. Centrifuge CSF samples at 1000×g for 10 minutes to remove cellular elements. Prepare serial two-fold dilutions of the supernatant in broth medium. Inoculate each dilution with a standardized suspension (5×10⁵ CFU/mL) of the patient's bacterial isolate. Include growth and sterility controls. Incubate for 24 hours at 35°C. The bactericidal titer is the highest dilution showing ≥99.9% killing of the initial inoculum. This method was used in studies demonstrating that ceftriaxone achieved CSF bactericidal activity 60 times greater than chloramphenicol [6].

Pharmacokinetic Monitoring Protocol

Therapeutic drug monitoring is essential for optimizing chloramphenicol therapy. Obtain peak serum concentrations 1-2 hours after completion of intravenous infusion. Draw trough concentrations immediately before the next dose. Use high-performance liquid chromatography (HPLC) or radioenzymatic assays for precise quantification. Therapeutic targets include peak concentrations of 15-25 μg/mL and trough concentrations of 5-15 μg/mL [3]. Adjust doses to maintain these ranges while avoiding concentrations >30 μg/mL, which increase toxicity risk. In neonates and patients with hepatic impairment, monitor levels more frequently due to unpredictable metabolism.

G This compound Metabolic Activation Pathway Start Chloramphenicol Succinate (IV) Hydrolysis Esterase-Mediated Hydrolysis Start->Hydrolysis ActiveForm Chloramphenicol Base (Active Form) Hydrolysis->ActiveForm Variable Bioavailability RibosomeBinding Binds 50S Ribosomal Subunit ActiveForm->RibosomeBinding Metabolism Hepatic Glucuronidation (Inactivation) ActiveForm->Metabolism Excretion Renal Excretion (5-15% unchanged) ActiveForm->Excretion Minor Pathway ProteinSynthesis Inhibits Protein Synthesis RibosomeBinding->ProteinSynthesis BacterialDeath Bactericidal Effect (Meningeal Pathogens) ProteinSynthesis->BacterialDeath Metabolism->Excretion

Diagram 1: this compound Metabolic Activation Pathway - This diagram illustrates the sequential metabolic activation of this compound to its active form and subsequent mechanism of antibacterial action.

Dosing and Administration Protocols

Age-Based Dosing Guidelines

Neonates (≤28 days) require careful dose titration due to immature metabolic pathways and heightened risk of gray baby syndrome. For meningitis, initial loading doses of 20 mg/kg IV followed by maintenance dosing of 25 mg/kg once daily for neonates ≤7 days, and 25 mg/kg every 12 hours for neonates 8-28 days is recommended [5]. Serum concentration monitoring is mandatory in this population, with target peak levels of 15-25 μg/mL and troughs of 5-15 μg/mL.

Infants and children typically receive 50-75 mg/kg/day IV in divided doses every 6 hours for meningitis, with a maximum daily dose of 4 g. A 1983 study of neonatal and infantile meningitis employed this compound at 25 mg/kg IV every 6 hours (100 mg/kg/day) with satisfactory outcomes [8]. Adults generally receive 50-100 mg/kg/day IV in divided doses every 6 hours, with higher doses (100 mg/kg/day) reserved for severe meningitis infections. The total daily adult dose should generally not exceed 4 g regardless of weight [4].

Table 3: this compound Dosing Protocol for Meningitis

Patient Population Loading Dose Maintenance Dose Dosing Interval Maximum Daily Dose Therapeutic Targets

| Neonates ≤7 days | 20 mg/kg IV | 25 mg/kg IV | Every 24 hours | 25 mg/kg/day | Peak: 15-25 μg/mL Trough: 5-15 μg/mL | | Neonates 8-28 days | 20 mg/kg IV | 25 mg/kg IV | Every 12 hours | 50 mg/kg/day | Peak: 15-25 μg/mL Trough: 5-15 μg/mL | | Infants & Children | 20 mg/kg IV | 18.75-25 mg/kg IV | Every 6 hours | 4 g/day | Peak: 15-25 μg/mL Trough: 5-15 μg/mL | | Adults | Not routinely recommended | 12.5-25 mg/kg IV | Every 6 hours | 4 g/day | Peak: 15-25 μg/mL Trough: 5-15 μg/mL |

Reconstitution and Administration

Reconstitute this compound powder with sterile water for injection to create a 10% solution (100 mg/mL). Further dilute the reconstituted solution in 50-100 mL of 5% dextrose in water for IV infusion. Administer over 15-30 minutes to minimize infusion-related reactions. Intramuscular administration is not recommended due to erratic absorption and lower peak serum concentrations [4]. Switch to oral chloramphenicol or alternative appropriate antibiotics as soon as clinically practicable, as the oral formulation provides more predictable bioavailability.

Therapeutic Drug Monitoring Protocol

Implement baseline laboratory assessment including complete blood count with platelets, liver function tests, and renal function before initiation. During therapy, monitor serum concentrations approximately every 2-3 days, or more frequently with dose changes or clinical status deterioration. Draw peak concentrations 1 hour after completion of a 30-minute IV infusion; draw trough concentrations immediately before the next dose. Adjust doses to maintain target concentrations while considering clinical response.

Hematologic monitoring should include complete blood counts with reticulocyte count every 2 days during therapy [1] [4]. Discontinue chloramphenicol immediately if signs of bone marrow suppression appear (reticulocytopenia, leukopenia, thrombocytopenia, or falling hemoglobin). Note that while these monitoring parameters can detect reversible bone marrow toxicity, they cannot reliably predict aplastic anemia, which may occur weeks or months after treatment cessation.

Safety Profiles and Risk Management

Hematologic Toxicity

Chloramphenicol presents two distinct types of bone marrow toxicity: a dose-related reversible suppression and an idiosyncratic irreversible aplastic anemia. The dose-related form manifests as anemia, often with vacuolated erythroid precursors, thrombocytopenia, or leukopenia, typically occurring with serum levels >25 μg/mL and cumulative doses exceeding 20 g [1]. This form is reversible upon drug discontinuation.

The more severe idiosyncratic aplastic anemia occurs in approximately 1 in 24,000-40,000 treatment courses, often weeks to months after therapy completion, and carries high mortality [1] [4]. This reaction is not dose-related and may occur even with topical administration. The mechanism is believed to involve metabolic activation to a toxic intermediate that damages bone marrow stem cells. Genetic predisposition may play a role, though no reliable predictive biomarkers currently exist.

Gray Baby Syndrome

Gray baby syndrome represents a potentially fatal toxic reaction characterized by abdominal distension, vomiting, progressive cyanosis (giving the gray appearance), circulatory collapse, and death. It occurs primarily in neonates, especially premature infants, due to immature hepatic glucuronidation capacity coupled with inadequate renal excretion of active drug [1] [5]. The syndrome results from drug accumulation to toxic levels, with serum concentrations often exceeding 50 μg/mL.

Prevention strategies include strict adherence to weight-based dosing protocols for neonates, avoidance in pregnant women near term, and diligent therapeutic drug monitoring. Treatment involves immediate drug discontinuation, supportive care, and in severe cases, exchange transfusion or charcoal hemoperfusion to enhance drug elimination.

Additional Adverse Effects

Neurologic toxicities include optic neuritis (manifesting as blurred vision and reduced visual acuity) and peripheral neuropathy, typically associated with prolonged therapy (>4 weeks) or high cumulative doses. These effects are generally reversible upon prompt drug discontinuation. The mechanism may involve interference with mitochondrial function or vitamin B12 metabolism [1].

Hypersensitivity reactions including fever, maculopapular rash, urticaria, and angioedema occur infrequently. Herxheimer-like reactions have been reported during treatment of typhoid meningitis, possibly due to rapid release of bacterial antigens [1]. Gastrointestinal disturbances such as nausea, vomiting, and diarrhea are common but rarely treatment-limiting. As with other broad-spectrum antibiotics, chloramphenicol may predispose patients to secondary fungal infections or Clostridium difficile colitis.

G Chloramphenicol Toxicity Risk Assessment and Management Risk1 Hematologic Toxicity (Dose-Related) Monitor1 Monitor CBC with Differential Every 2 Days During Therapy Risk1->Monitor1 Action1 Discontinue if Reticulocytopenia, Leukopenia, or Thrombocytopenia Monitor1->Action1 Risk2 Aplastic Anemia (Idiosyncratic) Monitor2 No Effective Monitoring Educate Patient about Delayed Onset Risk2->Monitor2 Action2 Avoid Repeated Courses Consider Alternative Antibiotics Monitor2->Action2 Risk3 Gray Baby Syndrome (Neonates) Monitor3 Therapeutic Drug Monitoring Peak (15-25 μg/mL) & Trough (5-15 μg/mL) Risk3->Monitor3 Action3 Neonatal Dose Adjustment Avoid in Pregnancy Near Term Monitor3->Action3 Risk4 Neurologic Toxicity Monitor4 Visual Acuity Testing Neurologic Examination Risk4->Monitor4 Action4 Discontinue if Symptoms Develop Monitor4->Action4

Diagram 2: Chloramphenicol Toxicity Risk Assessment and Management - This diagram outlines the major toxicities associated with chloramphenicol therapy and corresponding monitoring and management strategies.

References

Comprehensive Application Notes & Protocols: Chloramphenicol Succinate in Typhoid Fever Treatment

Author: Smolecule Technical Support Team. Date: February 2026

Therapeutic Context and Current Treatment Landscape

Typhoid fever, caused by Salmonella enterica serotype Typhi, remains a significant global health burden with an estimated 9.2 million cases and 110,000 deaths annually worldwide [1]. Enteric fever continues to disproportionately affect populations in low- and middle-income countries, particularly in South Asia, where inadequate water, sanitation, and hygiene (WASH) infrastructure contribute to disease transmission [2] [1]. The therapeutic landscape for typhoid fever has evolved substantially due to the emergence of antimicrobial resistance, complicating treatment decisions and necessitating careful consideration of antibiotic selection based on local resistance patterns and individual patient factors.

Chloramphenicol succinate, the water-soluble prodrug of chloramphenicol, must be hydrolyzed in vivo to active chloramphenicol base to exert its bacteriostatic effect through inhibition of protein synthesis at the 50S ribosomal subunit. Historically, chloramphenicol was a first-line treatment for typhoid fever, but its current role is primarily as an alternative antibiotic for infections with known susceptibility, given the high prevalence of multidrug-resistant (MDR) strains in many endemic regions [2]. Established resistance to older antibiotics like chloramphenicol, ampicillin, and trimethoprim-sulfamethoxazole has led to fluoroquinolones becoming the treatment of choice for susceptible infections in adults, though resistance to these agents is also increasing [2].

Table 1: Current Antibiotic Therapies for Typhoid Fever

Antibiotic Class Representative Agents Current Status in Typhoid Treatment Resistance Concerns
Fluoroquinolones Ciprofloxacin First-line for susceptible infections in adults High rates of nonsusceptibility in South Asia (>85% of traveler-associated cases)
Third-generation Cephalosporins Ceftriaxone Empiric treatment for travelers from most countries Emerging XDR resistance, especially in Pakistan
Macrolides Azithromycin Empiric treatment for uncomplicated illness from specific regions Emerging resistance in Bangladesh, India, Nepal, Pakistan
Carbapenems Meropenem Reserved for complicated XDR infections Limited resistance reported currently
Phenicols Chloramphenicol Alternative for known susceptible infections MDR strains with resistance established for decades

The emergence of extensively drug-resistant (XDR) typhoid strains, particularly from Pakistan, has further complicated treatment paradigms. These XDR Typhi isolates are typically resistant to ampicillin, ceftriaxone, chloramphenicol, ciprofloxacin, and trimethoprim-sulfamethoxazole, but remain susceptible to azithromycin and carbapenems [2]. This resistance profile significantly limits therapeutic options and reinforces the importance of susceptibility testing and antimicrobial stewardship in managing enteric fever.

Pharmacokinetic Properties and Clinical Implications

Key Pharmacokinetic Parameters

This compound demonstrates complex pharmacokinetics characterized by dose-dependent clearance and significant variability between patient populations. After intravenous administration, the prodrug undergoes hydrolysis to active chloramphenicol base, with approximately 26.3% of the administered dose excreted unchanged in the urine independently of dose [3]. The metabolic clearance of this compound exhibits dose dependency, as demonstrated in primate studies, though peak chloramphenicol concentrations generally reflect changes in dose in a linear manner [3].

Critical pharmacokinetic parameters include an elimination rate constant of 0.29 ± 0.1 L/kg/hr in children with typhoid fever, significantly lower than the 0.5 ± 0.37 L/kg/hr observed in children with non-typhoidal illnesses [4]. This altered clearance in typhoid patients has important therapeutic implications, potentially necessitating dose adjustments to maintain therapeutic levels while avoiding toxicity.

Table 2: Pharmacokinetic Parameters of this compound from Clinical Studies

Parameter Typhoid Fever Patients Non-Typhoidal Illnesses Study Details
Clearance (L/kg/hr) 0.29 ± 0.1 0.5 ± 0.37 Pediatric patients, IV administration [4]
Urinary excretion of unmetabolized ester 26.3 ± 6.2% (dose-independent) - Primate study, all doses [3]
Therapeutic trough concentration 10-20 mcg/mL - Target range for efficacy [4]
Toxic trough threshold >20 mcg/mL - Associated with adverse effects [4]
Recommended dosage (pediatric) 75 mg/kg/day (divided q6h) - Safer profile with adequate levels [4]
Disease-Specific Pharmacokinetic Alterations

The impaired clearance of this compound observed in children with typhoid fever compared to those with other illnesses represents a critical consideration for dose regimen design [4]. This finding suggests that typhoid fever itself alters drug metabolism, possibly through hepatic involvement or systemic inflammatory responses affecting enzymatic activity. Notably, research has demonstrated no correlation between this compound clearance and standard liver function tests including serum bilirubin, alanine transaminase (SGPT), and alkaline phosphatase [4], indicating that conventional hepatic monitoring may not adequately predict drug metabolism in these patients.

The recommended 75 mg/kg/day dosage (divided every 6 hours) for pediatric typhoid patients emerged from clinical evidence demonstrating that the 50 mg/kg/day regimen produced consistently low blood levels associated with treatment failure and relapse, while the 100 mg/kg/day schedule resulted in trough concentrations exceeding 20 mcg/mL in some patients, potentially increasing toxicity risk [4]. This narrow therapeutic index underscores the importance of therapeutic drug monitoring when feasible, particularly in severe infections or when treating patients with underlying conditions that may further alter drug metabolism.

Dosing Protocol and Administration Guidelines

Patient-Specific Dosing Recommendations

Based on available clinical evidence, the following dosing protocols are recommended for this compound in typhoid fever treatment:

  • Pediatric Patients (infants 2 weeks of age and older): The recommended dosage is 12.5 mg per kg (5.7 mg per pound) of body weight every six hours; or 25 mg per kg (11.4 mg per pound) of body weight every twelve hours [5]. For children with confirmed typhoid fever, 75 mg/kg/day divided every 6 hours is recommended as the optimal balance between efficacy and safety [4].

  • Neonates (up to 2 weeks of age): A reduced dosage of 6.25 mg per kg (2.8 mg per pound) of body weight every six hours is recommended due to immature metabolic pathways and increased risk of toxicity [5].

  • Adults and Adolescents: The standard dosage is 12.5 mg per kg (5.7 mg per pound) of body weight every six hours, equivalent to 50 mg/kg/day [5]. However, for typhoid fever specifically, higher doses may be required to achieve therapeutic concentrations, with close monitoring of trough levels.

Administration should be by intravenous infusion, with each dose infused over 15-30 minutes. The drug is supplied as a powder for reconstitution, which should be prepared according to manufacturer instructions using sterile water for injection, then further diluted in an appropriate IV solution such as 5% dextrose in water or normal saline [5].

Duration of Therapy and Response Monitoring

Treatment should be continued for 10-14 days to prevent relapse, with clinical response typically expected within 3-5 days of initiating appropriate antibiotic therapy [2]. Patients may initially feel worse during the first few days after commencing treatment, but the maximum temperature should generally decrease each day. Persistence of fever beyond 5 days of appropriate antibiotic therapy warrants investigation for possible antibiotic resistance, persistent foci of infection, or complications such as abscess formation [2].

Relapse occurs in up to 10% of patients 1-3 weeks after clinical recovery, requiring further antibiotic treatment [2]. Relapse rates have been associated with inadequate treatment duration or dosage, particularly with the 50 mg/kg/day regimen that produced subtherapeutic blood levels [4]. An estimated 1-4% of treated patients become asymptomatic chronic carriers, defined as excretion of the organism in stool for ≥12 months [2].

G Typhoid Fever Treatment Decision Protocol Start Patient with Suspected Enteric Fever RiskAssess Assess Travel History and Risk Factors Start->RiskAssess BloodCulture Obtain Blood Cultures and Susceptibility Testing RiskAssess->BloodCulture High clinical suspicion EmpiricTherapy Initiate Empiric Therapy Based on Regional Resistance BloodCulture->EmpiricTherapy ConfirmTyphoid Culture confirms S. Typhi EmpiricTherapy->ConfirmTyphoid Susceptibility Review Antibiotic Susceptibility ConfirmTyphoid->Susceptibility Positive culture ConsiderChloramphenicol Consider Chloramphenicol if Susceptible Susceptibility->ConsiderChloramphenicol Dosing Initiate IV Chloramphenicol Succinate 75 mg/kg/day ConsiderChloramphenicol->Dosing Organism susceptible MonitorLevels Monitor Trough Levels and Clinical Response Dosing->MonitorLevels AdjustDose Adjust Dose Based on Levels and Response MonitorLevels->AdjustDose CompleteCourse Complete 10-14 Day Treatment Course AdjustDose->CompleteCourse AssessCure Assess for Clinical Cure and Microbiological Eradication CompleteCourse->AssessCure

Safety Monitoring and Adverse Effect Management

Serious Adverse Effects

This compound therapy is associated with potentially serious adverse effects that necessitate careful patient monitoring:

  • Hematologic Toxicity: Chloramphenicol can cause two types of bone marrow depression: a dose-related reversible form characterized by vacuolization of erythroid cells, reduction of reticulocytes, and leukopenia; and an idiosyncratic form manifesting as aplastic anemia, which may be fatal [5] [6]. Aplastic anemia has been reported to occur with an incidence of less than 0.01% but has been reported to later terminate in leukemia in some cases [6]. These serious blood dyscrasias have occurred after both short-term and prolonged therapy.

  • Gray Syndrome: This serious toxicity occurs primarily in neonates and is characterized by abdominal distension, pallid cyanosis, vasomotor collapse, irregular respiration, and progression to death within hours of symptom onset [6]. It is associated with high serum drug levels (>90 mcg/mL) and results from the inability of neonates to adequately metabolize and excrete the drug.

  • Neurologic Effects: Peripheral and optic neuritis have been reported, potentially leading to sensorineural hearing loss and vision impairment, including transient or permanent blindness [6]. Other neurological manifestations may include headache, mild depression, mental confusion, and delirium.

Essential Monitoring Protocol

A comprehensive monitoring plan must be implemented during this compound therapy:

  • Baseline Assessment: Complete blood count with differential, liver function tests, and renal function tests should be obtained before initiating therapy.

  • Hematologic Monitoring: Regular blood studies are essential during treatment, with complete blood counts performed every 2-3 days during therapy [5] [6]. Monitoring should continue for several weeks after discontinuation as blood dyscrasias may manifest weeks or months after therapy.

  • Therapeutic Drug Monitoring: Trough serum concentrations should be maintained between 10-20 mcg/mL, with levels exceeding 20 mcg/mL associated with increased toxicity risk [4]. Peak levels (drawn 1-2 hours after completion of infusion) may also be useful in optimizing therapy.

  • Clinical Monitoring: Daily assessment for signs of bone marrow suppression (pale skin, sore throat, fever, unusual bleeding or bruising, unusual tiredness or weakness) and neurological changes (visual disturbances, numbness, tingling, or burning pain in hands or feet) [6].

Patients should be advised to exercise care with regular toothbrushes, dental floss, and toothpicks due to increased bleeding risk, and dental work should be performed before initiation of therapy or delayed until blood counts have normalized [5].

G Chloramphenicol Safety Monitoring Protocol cluster_pre Pre-Treatment Assessment cluster_during During Treatment Monitoring cluster_post Post-Treatment Follow-up PreCBC Complete Blood Count with Differential DuringCBC CBC Every 2-3 Days PreCBC->DuringCBC PreLFT Liver Function Tests DuringLFT Weekly LFT Monitoring PreLFT->DuringLFT PreRenal Renal Function Tests PreReview Review Contraindications and Drug Interactions PostCBC CBC Weekly for 4-6 Weeks (Delayed toxicity possible) DuringCBC->PostCBC DuringTDM Therapeutic Drug Monitoring Trough: 10-20 mcg/mL DuringClinical Daily Clinical Assessment for Toxicity Signs PostClinical Clinical Assessment for Late Adverse Effects DuringClinical->PostClinical

Experimental Methods and Evaluation Protocols

In Vitro Susceptibility Testing

Standardized protocols for assessing Salmonella Typhi susceptibility to chloramphenicol should be implemented:

  • Broth Microdilution Method: Prepare doubling dilutions of chloramphenicol in cation-adjusted Mueller-Hinton broth according to CLSI guidelines (range: 0.06-64 mcg/mL). Inoculate with Salmonella Typhi suspension adjusted to approximately 5×10^5 CFU/mL. Incubate at 35±2°C for 16-20 hours aerobically. The minimum inhibitory concentration (MIC) is the lowest concentration completely inhibiting visible growth. Interpretive criteria: susceptible ≤8 mcg/mL, intermediate 16 mcg/mL, resistant ≥32 mcg/mL.

  • Disk Diffusion Method: Inoculate Mueller-Hinton agar plates with standardized inoculum. Apply 30 mcg chloramphenicol disks. Incubate at 35±2°C for 16-18 hours. Measure zone diameters. Interpretive criteria: susceptible ≥18 mm, intermediate 13-17 mm, resistant ≤12 mm.

  • Quality Control: Use Escherichia coli ATCC 25922 (MIC: 2-8 mcg/mL; zone diameter: 21-27 mm) and Pseudomonas aeruginosa ATCC 27853 as negative control for each testing session.

Animal Model Pharmacokinetic Studies

The following protocol outlines a comprehensive approach for evaluating this compound pharmacokinetics in animal models:

  • Animal Selection and Dosing: Use Macaca nemestrina monkeys (adolescent, 18-36 months) or other appropriate species. Administer this compound ester equivalent to 25, 100, and 250 mg/kg of chloramphenicol by rapid IV infusion in randomized crossover fashion with appropriate washout periods [3].

  • Sample Collection: Collect 13 serum samples over a 5-6 hour period following administration. Collect all voided urine over the same period. Store samples at -80°C until analysis.

  • Bioanalytical Method: Quantify chloramphenicol concentrations using validated HPLC analysis. For serum: protein precipitation with acetonitrile, separation using C18 column, mobile phase of acetonitrile:water (30:70 v/v), flow rate 1.0 mL/min, detection at 280 nm. For urine: direct injection after appropriate dilution and filtration.

  • Pharmacokinetic Analysis: Calculate parameters using noncompartmental methods: elimination rate constant (λz), total body clearance (CL), metabolic clearance, apparent volume of distribution (Vd), and time to peak concentration. Evaluate for dose dependency in these parameters [3].

Clinical Evaluation Protocol

For clinical evaluation of this compound in typhoid fever treatment, the following methodology is recommended:

  • Study Population: Children aged 6 months to 14 years with culture-proven typhoid fever. Exclude patients with known hypersensitivity to chloramphenicol, pre-existing blood dyscrasias, or severe hepatic impairment.

  • Study Design: Prospective, comparative pharmacokinetic study. Administer intravenous this compound in three different dosage regimens (50, 75, and 100 mg/kg/day divided every 6 hours) [4].

  • Assessment Schedule: Monitor plasma trough and peak chloramphenicol concentrations at 42 hours using HPLC analysis. Perform liver function tests (bilirubin, SGPT, alkaline phosphatase) at baseline and during therapy. Assess clinical response daily and monitor for adverse events.

  • Statistical Analysis: Compare clearance rates between typhoid fever patients and non-typhoidal illness controls using appropriate statistical tests (e.g., Student's t-test). Analyze correlation between clearance and liver function parameters using regression analysis.

This comprehensive experimental approach enables thorough evaluation of this compound pharmacokinetics, efficacy, and safety in the context of typhoid fever treatment, providing critical data for optimal dosing regimen design.

Conclusion

This compound remains a potentially valuable therapeutic option for typhoid fever in specific clinical scenarios, particularly when infection with susceptible strains is confirmed and newer alternatives are unavailable or contraindicated. The altered pharmacokinetic profile in typhoid patients, characterized by reduced clearance compared to other illnesses, necessitates careful dose selection and monitoring to balance efficacy and toxicity [4]. The recommended 75 mg/kg/day dosage in pediatric patients represents the optimal balance between achieving therapeutic levels and minimizing toxicity risk based on available clinical evidence.

The emergence of extensively drug-resistant strains of Salmonella Typhi has significantly limited the role of chloramphenicol in empiric therapy for typhoid fever [2]. However, understanding its pharmacokinetic properties, therapeutic applications, and safety monitoring requirements remains important for appropriate use in selected cases and provides a foundation for evaluating newer antimicrobial agents. Future research directions should include development of rapid susceptibility testing methods, further exploration of the mechanisms underlying disease-specific pharmacokinetic alterations, and evaluation of optimized dosing strategies incorporating therapeutic drug monitoring.

References

Comprehensive Application Notes: Chloramphenicol Succinate Stability, Storage, and Analytical Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Chloramphenicol succinate is a prodrug ester of the broad-spectrum antibiotic chloramphenicol, specifically designed for parenteral administration through intravenous or intramuscular routes. As a sodium salt formulation, it offers enhanced water solubility compared to the parent compound, addressing a critical limitation for clinical applications requiring rapid systemic distribution. The ester bond between chloramphenicol and the succinate moiety undergoes enzymatic hydrolysis in vivo to release the active chloramphenicol component, which exerts its antibacterial effects through inhibition of bacterial protein synthesis. Understanding the chemical stability and optimal storage conditions for this prodrug is essential for maintaining its therapeutic efficacy and ensuring patient safety in clinical settings. These application notes consolidate current scientific knowledge to provide evidence-based protocols for researchers and pharmaceutical professionals working with this compound [1] [2].

The structural relationship between this compound and its active metabolite is fundamental to understanding both its pharmacological behavior and stability challenges. The molecule consists of three key components: a p-nitrobenzene ring, a dichloroacetamide tail, and the succinate ester linkage connecting these moieties. It is the ester functionality that represents the most significant stability concern, as it is susceptible to hydrolytic degradation under various environmental conditions. Only the D-threo isomer demonstrates antimicrobial activity, making stereochemical preservation another important consideration during storage and formulation development [3] [2].

Chemical Properties and Specifications

Structural Characteristics and Pharmaceutical Relevance

This compound possesses distinct physicochemical properties that directly influence its handling, storage, and analytical requirements:

  • Chemical Formula: C~15~H~16~Cl~2~N~2~O~8~ [1]
  • Molecular Weight: 423.202 g/mol [1]
  • Solubility: Highly soluble in water (50 mg/mL) [4]
  • Appearance: White to yellowish-white solid [4]
  • Stereochemistry: The D-threo configuration is essential for antibacterial activity [3]

The succinate esterification at the propanediol chain's primary hydroxyl group dramatically improves water solubility while maintaining the essential structural elements required for antibacterial activity after in vivo hydrolysis. This modification creates a prodrug characteristic that must remain intact until administration, as premature hydrolysis represents both a stability concern and a potential source of product variability. The nitroaromatic component contributes to photochemical sensitivity, necessitating protection from light during storage [1] [2].

Pharmaceutical Formulations and Compatibility

This compound is commercially available in several pharmaceutical dosage forms designed for clinical application:

  • Lyophilized powders for reconstitution (1 g/vial) [1]
  • Ready-to-use solutions in ampules or vials [5]
  • Combination products with other therapeutic agents [5]

The lyophilized form generally demonstrates superior stability compared to pre-formed solutions, as the absence of water minimizes hydrolytic degradation during storage. When reconstituted, the resulting aqueous solutions are neutral and can be administered directly or further diluted in compatible intravenous fluids. The compatibility of this compound with various infusion solutions and container materials should be verified before administration, as specific pH conditions or contact surfaces may accelerate decomposition [4] [5].

Stability and Storage Profiles

Comprehensive Stability Characteristics

Table 1: Stability Profile of this compound Under Various Conditions

Factor Condition Stability Outcome Recommendations
Aqueous Solution Neutral pH, room temperature 50% hydrolysis after 290 days [4] Prepare solutions immediately before use; avoid extended storage
Buffered Solution Borax buffer 50% hydrolysis after 14 days [4] Avoid alkaline buffers; use neutral pH formulations
Thermal Stress 115°C for 30 minutes 10% loss of chloramphenicol [4] Use terminal sterilization cautiously; prefer aseptic processing
Photolysis Direct light exposure Yellowing solution; photochemical decomposition [4] Protect from light; use amber containers
Freeze-Thaw Repeated cycles No specific data Avoid repeated temperature cycling
Oxidative Stress Peroxides, strong oxidizers Potential nitro group reduction [5] Store away from strong oxidizers

The hydrolytic degradation of this compound follows pseudo-first-order kinetics, with the rate strongly influenced by pH, temperature, and the presence of catalytic species. The degradation process is characterized by cleavage of the ester bond, releasing free chloramphenicol and succinic acid. While the generation of active chloramphenicol might seem pharmacologically beneficial, uncontrolled pre-administration hydrolysis introduces dosage inaccuracies and potentially compromises sterility through repeated handling. The degradation rate increases significantly under alkaline conditions, where hydroxide ions catalyze ester hydrolysis more effectively than under acidic or neutral conditions [4].

The solid-state stability of this compound is considerably better than in solution, with the pure compound remaining stable for extended periods when protected from moisture. The crystalline structure of the solid form provides some protection against environmental factors, though hygroscopicity can become problematic if moisture is absorbed, initiating surface hydrolysis. When stored under recommended conditions, the lyophilized powder maintains potency well beyond 24 months, making this the preferred form for long-term storage [4].

Recommended Storage Protocols

Table 2: Storage Conditions for this compound Formulations

Formulation Temperature Light Protection Container Shelf Life
Lyophilized Powder 2-8°C [4] Required [4] Tightly closed container [4] >24 months
Stock Solutions 2-8°C [4] Required [4] Amber glass vials 5 days at 37°C [4]
Reconstituted Solution 2-8°C Required Original container Use within 24 hours
Working Solutions -20°C for long-term Required Amber vials with inert seals 3-6 months
Shipping Ambient (short-term) Required Sealed, desiccated packs <30 days
  • Temperature Management: Maintain continuous refrigeration at 2-8°C for all formulations. Stock solutions remain stable at 37°C for up to 5 days, indicating reasonable short-term stability at elevated temperatures, but refrigeration is still recommended for long-term storage. Avoid freezing unless using specialized cryoprotected formulations, as freeze-thaw cycles may accelerate degradation through crystallization or phase separation [4].

  • Light Protection: Implement complete light protection using amber glass or plastic containers, or storage in dark conditions. Photochemical decomposition results in yellowish discoloration of solutions, which serves as a visual indicator of degradation. This discoloration correlates with the formation of nitroso and other reduction products from the p-nitrobenzene moiety, which may have different toxicological profiles compared to the parent compound [4].

  • Moisture Control: Store in tightly closed containers in a dry environment to prevent moisture absorption. For bulk powders, consider desiccant packs in secondary packaging to maintain low humidity. The use of dry, well-ventilated places prevents condensation and microbial growth, particularly in humid climates [4].

Analytical Methods and Quality Control

HPLC Analysis Protocol

High-Performance Liquid Chromatography represents the most reliable and widely implemented method for quantifying this compound and detecting degradation products:

  • Equipment: HPLC system with UV detector [6]
  • Column: Reverse-phase C18 column (250 mm × 4.6 mm, 5 μm) [7]
  • Mobile Phase: Methanol and water (55:45 ratio) [7]
  • Flow Rate: 1.0 mL/min [7]
  • Injection Volume: 10 μL [7]
  • Detection Wavelength: 275-278 nm [6] [7]
  • Temperature: Ambient (25°C)
  • Run Time: 15-20 minutes

The chromatographic separation effectively resolves this compound from its degradation products, particularly free chloramphenicol, which elutes at a different retention time. System suitability tests should demonstrate resolution greater than 2.0 between the primary peak and the closest eluting potential degradation product. The limit of quantification for this method is sufficient to detect degradation at the 0.1% level, providing early indication of stability issues before significant potency loss occurs [6] [7].

Quality Control Monitoring

Implement routine quality control checks to ensure ongoing product stability:

  • Appearance: White to yellowish-white powder; clear, colorless to slightly yellow solution after reconstitution. Yellowish discoloration indicates advanced photochemical degradation [4].
  • pH Testing: Reconstituted solutions should exhibit neutral pH (6.5-7.5). Significant deviation from neutrality suggests hydrolytic degradation [4].
  • Assay Potency: By HPLC, should be 90-115% of labeled claim for USP-grade material [5].
  • Related Substances: Monitor for free chloramphenicol (hydrolysis product) and other degradation products, which should not exceed 2% individually or 5% total.
  • Sterility Testing: For finished parenteral products, maintain sterility according to appropriate compendial methods.

Experimental Protocols for Stability Assessment

Forced Degradation Studies

G Start Chloramphenicol Succinate Sample Hydrolytic Hydrolytic Degradation Start->Hydrolytic Oxidative Oxidative Degradation Start->Oxidative Photolytic Photolytic Degradation Start->Photolytic Thermal Thermal Degradation Start->Thermal HCl 0.1N HCl 40-60°C Hydrolytic->HCl NaOH 0.1N NaOH 40-60°C Hydrolytic->NaOH Water Water 40-60°C Hydrolytic->Water H2O2 3% H₂O₂ Room Temp Oxidative->H2O2 UV UV Light 254 nm Photolytic->UV Heat 40-80°C Solid State Thermal->Heat Analysis HPLC Analysis HCl->Analysis 24-72h NaOH->Analysis 24-72h Water->Analysis 24-72h H2O2->Analysis 24h UV->Analysis 7-14 days Heat->Analysis 30 days

Diagram 1: Experimental workflow for forced degradation studies of this compound to identify major degradation pathways and validate stability-indicating analytical methods.

Forced degradation studies provide critical information about the inherent stability characteristics of this compound and help validate stability-indicating analytical methods:

  • Acidic Hydrolysis: Expose to 0.1N HCl at 40-60°C for 24-72 hours. Sample at predetermined intervals to monitor degradation progress. The ester linkage is expected to hydrolyze more rapidly under acidic conditions compared to neutral pH [4].
  • Alkaline Hydrolysis: Expose to 0.1N NaOH at 40-60°C for 24-72 hours. Sample at intervals for HPLC analysis. Alkaline conditions dramatically accelerate hydrolysis of the succinate ester bond [4].
  • Oxidative Degradation: Treat with 3% hydrogen peroxide at room temperature for 24 hours. The nitro group is susceptible to reduction, potentially forming aryl amine derivatives [5].
  • Photolytic Degradation: Expose solid and solution samples to UV light (254 nm) and visible light for 7-14 days. Compare with protected controls. Yellowish discoloration indicates photochemical degradation [4].
  • Thermal Degradation: Incubate solid samples at 40°C, 60°C, and 80°C for 30 days. Sample weekly for HPLC analysis to monitor degradation [4].
Long-Term Stability Monitoring

G Start Study Initiation Conditions Assign Storage Conditions Start->Conditions C1 5°C ± 3°C Long-term Conditions->C1 C2 25°C ± 2°C / 60% RH Accelerated Conditions->C2 C3 40°C ± 2°C / 75% RH Stress Conditions->C3 Sampling Establish Sampling Schedule S1 0, 3, 6, 9, 12, 18, 24 months Sampling->S1 S2 0, 3, 6 months Sampling->S2 Testing Comprehensive Testing T1 Physical Characteristics Testing->T1 T2 HPLC Assay & Impurities Testing->T2 T3 pH Measurement Testing->T3 Evaluation Data Evaluation Conclusion Shelf-Life Determination Evaluation->Conclusion C1->Sampling C2->Sampling C3->Sampling S1->Testing S2->Testing T1->Evaluation T2->Evaluation T3->Evaluation

Diagram 2: Systematic approach for long-term stability monitoring of this compound under controlled storage conditions to establish scientifically supported shelf-life recommendations.

Implement a structured stability monitoring program to establish evidence-based shelf-life recommendations:

  • Storage Conditions: Utilize ICH-guided storage conditions including long-term (5°C ± 3°C), accelerated (25°C ± 2°C/60% RH ± 5% RH), and stress conditions (40°C ± 2°C/75% RH ± 5% RH) [4].
  • Testing Frequency: Sample at 0, 3, 6, 9, 12, 18, and 24 months for long-term studies; 0, 3, and 6 months for accelerated conditions; 0, 1, 2, and 3 months for stress conditions.
  • Test Parameters: Include appearance, assay, degradation products, pH (for solutions), water content (for solids), and sterility (for finished products).
  • Data Analysis: Apply statistical models to degradation data to predict shelf-life under various storage conditions. The Arrhenius equation can extrapolate accelerated data to predict long-term stability.

Regulatory and Safety Considerations

Classification and Handling

This compound requires careful handling with appropriate safety precautions due to its pharmacological activity and potential health effects:

  • Hazard Classification: Acute Toxicity Category 4 Oral, Carcinogenicity Category 2 [4]
  • Personal Protective Equipment: Eyeshields, gloves, and type P3 (EN 143) respirator cartridges [4]
  • Storage Classification: Combustible Solids [4]
  • Water Pollution Category: WGK 3 [4]

Personnel should avoid direct contact with the solid material or concentrated solutions. Processing should occur in well-ventilated areas, preferably within chemical fume hoods or biological safety cabinets, particularly when handling powder forms that may become airborne. Emergency procedures should be established for spill containment and disposal, with appropriate absorbent materials readily available [4].

Disposal and Environmental Considerations

Proper disposal of this compound and its solutions should consider the potential environmental impact of antibiotic residues:

  • Pharmaceutical Waste: Follow applicable regulations for antibiotic disposal
  • Neutralization: Consider chemical inactivation before disposal when feasible
  • Wastewater Concerns: Avoid direct discharge to sewage systems without pretreatment
  • Container Disposal: Rinse containers thoroughly before disposal or recycling

Environmental monitoring studies have detected chloramphenicol in surface waters at concentrations between 0.001 and 0.031 μg/L, with higher levels (2.08-26.6 μg/L) observed in sewage treatment plant effluents, highlighting the importance of proper disposal practices for pharmaceutical wastes containing this compound [6].

Conclusion

This compound represents a pharmaceutically important prodrug with specific stability considerations that must be addressed through appropriate formulation, storage, and handling practices. The succinate ester linkage, while essential for water solubility, introduces a susceptibility to hydrolysis that represents the primary degradation pathway. Through implementation of the protocols outlined in these application notes, researchers and pharmaceutical professionals can maintain the chemical integrity and therapeutic efficacy of this important antibiotic agent.

The recommended storage conditions of 2-8°C in tightly closed, light-resistant containers provide optimal preservation of this compound potency over extended periods. Regular monitoring of stored material using the described HPLC methodology allows for early detection of degradation, ensuring material quality throughout the product lifecycle. As research continues on chloramphenicol derivatives and their applications, these fundamental stability principles provide a foundation for proper pharmaceutical management of this important compound.

References

chloramphenicol succinate reconstitution procedure

Author: Smolecule Technical Support Team. Date: February 2026

Reconstitution & Administration Summary

The following table summarizes the crucial parameters for preparing and using Chloramphenicol Sodium Succinate for injection, based on official labeling [1] [2] [3].

Parameter Specification
Final Reconstituted Concentration 100 mg/mL (a 10% solution) [1] [2] [3].
Recommended Diluent Aqueous diluent such as Water for Injection or 5% Dextrose Injection [3].
Administration Route Intravenous use only. It has been demonstrated to be ineffective when given intramuscularly [1] [2] [3].
Infusion Rate Administer intravenously over at least a one-minute period [3].
Sodium Content Each gram (10 mL of 10% solution) contains approximately 52 mg (2.25 mEq) of sodium [1] [2] [3].

Critical Safety and Handling Precautions

This drug carries serious risks and must be used with strict adherence to the following precautions:

  • Serious Blood Dyscrasias: The most serious adverse effect is bone marrow depression, including fatal aplastic anemia, which can occur after both short-term and prolonged therapy. Some cases of aplastic anemia have later terminated in leukemia [1] [3] [4].
  • Usage Restriction: Chloramphenicol must not be used for trivial infections (e.g., colds, influenza, throat infections) or as a prophylactic agent. It is reserved for serious infections where less dangerous agents are ineffective or contraindicated [1] [2] [4].
  • Essential Monitoring: Baseline blood studies must be performed, followed by periodic studies approximately every two days during therapy. The drug should be discontinued upon appearance of reticulocytopenia, leukopenia, thrombocytopenia, or other signs of marrow depression [2] [3].
  • Inpatient Care: To facilitate appropriate studies and observation, it is desirable that patients be hospitalized during therapy [1] [3].
  • Therapy Transition: Patients started on intravenous chloramphenicol sodium succinate should be changed to the oral form of another appropriate antibiotic as soon as practicable [1] [2].

General Workflow for Administration

The diagram below outlines the general procedure for administering Chloramphenicol Sodium Succinate, from preparation to patient monitoring.

Start Start: Obtain Vial of Chloramphenicol Sodium Succinate Prep Reconstitute with Aqueous Diluent (e.g., Water for Injection, 5% Dextrose) Start->Prep Confirm Confirm Final Concentration: 100 mg/mL Prep->Confirm Administer Administer IV Over ≥1 Minute Confirm->Administer Monitor Monitor Patient Closely: - Blood studies every ~2 days - Signs of blood dyscrasias Administer->Monitor Transition Transition to Oral Antibiotic When Practicable Monitor->Transition

Dosage Guidelines

Dosage is based on body weight and the severity of the infection. The following are the standard recommendations [3] [4].

Patient Group Dosage Regimen
Adults & Teenagers 50 mg/kg/day, divided and administered at 6-hour intervals. For severe infections, may be increased to 100 mg/kg/day but reduced as soon as possible.
Pediatric Patients 50 mg/kg/day in 4 doses at 6-hour intervals. For severe infections (e.g., meningitis), may require up to 100 mg/kg/day.
Neonates (first 2 weeks) 25 mg/kg/day in 4 equal doses at 6-hour intervals.
Neonates (after first 2 weeks) Up to 50 mg/kg/day in 4 doses at 6-hour intervals.

Note on Special Populations: Adults and children with impaired liver or kidney function may retain excessive amounts of the drug. Dosage should be adjusted accordingly, and precise control of blood concentration is recommended [2] [3].

References

Comprehensive Application Notes and Protocols for Monitoring Chloramphenicol Succinate and Active Chloramphenicol in Serum

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Clinical Relevance

Chloramphenicol succinate is a prodrug that requires in vivo hydrolysis to release the biologically active compound chloramphenicol. Therapeutic drug monitoring is essential due to chloramphenicol's narrow therapeutic index and the potential for severe adverse effects including dose-dependent bone marrow suppression and idiosyncratic aplastic anemia [1] [2]. The pharmacokinetics of chloramphenicol are complicated by the fact that a significant proportion of the administered prodrug (mean of 33% based on pediatric studies) may be excreted unchanged in urine without conversion to the active form, substantially reducing bioavailability [3]. These factors, combined with high inter-patient variability in metabolism (particularly in pediatric populations where half-lives range from 1.7 to 12.0 hours), necessitate careful serum concentration monitoring to ensure therapeutic efficacy while minimizing toxicity [3].

The clinical need for monitoring is particularly acute in specific patient populations. Infants under one month of age demonstrate prolonged prodrug exposure, with this compound comprising a significantly larger fraction of total serum chloramphenicol compared to older infants and children [3]. Patients with hepatic impairment are also at increased risk due to reduced clearance of both active drug and prodrug [1]. Additionally, the variable hydrolysis and renal elimination of non-hydrolyzed this compound contribute substantially to the poor correlation between administered dose and serum concentration of active chloramphenicol [3].

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC)

HPLC methods provide the gold standard for simultaneous quantification of chloramphenicol and its succinate ester in biological samples. These methods offer high specificity, sensitivity, and the ability to distinguish between active and inactive drug forms.

2.1.1 Radial-Compression Liquid Chromatography

A robust method for direct, simultaneous measurement of both compounds in micro-samples of plasma (10 μL) has been developed [4]. This approach utilizes a radial-compression separation system with a C18 cartridge (10 μm particle size) and a precolumn module. The mobile phase consists of acetic acid solution (pH 3) and acetonitrile (75:25, v/v) at a flow rate of 4 mL/min, with detection at 280 nm. The method demonstrates excellent linearity (r > 0.9993) over the concentration range of 1-50 mg/L for both compounds, with total analysis time under 8 minutes per sample [4]. The use of an internal standard (methylprednisolone) further improves precision (r > 0.9995), with inter- and intra-run CVs ranging from 0 to 5.6% across different concentrations [4].

2.1.2 Conventional HPLC Method

Alternative HPLC methodologies have been developed for simultaneous measurement of chloramphenicol and its succinate esters in serum [5]. These methods typically employ reversed-phase chromatography with UV detection, though specific methodological details vary across applications. The fundamental advantage of HPLC methods lies in their ability to differentiate structurally between chloramphenicol, its succinate ester, and major metabolites including chloramphenicol glucuronide [5].

Enzymatic Assay

As an alternative to chromatographic methods, a rapid enzymatic assay has been developed that combines the specificity of chloramphenicol acetyltransferase with a colorimetric detection system [6]. This assay is linear over the drug concentration range of 5-200 μM (1.5-65 mg/L), covering both subtherapeutic and toxic concentrations [6]. A significant limitation of this method is its inability to detect the microbiologically inactive succinate ester, as the assay specifically measures compounds that serve as substrates for the acetyltransferase enzyme [6]. The assay demonstrates good correlation with HPLC methods (r = 0.9860) and can be adapted for use on various discrete analyzers, potentially increasing accessibility for laboratories without specialized chromatographic equipment [6].

Table 1: Comparison of Analytical Methods for Chloramphenicol Quantification

Parameter Radial-Compression HPLC Traditional HPLC Enzymatic Assay
Sample Volume 10 μL Varies Not specified
Linear Range 1-50 mg/L for both compounds Varies 1.5-65 mg/L
Analysis Time <8 minutes/sample Varies Rapid
Detects Succinate Ester Yes Yes No
Specificity High - distinguishes drug from metabolites High - distinguishes drug from metabolites Moderate - does not detect succinate ester
Correlation with Reference N/A N/A r = 0.9860 vs. HPLC

Therapeutic Ranges and Pharmacokinetic Parameters

Establishing appropriate therapeutic ranges and understanding pharmacokinetic parameters is essential for protocol development and data interpretation.

Table 2: Therapeutic Ranges and Key Pharmacokinetic Parameters

Parameter Target Range Clinical Significance
Therapeutic Range (Active Chloramphenicol) 10-25 mg/L (post-dose) [1] Concentrations below 10 mg/L may be subtherapeutic; above 25 mg/L increases toxicity risk
Toxic Threshold >25 mg/L (post-dose) [1] Associated with dose-related bone marrow suppression
Pre-dose Level <10-15 mg/L [1] Minimizes accumulation and toxicity risk
Half-Life 1.5-4.0 hours (adults); 1.7-12.0 hours (pediatric) [1] [3] Highly variable, particularly in pediatric populations
CSF Penetration 50-65% of serum concentrations [1] Important for CNS infections
Protein Binding Approximately 60% [1] Moderate protein binding

Detailed Experimental Protocols

Radial-Compression HPLC Protocol for Simultaneous Measurement
4.1.1 Reagents and Materials
  • Mobile Phase: Acetic acid solution (pH 3) and acetonitrile (75:25, v/v)
  • Internal Standard Solution: Methylprednisolone (optional)
  • Standard Solutions: Chloramphenicol and this compound reference standards in concentration range of 1-50 mg/L
  • Equipment: Radial-compression liquid chromatograph with precolumn module, C18 cartridge (10 μm particle size), UV detector
4.1.2 Sample Preparation
  • Collect blood samples into appropriate anticoagulant tubes
  • Centrifuge at appropriate speed to separate plasma or serum
  • Transfer 10 μL of sample to autosampler vials
  • If using internal standard, add appropriate volume of methylprednisolone solution
  • Samples are ready for direct injection without extraction
4.1.3 Chromatographic Conditions
  • Column: C18 radial-compression cartridge (10 μm particle size)
  • Mobile Phase: Acetic acid (pH 3)/acetonitrile (75:25, v/v)
  • Flow Rate: 4 mL/min
  • Detection: UV at 280 nm
  • Injection Volume: 10 μL
  • Run Time: <8 minutes
4.1.4 Quantification
  • Prepare calibration standards in drug-free plasma/serum at concentrations of 1, 5, 10, 25, and 50 mg/L
  • Construct calibration curves by plotting peak height against concentration
  • Calculate concentrations of unknown samples using the calibration curve
  • Apply internal standard correction if used
Enzymatic Assay Protocol
4.2.1 Principle

The assay utilizes chloramphenicol acetyltransferase (CAT) to catalyze the acetylation of chloramphenicol using acetyl-CoA as a cofactor. The decrease in free sulfhydryl groups is measured colorimetrically, with the rate of color change proportional to chloramphenicol concentration [6].

4.2.2 Reagents
  • Reagent A: Chloramphenicol acetyltransferase enzyme preparation
  • Reagent B: Acetyl-CoA solution in appropriate buffer
  • Colorimetric detection solution (measures free sulfhydryl groups)
  • Chloramphenicol standards in concentration range of 1.5-65 mg/L
4.2.3 Procedure
  • Prepare sample and standard tubes with equal volumes of serum/plasma
  • Add Reagent A (CAT enzyme) to all tubes, mix gently
  • Add Reagent B (acetyl-CoA) to initiate reaction
  • Incubate at appropriate temperature for specified time
  • Add colorimetric detection solution
  • Measure absorbance at appropriate wavelength
  • Calculate concentrations based on standard curve
4.2.4 Limitations
  • Does not detect this compound or glucuronide metabolites
  • May be affected by substances interfering with the enzyme reaction
  • Requires validation against reference method for each sample matrix

Clinical Protocol and Sampling Strategy

Monitoring Schedule

Based on clinical guidance from the Scottish Antimicrobial Prescribing Group, the following monitoring schedule is recommended [1]:

  • Baseline: FBC, LFTs, U&Es before initiation of therapy
  • Week 1: FBC, LFTs, and U&Es every 2 days
  • Week 2 onwards: FBC weekly, U&Es and LFTs every 2 weeks
  • Therapeutic Drug Monitoring: Recommended for any patients where therapy continues beyond 48 hours, with particular attention to special populations
Sampling Times for Therapeutic Drug Monitoring
  • Peak levels: Collect 2 hours post-dose (target 10-25 mg/L)
  • Trough levels: Collect immediately pre-dose (target <10-15 mg/L)
  • Frequency: Initially after 24 hours of therapy, then every 5-7 days if levels are therapeutic, more frequently if outside target range or with changing clinical status
Special Population Considerations
5.3.1 Pediatric Patients

Pediatric patients, particularly neonates, demonstrate highly variable pharmacokinetics with apparent half-lives ranging from 1.7 to 12.0 hours [3]. Neonates exhibit prolonged prodrug exposure, with this compound comprising a significantly larger fraction of total serum chloramphenicol compared to older infants and children [3]. More frequent monitoring is essential in this population.

5.3.2 Hepatic Impairment

Patients with hepatic impairment require dose reduction and careful monitoring as chloramphenicol is primarily metabolized in the liver (90%) [1]. These patients are at increased risk of toxicity due to reduced clearance and require more frequent therapeutic drug monitoring.

5.3.3 Obesity

For patients with total body weight >20% over ideal body weight, use adjusted body weight for dosing calculations [1]: AdjBW = IBW + 0.4 (actual body weight - IBW)

Data Interpretation and Clinical Decision Making

The following workflow outlines the clinical decision process for monitoring and dose adjustment:

chloramphenicol_monitoring start Initiate Chloramphenicol Therapy baseline Obtain Baseline Labs: FBC, LFTs, U&Es start->baseline schedule Schedule TDM: Peak (2h post-dose) & Trough (pre-dose) baseline->schedule evaluate Evaluate Levels Against Targets: Peak: 10-25 mg/L Trough: <10-15 mg/L schedule->evaluate subtherapeutic Subtherapeutic evaluate->subtherapeutic Peak <10 mg/L therapeutic Therapeutic evaluate->therapeutic Peak 10-25 mg/L toxic Potentially Toxic evaluate->toxic Peak >25 mg/L or Trough >15 mg/L adjust_dose Consider Dose Increase Evaluate for drug interactions Check administration route subtherapeutic->adjust_dose continue Continue Current Dose Maintain monitoring schedule therapeutic->continue reduce_dose Reduce Dose or Extend Dosing Interval Consider omitting doses if significantly elevated toxic->reduce_dose monitor Continue Regular Monitoring: Hematology: Weekly FBC Biochemistry: U&Es, LFTs every 2 weeks TDM: Every 5-7 days adjust_dose->monitor continue->monitor reduce_dose->monitor

Emerging Research and Methodological Considerations

Recent research has identified important considerations for chloramphenicol monitoring in the context of antimicrobial resistance. Studies of extended-spectrum beta-lactamase-producing Enterobacterales have revealed instances of discordant genotype-phenotype susceptibility, where bacteria harbor chloramphenicol resistance genes (particularly cat genes) but remain phenotypically susceptible [7]. Functional assays demonstrate that certain genetic variants (particularly catB4) represent truncated, non-functional enzymes that do not confer resistance despite being detected by genetic methods [7].

This has important implications for both clinical treatment decisions and methodological approaches:

  • Phenotypic susceptibility testing remains essential alongside genetic detection methods
  • Assays that detect functional enzyme activity (such as adapted CAT assays) may provide more clinically relevant information than genetic tests alone in certain contexts
  • The stability of susceptibility should be considered when reintroducing chloramphenicol for multidrug-resistant infections

These findings highlight the importance of integrating different methodological approaches and considering both pharmacological and microbiological factors when monitoring chloramphenicol therapy.

Conclusion

The monitoring of this compound and active chloramphenicol in serum requires careful consideration of analytical methodology, sampling timing, and patient-specific factors. HPLC methods, particularly the radial-compression approach, provide robust simultaneous quantification of both prodrug and active drug, while enzymatic assays offer a practical alternative for high-throughput settings focused solely on active drug concentrations. The high inter-patient variability in chloramphenicol pharmacokinetics, particularly in pediatric populations and those with hepatic impairment, necessitates individualized therapeutic drug monitoring programs. Emerging research on the molecular mechanisms of chloramphenicol resistance further informs monitoring strategies, particularly in the context of multidrug-resistant infections. Through implementation of these detailed protocols and careful interpretation of results within the clinical context, researchers and clinicians can optimize chloramphenicol therapy to maximize efficacy while minimizing the risk of serious adverse events.

References

Antimicrobial Application of Chloramphenicol Succinate in CF

Author: Smolecule Technical Support Team. Date: February 2026

In CF care, chloramphenicol succinate is reserved as a second-line antibiotic for serious infections caused by susceptible bacteria when first-line treatments are ineffective or contraindicated [1]. Its use requires careful management due to significant safety concerns and the unique pathophysiology of CF.

  • Mechanism of Action: Chloramphenicol is a bacteriostatic antibiotic that binds reversibly to the 50S subunit of the 70S bacterial ribosome. This binding suppresses peptidyl transferase activity, inhibiting peptide bond formation and protein synthesis [1].
  • Formulation Considerations in CF: Many CF patients have exocrine pancreatic insufficiency, which critically impacts the absorption of certain drug formulations. Research indicates that pancreatic enzyme replacement significantly improves the bioavailability of the oral liquid formulation, chloramphenicol palmitate (CAP-P), which requires pancreatic esterases for activation. However, its absorption remains "prolonged and unreliable" even with enzymes [2] [3].
    • This compound (CAP-S), the intravenous formulation, and the oral capsule (CAP-base) are not dependent on pancreatic function for activation and absorption. Therefore, they provide more consistent and reliable systemic availability of the active drug in CF patients with pancreatic insufficiency [2] [3].

The table below summarizes the key characteristics of chloramphenicol formulations relevant to CF patients.

Feature Chloramphenicol Base (Oral Capsule) Chloramphenicol Palmitate (Oral Liquid, CAP-P) This compound (Intravenous, CAP-S)
Prodrug Requirement No Yes (requires hydrolysis by pancreatic esterases) Yes (requires hydrolysis in kidneys, liver, lungs) [1]
Effect of Pancreatic Insufficiency Minimal effect on absorption Significantly reduced and variable bioavailability [2] [3] Minimal effect on activation [2] [3]
Impact of Pancreatic Enzyme Replacement Little effect Significantly improves peak concentration and bioavailability (though absorption may still be unreliable) [2] [3] Little effect [2] [3]
Recommended Use in CF with Pancreatic Insufficiency Preferred oral formulation Cautious use due to unreliable absorption [2] [3] Preferred parenteral formulation

Safety and Clinical Monitoring Protocol

The clinical use of chloramphenicol is constrained by serious and potentially fatal adverse effects, necessitating strict monitoring protocols.

  • Hematologic Toxicity: Chloramphenicol can cause two types of bone marrow damage:
    • Dose-dependent, reversible myelosuppression: This early effect causes depression of erythrocyte, platelet, and leukocyte formation [1] [4].
    • Idiosyncratic, non-dose-related aplastic anemia: This is a rare but fatal condition that may develop during, or weeks after, treatment and can occur even with re-exposure to the drug. This has been reported even with topical eye drops [1] [4].
  • "Grey Baby" Syndrome: This syndrome occurs in neonates as circulatory collapse accompanied by a cyanotic grey skin color. It is caused by the failure of the immature liver to conjugate the drug and the immature kidney to excrete it, leading to toxic accumulation [1].
  • Essential Monitoring: For systemic use, frequent checking of the full blood count is mandatory to detect marrow depression at an early, recoverable stage [1] [4].

Modern CFTR-Targeted Therapies and Drug Discovery

Current CF drug development focuses on small molecules that target the root cause of CF—dysfunction of the CFTR protein. The workflow below illustrates the modern drug discovery pipeline for identifying CFTR modulators.

Start High-Throughput Screening (HTS) of Compound Libraries A Primary Screen: Identify CFTR Activators/Inhibitors Start->A B Secondary Analysis: Specificity, Mechanism, Toxicity A->B C Lead Compound Identification B->C D Hit-to-Lead Optimization & Preclinical Studies C->D E Clinical Trials D->E

These modulators are categorized by their mechanism of action, as shown in the table below.

Modulator Type Molecular Target / Mechanism Therapeutic Goal Example Agents
Potentiator Increases the open probability (gating) of CFTR channels at the cell surface [5] Restore channel activity in gating mutants (e.g., G551D) [5] Ivacaftor (VX-770) [5]
Corrector Improves the cellular processing and trafficking of misfolded CFTR (e.g., ΔF508) to the cell surface [5] Increase the amount of functional CFTR at the plasma membrane [5] Lumacaftor (VX-809), Tezacaftor, Elexacaftor [6] [5]
Activator Elevates intracellular cAMP levels (e.g., via phosphodiesterase inhibition) or may directly interact with CFTR [7] Stimulate CFTR channel function broadly [7] [5] Compounds identified via HTS (e.g., tetrahydrocarbazol) [7]
Inhibitor/Blocker Occludes the CFTR pore (e.g., open-channel block) or acts allosterically [8] Treat secretory diarrheas and polycystic kidney disease [8] [5] GlyH-101 (glycine hydrazide), CFTRinh-172 [8]

Future Perspectives and Conclusion

While this compound has a narrow role as an antimicrobial in CF, future prospects lie in therapies targeting the underlying CFTR defect.

  • Combination CFTR Modulator Therapies: The most effective current treatments for patients with common mutations like ΔF508 use combination corrector/potentiator regimens (e.g., elexacaftor/tezacaftor/ivacaftor) to both traffic and potentiate the CFTR channel [6] [5].
  • Drug Repurposing: Computational methods are being used to identify new therapeutic uses for existing drugs. For example, this compound was recently computationally repurposed as a potent P2Y14 receptor antagonist for inflammatory bowel disease therapy, demonstrating the potential for discovering non-antibiotic applications of known compounds [9].

Methodology Appendix

  • Pharmacokinetic Study Protocol (Pancreatic Insufficiency): The effect of exocrine pancreatic function on chloramphenicol absorption can be assessed in a controlled crossover design. Pancreatic insufficiency is measured by the absorption of p-aminobenzoic acid (PABA) after oral administration of N-benzoyl-L-tyrosyl-p-aminobenzoic acid (a substrate for chymotrypsin). The pharmacokinetic parameters (e.g., C~max~, AUC) of different chloramphenicol formulations are then evaluated in each patient with and without concurrent administration of oral pancreatic enzymes [2] [3].
  • High-Throughput Screening (HTS) for CFTR Modulators: A common HTS assay utilizes Fischer rat thyroid (FRT) epithelial cells co-expressing human CFTR and a halide-sensitive yellow fluorescent protein (YFP). Test compounds are screened for their ability to either potentiate or inhibit CFTR-mediated iodide influx, which quenches YFP fluorescence. Changes in the time course of fluorescence quenching are measured to identify activators or inhibitors [8] [7] [5].

References

Comprehensive Application Notes and Protocols: Chloramphenicol Succinate for Rickettsial Infections

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Historical Context

Chloramphenicol succinate (CAPS) represents a water-soluble prodrug of the broad-spectrum antibiotic chloramphenicol, first isolated from Streptomyces venezuelae in 1947. The historical significance of chloramphenicol in treating rickettsial infections dates to the late 1940s, when it was recognized as the first truly effective therapeutic agent against these obligate intracellular pathogens. Rickettsial diseases, including Rocky Mountain spotted fever, typhus, scrub typhus, and ehrlichiosis, continue to pose significant global health challenges, particularly in resource-limited settings where more expensive alternatives may be unavailable. The unique therapeutic niche of chloramphenicol derivatives persists despite the development of newer antibiotic classes, warranting continued research attention and protocol standardization.

The chemical modification of chloramphenicol to its succinate ester form was a pharmaceutical advancement to enhance aqueous solubility for parenteral administration. This prodrug undergoes enzymatic hydrolysis in vivo to release the active base compound, chloramphenicol. The therapeutic transition from chloramphenicol to CAPS in clinical settings was driven by the need for intravenous formulations in critically ill patients unable to tolerate oral medications. Historical studies, including early experimental investigations in animal models, demonstrated the efficacy potential of chloramphenicol against rickettsial pathogens, establishing its role as a life-saving therapeutic option during outbreaks of rickettsial diseases [1].

Table 1: Historical Development Timeline of Chloramphenicol for Rickettsial Infections

Year Development Significance
1947 Isolation of chloramphenicol from Streptomyces venezuelae Discovery of broad-spectrum antibiotic activity
1949 Experimental studies in rickettsial infections First evidence of anti-rickettsial efficacy [1]
1950s Clinical adoption for rickettsioses Reduced mortality in Rocky Mountain spotted fever and typhus
1960s Emergence of safety concerns Identification of dose-related bone marrow suppression and rare aplastic anemia
1970s Development of this compound Enabled intravenous administration in critically ill patients
2000s Reserved use in special circumstances Primarily in resource-limited settings and cases of tetracycline intolerance

Pharmacology and Mechanism of Action

Molecular Mechanisms

The antibacterial activity of chloramphenicol derives from its reversible binding to the 50S ribosomal subunit in bacteria, specifically inhibiting the peptidyl transferase activity crucial for protein synthesis. This molecular interaction prevents peptide bond formation between the aminoacyl-tRNA in the A-site and the peptidyl-tRNA in the P-site, effectively halting chain elongation during translation. Structural studies have revealed that chloramphenicol binds at the A-site crevice of the peptidyl transferase center, formed by conserved nucleotides U2504, A2451, and C2452 of the 23S rRNA, where its nitrobenzyl ring establishes π-stacking interactions with the base of C2452 [2]. This binding orientation allows chloramphenicol to sterically hinder proper accommodation of the aminoacyl moiety of incoming aminoacyl-tRNAs, thereby inhibiting bacterial protein synthesis.

The intracellular penetration capability of chloramphenicol is particularly relevant for treating rickettsial infections, as these pathogens reside within host cells. The small, lipophilic nature of the active compound facilitates diffusion across bacterial and host cell membranes, achieving therapeutic concentrations intracellularly. Recent research has revealed that chloramphenicol exhibits context-specific inhibition rather than universal suppression of all peptide bond formation, with its inhibitory activity depending on the nature of specific amino acids in the nascent chain and the identity of the residue entering the A-site [2]. This nuanced understanding of its mechanism explains variations in efficacy against different bacterial species and growth conditions.

Bacterial Susceptibility and Resistance Patterns

The susceptibility profile of rickettsial species to chloramphenicol has remained favorable despite decades of clinical use, likely due to the obligate intracellular nature of these pathogens that may reduce exposure to antimicrobial selection pressure. However, comprehensive antimicrobial susceptibility testing of rickettsiae remains challenging due to their obligatory intracellular growth requirements. Contemporary research on Enterobacterales has revealed fascinating susceptibility re-emergence patterns in settings where chloramphenicol use was discontinued and then potentially reintroduced. Molecular studies of Malawian bacterial isolates demonstrate that stable degradation of cat genes by insertion sequences can lead to re-emergence of chloramphenicol susceptibility, suggesting that previously resistant bacterial populations may regain sensitivity after selective pressure is removed [3] [4].

The primary resistance mechanism against chloramphenicol in bacteria is enzymatic inactivation via chloramphenicol acetyltransferases (CATs), which catalyze the acetylation of hydroxyl groups using acetyl-CoA as a cofactor. Additional resistance mechanisms include efflux pumps, target site mutations, and decreased membrane permeability. Notably, research has identified that the catB4 gene variant represents a non-functional truncated version of catB3 due to a frameshift mutation, explaining why bacteria harboring this gene may remain phenotypically susceptible to chloramphenicol despite genotypic appearance of resistance [3] [4]. This distinction has important implications for diagnostic microbiology and antimicrobial stewardship programs.

Table 2: Chloramphenicol Susceptibility Patterns in Bacterial Pathogens

Bacterial Group Typical MIC Range (μg/mL) Resistance Mechanisms Clinical Significance
Rickettsia spp. Not well established (intracellular) Not documented First-line alternative to tetracyclines
E. coli 2-512 (strain-dependent) CAT enzymes, efflux pumps, permeability Variable susceptibility; resistance common
K. pneumoniae 4-512 (strain-dependent) CAT enzymes, efflux pumps Re-emerging susceptibility in some regions [3]
H. influenzae 0.5-4 CAT enzymes, efflux pumps Historically important for meningitis
Salmonella spp. 2-8 CAT enzymes, efflux pumps Alternative for enteric fever

Experimental Protocols

Susceptibility Testing for Intracellular Pathogens

Antimicrobial susceptibility testing for obligate intracellular bacteria like rickettsiae requires specialized methodologies that account for their intracellular localization and fastidious growth requirements. The plaque reduction assay serves as the gold standard for determining minimal inhibitory concentrations (MICs) against rickettsial species. This protocol involves infection of confluent cell monolayers (typically Vero or L929 cells) with rickettsiae followed by application of serial dilutions of this compound. After an appropriate incubation period (usually 5-7 days for spotted fever group rickettsiae), cells are fixed and stained, and the percentage of plaque reduction compared to drug-free controls is calculated. The MIC endpoint is typically defined as the lowest concentration that reduces plaque formation by ≥90% compared to the control.

For routine susceptibility assessment, a simplified protocol can be employed: (1) Grow rickettsiae in Vero cell monolayers to approximately 80% infection rate; (2) Prepare CAPS dilutions in cell culture medium (typically ranging from 0.5 to 64 μg/mL); (3) Incubate infected monolayers with CAPS dilutions for 48-72 hours; (4) Fix cells with methanol and stain with Giemsa; (5) Examine by microscopy for the presence of intact rickettsiae within host cells. The quality control of these assays should include parallel testing of a reference rickettsial strain with known susceptibility profile and verification of cell viability throughout the assay period. Recent advances in molecular methods now allow quantification of rickettsial load by qPCR, providing an alternative endpoint that may improve reproducibility and reduce subjective interpretation.

Chloramphenicol Acetyltransferase (CAT) Activity Assay

The functional assessment of chloramphenicol resistance mechanisms requires protocols for detecting CAT enzyme activity. The rapid CAT (rCAT) assay provides a spectrophotometric method for quantifying CAT activity in bacterial lysates by measuring the consumption of free sulfhydryl groups from the acetyl donor acetyl-coenzyme A. The detailed protocol begins with preparation of bacterial lysates from overnight cultures, followed by reaction with 0.1 mM acetyl coenzyme A and 0.2 mM chloramphenicol in appropriate buffer. The reaction mixture is incubated at 37°C for 30 minutes, after which 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) is added to detect remaining free sulfhydryl groups. The development of yellow color is measured spectrophotometrically at 412 nm, with the rate of color disappearance being proportional to CAT activity [3] [4].

An alternative approach is the disc diffusion CAT (dCAT) assay, which determines the ability of CAT-producing bacteria to cross-protect susceptible bacteria by inactivating chloramphenicol in the surrounding medium. This method involves streaking test isolates perpendicular to a chloramphenicol-susceptible indicator strain on Mueller-Hinton agar containing sub-inhibitory chloramphenicol concentrations. After overnight incubation, the appearance of a resistance halo where the indicator strain grows adjacent to the test isolate indicates functional CAT activity. This method is particularly useful for distinguishing between functional and non-functional cat gene variants, as isolates with truncated or mutated cat genes (such as catB4) will not demonstrate this cross-protection effect [3] [4].

Experimental Evolution for Resistance Stability

Assessing the stability of chloramphenicol susceptibility in bacterial populations with previously documented resistance genes requires experimental evolution protocols. This approach is particularly relevant given the observations of re-emerging chloramphenicol susceptibility in settings where the drug has been withdrawn from routine use. The protocol involves serial passage of bacterial isolates in media containing subinhibitory concentrations of chloramphenicol with stepwise increases in antibiotic pressure. Specifically, isolates are passaged daily in liquid media containing chloramphenicol at concentrations starting at 1/4 MIC and doubling every 5-7 passages until significant growth inhibition occurs. At each passage, population samples are plated on antibiotic-free media to assess for subpopulations with restored resistance.

The molecular characterization of evolved isolates should include whole-genome sequencing to identify mutations that restore resistance capability, with particular attention to insertion sequences near cat genes that may affect their expression. Additionally, CAT activity should be measured using the rCAT or dCAT assays to confirm functional restoration of enzyme activity. This protocol has demonstrated that certain insertion sequences can stably inactivate cat genes, resulting in maintained susceptibility even under mild antibiotic selection pressure [3] [4]. These findings have important implications for potential reintroduction strategies of chloramphenicol in settings where resistance prevalence has decreased.

G Experimental Evolution Protocol for Assessing Resistance Stability This workflow evaluates the potential for resistance development in bacterial populations with previously documented resistance genes. Start Start Experimental Evolution Culture Culture Bacterial Isolate in Sub-MIC Chloramphenicol Start->Culture Passage Daily Serial Passage (1:100 dilution) Culture->Passage Increase Double Antibiotic Concentration Passage->Increase Check Check Growth Inhibition Increase->Check Check->Passage Growth > 80% Plate Plate on Antibiotic-Free Media for Subpopulation Analysis Check->Plate Growth < 20% Store Store Isolates for Further Characterization Plate->Store Characterize Molecular Characterization (WGS, CAT assays) Store->Characterize End End Protocol Characterize->End

Safety and Toxicity Assessment

Hematological Toxicity Evaluation

The dose-dependent hematological toxicity of chloramphenicol requires careful assessment in both preclinical and clinical settings. Protocol for evaluating myelosuppression involves administration of CAPS to animal models (typically mice or guinea pigs) at therapeutic and supratherapeutic doses, followed by comprehensive hematological monitoring. The detailed methodology includes: (1) Daily administration of CAPS at doses ranging from 50 mg/kg (approximating human therapeutic dose) to 3500 mg/kg (to establish dose-response relationships) for 5-16 days; (2) Collection of blood samples at predetermined intervals (day 1, 7, 14, 21, and 63 post-dosing) for complete blood count analysis; (3) Evaluation of bone marrow from femurs for cellularity and differential counts; (4) Assessment of reticulocyte subpopulations, particularly high fluorescence ratio (HFR) reticulocytes as a sensitive indicator of erythropoietic recovery [5] [6].

Research has demonstrated that strain differences significantly impact hematological responses to CAPS in animal models. Inbred mouse strains (C3H, CBA, BALB/c, and DBA/2) show varying susceptibility to CAPS-induced hematological changes, with C3H strain being particularly sensitive, responding to doses as low as 500 mg/kg, while other strains require higher doses to elicit similar responses [7]. This genetic predisposition to toxicity mirrors observations in human populations and should be considered when designing toxicological studies. The reversibility assessment is a critical component of the protocol, requiring extended observation periods (up to 63 days post-dosing) to confirm bone marrow recovery and exclude the development of late-stage aplastic anemia.

Clinical Safety Monitoring Protocol

For clinical application of this compound in rickettsial infections, a standardized safety monitoring protocol is essential. The recommended approach includes: (1) Baseline complete blood count with reticulocyte count before initiating therapy; (2) Twice-weekly monitoring of complete blood count during treatment; (3) Daily assessment for clinical signs of hematological toxicity (petechiae, bleeding, signs of infection); (4) Prompt discontinuation if absolute neutrophil count falls below 1000/μL, platelet count below 100,000/μL, or hemoglobin decreases by more than 2 g/dL; (5) Extended follow-up for several months post-treatment to monitor for delayed aplastic anemia, although this rare complication is not consistently dose-related. The risk-benefit assessment must consider that rickettsial infections can be life-threatening, justifying the use of chloramphenicol despite its toxicity profile in specific clinical scenarios.

Table 3: Chloramphenicol Toxicity Profile and Monitoring Parameters

Toxicity Type Incidence Onset Dose Relationship Monitoring Parameters
Dose-related bone marrow suppression Common (predictable) During treatment Yes Reticulocyte count, Hgb, RBC indices
Aplastic anemia Rare (1:19,000-1:270,000) Weeks to months after treatment No Pancytopenia, bone marrow hypocellularity
Gray baby syndrome Rare (neonates) During treatment Yes (impaired metabolism) Cyanosis, hypothermia, circulatory collapse
Nerve toxicity Rare During treatment Uncertain Optic neuritis, peripheral neuropathy

G Molecular Mechanisms of Action, Resistance, and Toxicity of this compound This diagram illustrates the metabolic activation, antibacterial mechanism, and major adverse effect pathways. cluster_mechanism Mechanism of Action cluster_resistance Resistance Mechanisms cluster_toxicity Toxicity Pathways CAPS Chloramphenicol Succinate (CAPS) Hydrolysis Enzymatic Hydrolysis CAPS->Hydrolysis CAM Chloramphenicol Active Form Hydrolysis->CAM Ribosome Binds 50S Ribosomal Subunit CAM->Ribosome CAT CAT Enzyme Acetylation CAM->CAT Efflux Efflux Pumps CAM->Efflux Mutation Target Site Mutations CAM->Mutation Mitochondria Mitochondrial Protein Synthesis Inhibition CAM->Mitochondria PTC Inhibits Peptidyl Transferase Center Ribosome->PTC Synthesis Blocks Protein Synthesis PTC->Synthesis Bacteriostatic Bacteriostatic Effect Synthesis->Bacteriostatic BM Bone Marrow Suppression Mitochondria->BM AA Aplastic Anemia (Rare) Mitochondria->AA

Research Applications and Future Directions

Novel Derivatives and Structural Optimization

Chemical modification approaches to chloramphenicol structure aim to enhance its therapeutic index by improving antibacterial activity while reducing human toxicity. Recent research has explored amino-acid analogues of chloramphenicol (AA-CAMs) where the dichloroacetic moiety is replaced with various amino acid residues. The synthetic protocol involves: (1) Acid hydrolysis of chloramphenicol to yield chloramphenicol amine (CAM); (2) Acylation of CAM by succinimide esters of amino acids with protected amino groups; (3) Deprotection of obtained CAM-derivatives to yield aminoacyl-CAM compounds [2]. Binding affinity studies have revealed that the L-histidyl analogue binds to the ribosome with affinity exceeding that of chloramphenicol by 10-fold (K~Dapp~ = 0.24 ± 0.06 μM), though this improved binding does not necessarily translate to superior antibacterial activity due to complex factors influencing bacterial penetration and retention.

Structure-activity relationship studies utilizing X-ray crystallography of ribosome-bound analogues have identified specific interactions between the aminoacyl moieties and rRNA components that explain enhanced binding affinity. These structural insights provide a foundation for rational design of next-generation chloramphenicol derivatives that may overcome existing resistance mechanisms, particularly against strains with Cfr-mediated methylation of A2503. The derivative optimization process should include assessment of activity against mitochondrial ribosomes to predict potential for hematological toxicity, as mitochondrial protein synthesis inhibition is considered the mechanism underlying the dose-dependent bone marrow suppression observed with chloramphenicol.

Drug Repurposing Potential

Recent computational screening approaches have identified unexpected potential applications for this compound beyond antimicrobial therapy. Structure-based virtual screening of DrugBank compounds identified CAPS as a potent P2Y14 receptor (P2Y14R) antagonist with nanomolar efficacy (IC~50~ = 1.585 nM). The P2Y14 receptor, a G~i~-coupled receptor activated by UDP-glucose, plays critical roles in inflammatory responses and immune regulation [8] [9]. Molecular dynamics simulations revealed strong interactions with conserved residues (K77, Y102, H184, K277), yielding a binding affinity (ΔG~bind~ = -54.04 kcal/mol) superior to reference compounds. This discovery suggests potential repurposing applications for inflammatory bowel disease and other inflammatory conditions.

The experimental protocol for validating this repurposing potential includes: (1) In vitro P2Y14R antagonism assays using cell lines expressing the recombinant receptor; (2) Cytotoxicity testing to establish therapeutic index; (3) In vivo efficacy evaluation in DSS-induced murine colitis models, monitoring disease activity index, colon shortening, and histological inflammation; (4) Assessment of gut barrier integrity through measurement of tight junction protein expression (Claudin-1, ZO-1, Occludin). The established safety profile of CAPS in humans, combined with its oral stability and optimized ADME/T properties, positions it as a clinically translatable candidate for inflammatory conditions, potentially leveraging lower doses than those required for antimicrobial effects [8] [9].

References

Comprehensive Application Notes and Protocols: Chloramphenicol Succinate Disk Diffusion Testing for Researchers and Drug Development Professionals

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Basic Principles

Chloramphenicol is a broad-spectrum antibiotic that was originally isolated from Streptomyces venezuelae in 1947 and is now prepared synthetically for clinical use. It remains an important antimicrobial agent for serious infections in cases where less potentially dangerous therapeutic agents are ineffective or contraindicated. Chloramphenicol succinate, the water-soluble prodrug of chloramphenicol, requires hydrolysis in the body to release the active chloramphenicol base. This antibiotic exhibits primarily a bacteriostatic effect by inhibiting bacterial protein synthesis through binding to the 50S ribosomal subunit, thereby suppressing peptidyl transferase activity and preventing peptide bond formation. While its use has declined in many developed countries due to potential hematologic toxicity (including dose-related bone marrow suppression and idiosyncratic aplastic anemia), chloramphenicol remains valuable for treating infections caused by multidrug-resistant pathogens, particularly in resource-limited settings where cost considerations and resistance patterns may necessitate its use [1].

The disk diffusion method, also known as the Kirby-Bauer test, provides a practical approach for determining bacterial susceptibility to chloramphenicol. This method involves applying antibiotic-impregnated disks to an agar plate seeded with the test organism and measuring the zone of inhibition after incubation. The diameter of this zone correlates with the minimum inhibitory concentration (MIC) and indicates whether the bacterial strain is susceptible, intermediate, or resistant to the antibiotic. For chloramphenicol, this method offers clinical microbiology laboratories a cost-effective, reproducible means of guiding therapeutic decisions, especially when treating serious infections such as meningitis caused by Haemophilus influenzae or typhoid fever caused by Salmonella serotypes [2] [3]. Recent research has documented the re-emergence of chloramphenicol susceptibility among various bacterial pathogens, including Salmonella typhi and Salmonella paratyphi A, as selective pressure has diminished with decreased usage, highlighting the ongoing relevance of reliable susceptibility testing methods for this antibiotic [3].

Testing Methodology and Experimental Protocols

Reagent and Media Preparation
  • Chloramphenicol disks: Use commercially available 30 μg chloramphenicol disks. Store disks at -20°C until use and bring to room temperature before application. Quality control should be performed regularly to ensure disk potency [2].

  • Mueller-Hinton Agar (MHA): Prepare according to manufacturer instructions for standard susceptibility testing. For fastidious organisms like Haemophilus influenzae, supplement MHA with 1% hemoglobin and 1% IsoVitaleX to create Mueller-Hinton chocolate agar [4].

  • Saline solution: Prepare 0.85% saline for bacterial suspension adjustment.

  • Quality control strains: Maintain reference strains including Escherichia coli ATCC 25922 and Haemophilus influenzae ATCC 49247 for quality assurance [2].

Inoculum Standardization
  • From fresh overnight cultures, prepare bacterial suspensions in saline to achieve a turbidity equivalent to the 0.5 McFarland standard (approximately 1-2 × 10^8 CFU/mL for most organisms) [5].

  • For direct testing from positive blood cultures, use 150 μL of culture broth as inoculum as per the EUCAST rapid antimicrobial susceptibility testing (RAST) protocol [6].

Inoculation and Disk Application
  • Within 15 minutes of preparing the bacterial suspension, dip a sterile cotton swab into the inoculum and streak it evenly over the entire surface of the Mueller-Hinton agar plate in three directions to ensure confluent growth [5].

  • Allow the inoculated plate to stand at room temperature for 3-5 minutes before applying disks, but no more than 15 minutes to prevent excessive drying [5].

  • Using sterile forceps or an automated dispenser, apply 30 μg chloramphenicol disks to the inoculated agar surface and press gently to ensure complete contact. Place disks no closer than 24 mm from center to center to prevent overlapping zones of inhibition [2].

Incubation Conditions
  • Invert plates and incubate at 35±2°C in an ambient air incubator for 16-18 hours. For rapid testing from positive blood cultures, plates may be read after 4, 6, and 8 hours of incubation when using EUCAST RAST breakpoints [6].

  • For fastidious organisms like Haemophilus influenzae, incubate in 5% CO₂ for enhanced growth [4].

Table 1: Chloramphenicol Disk Diffusion Testing Conditions by Organism Group

Organism Group Medium Incubation Conditions Incubation Time
Enterobacterales Uns supplemented MHA Ambient air, 35±2°C 16-18 hours
Haemophilus influenzae MHA + 1% hemoglobin + 1% IsoVitaleX 5% CO₂, 35±2°C 16-18 hours
Rapid testing (RAST) Uns supplemented MHA Ambient air, 35±2°C 4, 6, and 8 hours
Salmonella spp. Uns supplemented MHA Ambient air, 35±2°C 16-18 hours
Measurement and Automation
  • Following incubation, use calipers or an automated imaging system to measure the diameter of the complete inhibition zone to the nearest millimeter, including the disk diameter [5].

  • For automated reading, systems like the BIOMIC V3 can be employed, which uses AI algorithms to read, interpret, and store zone diameters and corresponding interpretations according to CLSI or EUCAST guidelines [7].

  • When measuring, ignore microcolonies within the inhibition zone and swarming of Proteus species at the edge. For Haemophilus species, chocolate agar may produce less distinct zones, requiring careful examination [4].

Interpretation Guidelines and Criteria

Zone Diameter Interpretation Standards

Interpretation of chloramphenicol disk diffusion tests requires comparison of zone diameter measurements to established breakpoints that correlate with clinical efficacy. These breakpoints vary by bacterial species and the guidelines followed (CLSI or EUCAST). For Salmonella species, including Salmonella typhi, the susceptible zone diameter is ≥18 mm, intermediate 13-17 mm, and resistant ≤12 mm. For Haemophilus influenzae, susceptibility is indicated by zone diameters of ≥29 mm, intermediate 26-28 mm, and resistant ≤25 mm [2]. These interpretive criteria were developed through extensive correlation studies comparing zone diameters to minimum inhibitory concentrations (MICs). Recent studies investigating the re-emergence of chloramphenicol susceptibility in enteric fever pathogens have found that the majority of Salmonella typhi and Salmonella paratyphi A isolates now show zone diameters corresponding to MIC values of ≤4 μg/mL, indicating a return to susceptibility after years of resistance [3].

The relationship between zone diameters and MIC values follows a log-linear relationship, where larger zones generally correspond to lower MIC values. This inverse correlation forms the basis of the disk diffusion method and allows for prediction of MIC categories without performing labor-intensive dilution methods. When interpreting zones, it's important to consider the specific growth characteristics of the organism being tested. For instance, with Haemophilus influenzae, studies have demonstrated that using different agar media (standard chocolate agar versus supplemented Mueller-Hinton agar) requires different interpretive criteria, with breakpoints of ≤28 mm for resistant and ≥29 mm for susceptible on chocolate agar, while on supplemented Mueller-Hinton agar the breakpoints are ≤25 mm for resistant and ≥26 mm for susceptible [4].

Correlation with MIC Values and Clinical Interpretation

The disk diffusion method provides a reliable correlate to MIC determinations, which represent the gold standard for susceptibility testing. For chloramphenicol, MIC values of ≤8 μg/mL generally indicate susceptibility for Salmonella species, while for Haemophilus influenzae the breakpoint is lower at ≤2 μg/mL for susceptibility [2]. A comprehensive study of Haemophilus influenzae isolates found that all strains with MICs ≤1 μg/mL were correctly identified as susceptible by disk diffusion using revised interpretive criteria, while strains with MICs ≥4 μg/mL (indicating resistance due to chloramphenicol acetyltransferase production) were correctly categorized as resistant [8].

Recent research has revealed interesting genotype-phenotype discordances in chloramphenicol susceptibility, particularly in extended-spectrum beta-lactamase-producing Enterobacterales. Studies have shown that approximately 31% of isolates exhibit discordant results, where the genotype suggests resistance (presence of cat genes) but the phenotype shows susceptibility [9]. This phenomenon appears to be due to insertion sequences disrupting chloramphenicol acetyltransferase (CAT) genes, rendering them non-functional. This finding has important implications for interpreting susceptibility results and suggests that phenotypic testing remains essential despite the availability of molecular methods for resistance gene detection.

Table 2: Chloramphenicol Susceptibility Test Interpretive Criteria

Pathogen MIC Susceptible (μg/mL) MIC Resistant (μg/mL) Zone Diameter Susceptible (mm) Zone Diameter Resistant (mm)
Salmonella spp. ≤8 ≥32 ≥18 ≤12
Haemophilus influenzae ≤2 ≥8 ≥29 ≤25
E. coli ATCC 25922 (QC) 2-8 N/A 21-27 N/A
H. influenzae ATCC 49247 (QC) 0.25-1 N/A 31-40 N/A

Quality Control Procedures

Routine Quality Control Measures

Quality control is essential to ensure the accuracy and precision of chloramphenicol disk diffusion testing. The Clinical and Laboratory Standards Institute (CLSI) recommends weekly quality control testing using reference strains, with more frequent testing when new reagent lots are introduced or when there are significant changes in testing personnel [2]. The standard quality control organisms for chloramphenicol testing include Escherichia coli ATCC 25922, for which the expected zone diameter range is 21-27 mm, and Haemophilus influenzae ATCC 49247, with an expected range of 31-40 mm [2]. These strains should be maintained according to standard microbiological practices, with regular subculture to ensure viability and purity. When performing quality control testing, the same procedures used for clinical isolates should be followed, including inoculum preparation, disk application, incubation conditions, and measurement techniques.

For laboratories implementing rapid antimicrobial susceptibility testing (RAST) directly from positive blood cultures, EUCAST recommends specific quality control procedures to validate the modified method. This includes testing the method with well-characterized control strains to establish expected zone diameters at the 4, 6, and 8-hour reading times [6]. The EUCAST RAST method has been validated for certain organism-drug combinations and provides a mechanism for earlier preliminary results, which can be critical for patients with bloodstream infections. Automated systems for reading disk diffusion tests, such as the BIOMIC V3, incorporate quality control features that track reagent lots, expiration dates, and store quality control results with images for future reference [7]. These systems can significantly enhance the standardization and traceability of quality control data.

Troubleshooting and Error Management

When quality control results fall outside expected ranges, systematic investigation is required to identify and correct the problem. Common issues include improper inoculum density, which can lead to erroneously large zones (if too light) or small zones (if too heavy). Inoculum density should be regularly verified using spectrophotometric methods or visual comparison to 0.5 McFarland standards. Other potential sources of error include improper disk storage or handling, leading to loss of potency; incubation conditions that are too hot, cold, or in the wrong atmosphere; and measurement errors due to poor technique or equipment calibration.

For chloramphenicol specifically, studies have identified that inter-laboratory variation can lead to false resistance results if not properly controlled. One investigation found that using adjusted breakpoints based on single-strain regression analysis and standard curve regression analysis significantly reduced false resistance rates from 4.4% to as low as 0% [8]. This highlights the importance of both internal quality control and participation in external quality assessment programs to ensure accurate result reporting. Additionally, when testing fastidious organisms like Haemophilus influenzae, media composition can significantly impact results, with studies showing that different formulations of chocolate agar can affect zone sizes and may require media-specific interpretive criteria [4].

Recent Research and Advanced Applications

Re-emerging Chloramphenicol Susceptibility

Recent surveillance studies have documented the re-emergence of chloramphenicol susceptibility in various bacterial pathogens following reduction in clinical use of this antibiotic. A study conducted in Mangalore, India, examining Salmonella isolates from blood culture over a nearly two-year period found that 97.4% of Salmonella typhi and 100% of Salmonella paratyphi A isolates were susceptible to chloramphenicol, with MIC values of ≤4 μg/mL for the vast majority of isolates [3]. This represents a significant reversal from previous decades when multidrug-resistant Salmonella strains with chloramphenicol resistance were prevalent. Similar trends have been observed in Malawi, where decreased use of chloramphenicol following the replacement of this drug with ceftriaxone as empiric therapy for suspected sepsis has led to a decline in resistance among Escherichia coli and Klebsiella species [9].

The molecular mechanisms behind this re-emerging susceptibility involve genetic changes in resistance determinants rather than simple loss of resistance genes. Research on extended-spectrum beta-lactamase-producing Enterobacterales in Malawi has revealed that many phenotypically susceptible isolates still harbor chloramphenicol acetyltransferase (cat) genes, but these genes have been inactivated through insertion sequence elements or mutations [9]. Specifically, the catB4 gene variant has been identified as a naturally truncated and non-functional form of catB3 that does not confer resistance regardless of expression level. This finding has important implications for antimicrobial resistance surveillance and genomic prediction of resistance, as it demonstrates that genetic detection of resistance genes alone may overestimate resistance prevalence without phenotypic confirmation.

Novel Testing Methodologies and Technological Advances

Recent advances in antimicrobial susceptibility testing methodology include the development of rapid AST (RAST) protocols that allow for preliminary results within hours rather than days. The EUCAST has established a standardized disk diffusion method for direct testing from positive blood cultures, with defined breakpoints for reading at 4, 6, and 8 hours of incubation [6]. This approach, when combined with rapid molecular identification from blood cultures, can significantly decrease time to effective therapy for patients with bloodstream infections. Studies evaluating this method for Escherichia coli and Klebsiella pneumoniae have demonstrated categorical agreement of >90% for most antimicrobials tested at the 6-hour reading time compared to reference methods [6].

Automated imaging and interpretation systems represent another technological advancement in disk diffusion testing. Systems such as the BIOMIC V3 use artificial intelligence algorithms to automatically recognize antibiotic disks, measure zone diameters, and interpret results according to CLSI or EUCAST guidelines [7]. These systems improve standardization, reduce technical variability, and create digital archives of results and images for future reference. Additionally, they incorporate quality control modules that track reagent lots, expiration dates, and performance over time. The integration of such automated systems with laboratory information systems streamlines the testing workflow and can enhance the accuracy and efficiency of chloramphenicol susceptibility testing in clinical and research settings.

G cluster_0 EUCAST RAST Method BloodCulture Positive Blood Culture GramStain Gram Stain and Rapid ID BloodCulture->GramStain InoculumPrep Inoculum Preparation (150 µL culture broth) GramStain->InoculumPrep PlateInoc Plate Inoculation (Mueller-Hinton Agar) InoculumPrep->PlateInoc InoculumPrep->PlateInoc DiskApp Disk Application (30 µg chloramphenicol) PlateInoc->DiskApp PlateInoc->DiskApp Incubation Incubation (35°C, ambient air) DiskApp->Incubation DiskApp->Incubation Reading Zone Reading (4, 6, 8 hours) Incubation->Reading Incubation->Reading Interpretation Interpretation (EUCAST/CLSI breakpoints) Reading->Interpretation Report Result Reporting Interpretation->Report QC Quality Control (E. coli ATCC 25922 H. influenzae ATCC 49247) QC->PlateInoc QC->Interpretation

Diagram 1: Workflow for chloramphenicol disk diffusion testing, including the EUCAST RAST method for direct testing from positive blood cultures, with integrated quality control steps.

Conclusion

Chloramphenicol disk diffusion testing remains a valuable method for determining bacterial susceptibility to this broad-spectrum antibiotic, particularly in an era of re-emerging susceptibility among some bacterial pathogens. The standardized methodology described in these application notes, when properly executed with appropriate quality controls, provides reliable and reproducible results that can guide therapeutic decisions. Recent advances in rapid testing directly from blood cultures and automated reading systems have enhanced the utility and efficiency of this method. However, researchers and clinicians should remain aware of the complex relationship between genotypic and phenotypic resistance, particularly the phenomenon of non-functional chloramphenicol acetyltransferase genes that may lead to discordant results. As antimicrobial resistance patterns continue to evolve, ongoing surveillance and methodological refinements will ensure that chloramphenicol susceptibility testing remains accurate and clinically relevant.

References

Comprehensive Application Notes and Protocols for Chloramphenicol Succinate in Anaerobic Bacterial Infections

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Clinical Status

Chloramphenicol succinate represents a prodrug formulation of the broad-spectrum antibiotic chloramphenicol, primarily used for intravenous administration in the management of severe anaerobic infections. First isolated from Streptomyces venezuelae in 1947, chloramphenicol was the first broad-spectrum antibiotic discovered and remains clinically valuable despite safety concerns, particularly in resource-limited settings where cost considerations are paramount. [1] [2] The succinate ester formulation was developed to enhance water solubility for parenteral administration, requiring enzymatic hydrolysis in the body to release active chloramphenicol. [3] This profile addresses researchers and drug development professionals seeking to understand the current applications, mechanisms, and experimental methodologies for this historically important antimicrobial agent.

While chloramphenicol itself demonstrates excellent activity against anaerobic bacteria, its clinical use has significantly declined in developed countries due to potentially life-threatening hematologic adverse effects, including dose-related bone marrow suppression and idiosyncratic aplastic anemia. [1] [4] [2] However, it remains an important therapeutic option for serious infections when safer alternatives are unavailable or contraindicated, particularly in cases of multidrug-resistant organisms or in patients with significant antibiotic allergies. [1] [2] The drug's broad spectrum of activity, combined with its exceptional tissue penetration properties, maintains its relevance in specific clinical scenarios where these characteristics outweigh the associated risks.

Table 1: Current Clinical Status of Chloramphenicol and this compound

Aspect Details Clinical Implications
Primary Indications Severe anaerobic infections, bacterial meningitis, typhoid fever, rickettsial infections, ophthalmic infections [1] [2] Reserved for life-threatening infections without safer alternatives
Anaerobic Spectrum Most gram-positive and gram-negative anaerobes including Bacteroides, Fusobacterium, Peptostreptococcus, Clostridium (some resistance reported in C. perfringens and C. difficile) [1] Effective against mixed anaerobic-aerobic infections
Resistance Patterns Variable geographic resistance; enzymatic inactivation (acetyltransferases), efflux pumps, ribosomal modifications [1] [5] Necessitates susceptibility testing in clinical use
Formulations Oral capsules (limited availability), this compound (IV), topical ophthalmic preparations [1] [6] Succinate ester is a prodrug requiring hydrolysis to active form

Mechanism of Action and Resistance

Antibacterial Mechanism

Chloramphenicol exerts its bacteriostatic effect against most susceptible organisms by specifically inhibiting bacterial protein synthesis. The drug binds reversibly to the A-site of the 50S ribosomal subunit, structurally mimicking nucleotide A2451 and portions of the 3'-end of aminoacyl-tRNA. [5] This binding competitively inhibits peptidyl transferase activity, preventing the formation of peptide bonds between adjacent amino acids and ultimately halting polypeptide chain elongation. [1] [5] The molecular structure of chloramphenicol, particularly the p-nitrobenzene ring and dichloroacetyl tail, facilitates this specific interaction with the ribosomal A-site. While primarily bacteriostatic against most organisms, chloramphenicol exhibits concentration-dependent bactericidal activity against some meningeal pathogens including Haemophilus influenzae, Streptococcus pneumoniae, and Neisseria meningitidis. [1]

The drug's ability to inhibit protein synthesis extends to mitochondrial ribosomes in eukaryotic cells, which share structural similarities with bacterial ribosomes. This effect is believed to underlie the dose-dependent bone marrow suppression observed with systemic chloramphenicol therapy, as rapidly dividing hematopoietic cells are particularly susceptible to impaired mitochondrial protein synthesis. [1] [4] The drug's high lipid solubility contributes to its excellent tissue penetration, allowing it to reach therapeutic concentrations in sites typically protected by physiological barriers, including the central nervous system, eyes, and abscess cavities. [1]

Resistance Mechanisms

Bacterial resistance to chloramphenicol occurs through several well-characterized mechanisms, with enzymatic inactivation being the most prevalent. Chloramphenicol acetyltransferases (CATs) catalyze the acetylation of hydroxyl groups on the chloramphenicol molecule using acetyl-CoA as a cofactor, rendering the drug incapable of binding to bacterial ribosomes. [5] Different variants of CATs have been identified across bacterial species, with some being plasmid-encoded and readily transferable between organisms, facilitating the spread of resistance.

Additional resistance mechanisms include:

  • Reduced membrane permeability: Modifications in outer membrane porins can decrease chloramphenicol uptake, particularly in gram-negative bacteria. [5]
  • Active efflux: Specific efflux pumps (e.g., in Pseudomonas aeruginosa) and multidrug resistance pumps can export chloramphenicol from bacterial cells. [1] [5]
  • Ribosomal mutation: Mutations in the 23S rRNA genes or ribosomal proteins can alter the drug-binding site on the 50S ribosomal subunit, reducing binding affinity. [5]

Table 2: Chloramphenicol Resistance Mechanisms in Anaerobic Bacteria

Resistance Mechanism Molecular Basis Common in Anaerobes
Enzymatic Inactivation Acetylation by chloramphenicol acetyltransferases (CATs) Widespread among Bacteroides species
Efflux Systems Active transport out of bacterial cell via membrane pumps Reported in some Bacteroides and Clostridium strains
Target Site Modification Mutations in 23S rRNA or ribosomal proteins Less common, but documented
Reduced Permeability Alterations in outer membrane proteins Primarily in gram-negative anaerobes

Experimental Protocols and Methodologies

Antimicrobial Susceptibility Testing

Standardized protocols for determining chloramphenicol susceptibility against anaerobic bacteria are essential for both clinical management and research applications. The broth microdilution method following Clinical and Laboratory Standards Institute (CLSI) guidelines represents the reference standard for anaerobic bacteria, with results typically reported as minimum inhibitory concentration (MIC) values. [1]

Protocol for Broth Microdilution Susceptibility Testing:

  • Preparation of inoculum: Suspend anaerobic bacterial colonies from 24-48 hour cultures in brucella broth supplemented with hemin, vitamin K1, and 5% laked sheep blood. Adjust turbidity to 0.5 McFarland standard, providing approximately 1-5 × 10^8 CFU/mL. Further dilute the suspension to achieve final inoculum density of 1 × 10^6 CFU/mL in each well. [1]
  • Chloramphenicol dilution series: Prepare serial two-fold dilutions of chloramphenicol in brucella broth, ranging from 0.06 μg/mL to 64 μg/mL. Utilize chloramphenicol reference powder of known potency dissolved in accordance with manufacturer specifications. [1]
  • Anaerobic incubation: Dispense diluted inoculum into microdilution plates containing antibiotic dilutions. Incubate plates in anaerobic chambers (80% N2, 10% H2, 10% CO2) at 35-37°C for 48 hours. Include growth control (no antibiotic) and sterility control (no inoculum) wells in each plate. [1]
  • Endpoint determination: The MIC is defined as the lowest concentration of chloramphenicol that completely inhibits visible growth. For quality control, include reference strains with known MIC ranges (e.g., Bacteroides fragilis ATCC 25285, MIC 4-16 μg/mL; Bacteroides thetaiotaomicron ATCC 29741, MIC 2-8 μg/mL). [1]

For most anaerobic organisms, susceptibility is defined as MIC ≤8 μg/mL, with resistance as MIC ≥32 μg/mL. However, species-specific breakpoints may apply, and researchers should consult current CLSI guidelines for interpretation criteria. [1]

Pharmacokinetic/Pharmacodynamic Protocols

Understanding the pharmacokinetic profile of this compound is crucial for designing effective dosing regimens, particularly given its status as a prodrug requiring conversion to active chloramphenicol.

Protocol for Serum Concentration Monitoring:

  • Sample collection: Collect blood samples at the following time points post-dose: trough (immediately before next dose), peak (1 hour after completion of IV infusion), and optionally at 2, 4, and 6 hours for detailed pharmacokinetic analysis. [1] [4]
  • Sample processing: Allow blood samples to clot, then centrifuge at 3000 × g for 10 minutes. Transfer serum to clean tubes and store at -70°C until analysis. [3]
  • Analytical method: Utilize high-performance liquid chromatography (HPLC) for precise quantification. Separate samples using a reverse-phase C18 column with mobile phase consisting of acetonitrile:water:acetic acid (25:75:0.1) at flow rate of 1.0 mL/min. Detect chloramphenicol at UV wavelength of 278 nm. [3]
  • Data interpretation: The therapeutic range for peak serum concentrations is 15-25 mg/L. Trough concentrations should generally remain below 10-15 mg/L to minimize concentration-dependent toxicity. [1] [4] Patients with hepatic impairment require particularly careful monitoring as chloramphenicol is primarily metabolized by hepatic glucuronidation. [1]

G PK This compound PK/PD Sample Sample Collection (Trough, Peak, 1-6h post-dose) PK->Sample Processing Sample Processing (Centrifuge, Serum Separation, -70°C Storage) Sample->Processing HPLC HPLC Analysis C18 Column, UV Detection 278nm Processing->HPLC Interpretation Data Interpretation Therapeutic Range: Peak 15-25 mg/L Trough <10-15 mg/L HPLC->Interpretation

Diagram 1: Experimental workflow for chloramphenicol therapeutic drug monitoring protocol

Emerging Research and Drug Repurposing

Recent investigations have revealed potentially novel applications for this compound beyond its traditional antimicrobial role. A 2025 computational drug repurposing study identified this compound as a potent antagonist of the P2Y14 receptor (P2Y14R), a Gi-coupled receptor activated by UDP-glucose that plays critical roles in inflammatory responses and immune regulation. [7] This discovery positions this compound as a potential therapeutic candidate for inflammatory bowel disease (IBD) and possibly other inflammatory conditions.

The repurposing approach employed a multi-step computational pipeline integrating structure-based virtual screening of DrugBank compounds, molecular docking, molecular dynamics simulations, and MM/GBSA binding free energy calculations. This compound (DB07565) demonstrated nanomolar efficacy (IC50 = 1.585 nM) as a P2Y14R antagonist with minimal cytotoxicity. Molecular dynamics simulations revealed strong interactions with conserved P2Y14R residues including K77, Y102, H184, and K277, yielding a binding affinity (ΔGbind = -54.04 kcal/mol) superior to reference compounds. [7]

In vivo validation using a DSS-induced murine colitis model demonstrated that this compound alleviated colitis symptoms, reduced colon shortening, and restored gut barrier integrity by enhancing tight junction protein expression (Claudin-1, ZO-1, Occludin). [7] These findings highlight the potential of leveraging existing pharmacokinetic and safety data for this compound to accelerate development of novel anti-inflammatory therapies, particularly given its established safety profile, oral stability, and optimized ADME/T properties.

G P2Y14 P2Y14 Receptor Activation (UDP-glucose) Inflammation Inflammatory Response Immune Dysregulation P2Y14->Inflammation Outcome Reduced Inflammation Restored Gut Barrier Inflammation->Outcome Reverses CS This compound (P2Y14R Antagonist) Inhibition Receptor Antagonism IC₅₀ = 1.585 nM CS->Inhibition Inhibition->Outcome Inhibits

Diagram 2: Proposed mechanism for this compound as a P2Y14 receptor antagonist in inflammatory bowel disease

Regulatory and Safety Considerations

Safety Monitoring Requirements

The clinical use of this compound necessitates rigorous safety monitoring due to potentially serious adverse effects. Baseline assessment should include complete blood count with differential, reticulocyte count, hepatic transaminases, bilirubin, and renal function tests. [4] [2] During therapy, monitor complete blood counts 2-3 times weekly to detect early signs of bone marrow suppression, characterized by progressive anemia, reticulocytopenia, thrombocytopenia, and neutropenia. [4] Serum drug concentration monitoring is particularly important in neonates, elderly patients, and those with hepatic dysfunction, with recommended therapeutic peaks between 15-25 mg/L and troughs below 10-15 mg/L. [1] [4]

Toxicity Management

Two distinct types of hematologic toxicity require different management approaches:

  • Dose-related bone marrow suppression: This predictable, reversible form presents as progressive cytopenias with vacuolization of erythroid and myeloid precursors. Management involves discontinuation or dose reduction, with blood counts typically recovering within 1-2 weeks. [4] [2]
  • Idiosyncratic aplastic anemia: This rare (1:24,000-40,000), unpredictable reaction typically occurs weeks to months after exposure and is often irreversible and fatal. It requires permanent drug discontinuation and aggressive supportive care, potentially including bone marrow transplantation. [4] [2]

Additional serious adverse effects include Gray Baby Syndrome in neonates (characterized by abdominal distension, pallid cyanosis, vasomotor collapse, and death), optic neuritis, peripheral neuropathy, and severe metabolic acidosis. [4] [2] These toxicities necessitate immediate drug discontinuation and appropriate supportive measures, which may include hemodialysis in cases of severe metabolic acidosis. [4]

Table 3: Safety Monitoring Protocol for this compound Therapy

Parameter Baseline During Therapy Action Threshold
Complete Blood Count Required 2-3 times weekly WBC <2500/μL, Hgb decrease >2 g/dL, platelets <100,000/μL
Reticulocyte Count Required Weekly <0.5%
Hepatic Function Required Weekly Transaminases >3× ULN
Serum Drug Levels Not applicable Weekly (more frequently in hepatic impairment) Peak >25 mg/L, Trough >15 mg/L
Visual Function Symptom assessment Symptom assessment New visual changes or peripheral neuropathy

Conclusion

This compound remains a clinically important therapeutic option for serious anaerobic infections when safer alternatives are unavailable or inappropriate. Its broad spectrum of activity, excellent tissue penetration, and bactericidal activity against selected pathogens maintain its relevance in specific clinical scenarios. However, the potential for severe hematologic and neurologic toxicity demands careful patient selection, diligent therapeutic drug monitoring, and thorough patient education regarding warning signs of adverse effects.

The recent discovery of this compound's potent P2Y14 receptor antagonistic activity opens exciting new avenues for drug repurposing, potentially leveraging existing safety and pharmacokinetic data to accelerate development of novel anti-inflammatory therapies. This dual potential—as both a reserved antimicrobial and a promising anti-inflammatory agent—underscores the importance of continued research into this historically significant molecule.

Researchers and clinicians working with this compound must maintain awareness of its complex pharmacology, variable metabolism, and serious toxicity profile while recognizing its potential value in addressing both infectious and inflammatory conditions through traditional and novel mechanisms of action.

References

chloramphenicol succinate administration in renal impairment

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacokinetic Data & Dosing Adjustments

The tables below summarize the key pharmacokinetic parameters and recommended dosing adjustments for chloramphenicol succinate in renal impairment.

Table 1: Key Pharmacokinetic Parameters of Chloramphenicol (CAP) and this compound (CAPS)

Parameter Chloramphenicol (Active Form) This compound (Prodrug)
Apparent Volume of Distribution 0.6 - 1.0 L/kg [1] 0.2 - 3.1 L/kg [1] [2]
Elimination Half-Life ~3.2 hours (Adults with normal function) [3] ~0.57 hours (Adults with normal function) [3]
Primary Route of Elimination Hepatic metabolism to inactive metabolites (primarily glucuronide conjugate) [1] [4] Renal excretion of unchanged prodrug [3] [5]
Fraction Excreted Unchanged in Urine 5 - 15% [1] Highly variable: 6% to 80%, average ~30% [2] [3] [5]
Total Body Clearance 3.21 ± 1.27 mL/min/kg (CAP) [3] 7.72 ± 1.87 mL/min/kg (Total CAPS) [3]
Renal Clearance Information not explicitly available in search results 222 - 260 mL/min (in normal function) [2]

Table 2: Dosing Adjustment Recommendations in Renal Impairment

Condition Dosing Recommendation Rationale & Monitoring
Mild to Moderate Renal Impairment Consider initial standard dosing. Therapeutic Drug Monitoring (TDM) is mandatory. Bioavailability of active Chloramphenicol may be increased due to reduced renal excretion of the prodrug [4] [3].
Severe Renal Impairment (e.g., CrCl < 30 mL/min) Reduce dose by 25-50% OR extend dosing interval. TDM is mandatory. [4] Significant risk of this compound accumulation, leading to altered hydrolysis and potential displacement of active drug from plasma proteins [4].
End-Stage Renal Disease (ESRD) / Patients on Dialysis Administer standard dose after hemodialysis sessions. TDM is required pre- and post-dialysis. [4] This compound is significantly removed by hemodialysis due to its low molecular weight and minimal plasma protein binding [4].

Experimental Protocol for Pharmacokinetic Studies

This protocol outlines a methodology for evaluating the pharmacokinetics of this compound in a population that includes subjects with renal impairment.

1. Objective: To characterize the pharmacokinetics of chloramphenicol and this compound in subjects with varying degrees of renal function and to develop model-based dosing recommendations.

2. Materials:

  • Drug Product: Chloramphenicol sodium succinate for intravenous injection [4].
  • Subjects: Adult volunteers or patients, stratified into groups based on renal function (e.g., normal, mild, moderate, severe impairment, ESRD).
  • Key Equipment: HPLC system or other validated specific assay for simultaneous quantification of chloramphenicol and this compound in plasma [1].

3. Procedure:

  • Dosing and Sampling: Administer a single intravenous dose of chloramphenicol sodium succinate (e.g., 25 mg/kg). Collect serial blood samples (e.g., pre-dose, 5, 15, 30 min, 1, 2, 4, 6, 8, 12 hours post-dose). Collect all urine over a 24-hour period [3] [5].
  • Bioanalysis: Process plasma and urine samples. Use a specific assay (e.g., HPLC) to determine concentrations of both this compound and active chloramphenicol [1] [3].
  • Data Analysis: Calculate pharmacokinetic parameters (Cmax, t½, CL, Vd, AUC) using non-compartmental analysis. Employ population pharmacokinetic modeling (e.g., using NONMEM) to identify the impact of renal function (using creatinine clearance as a covariate) on the clearance of both the prodrug and active drug [3].

Metabolic Fate and Clinical Management Pathway

The following diagrams illustrate the metabolic pathway of this compound and a proposed clinical decision algorithm for its use in renal impairment.

metabolic_pathway CAPS_IV Chloramphenicol Succinate (CAPS) IV Prodrug CAPS_Urine Unhydrolyzed CAPS Excreted in Urine CAPS_IV->CAPS_Urine  Unchanged Hydrolysis Enzymatic Hydrolysis CAPS_IV->Hydrolysis Intravenous Administration CAP Chloramphenicol (CAP) Active Form Metabolism Hepatic Metabolism CAP->Metabolism Renal Renal Excretion CAP->Renal 5-15% in Urine CAP_Glu Chloramphenicol Glucuronide (Inactive) CAP_Glu->Renal Urine Hydrolysis->CAP Bioactivation Metabolism->CAP_Glu

Diagram 1: Metabolic Pathway of Intravenous this compound. The diagram shows how the inactive prodrug (CAPS) is either bioactivated to chloramphenicol (CAP) or excreted unchanged, while the active drug is metabolized by the liver. The red highlight indicates the primary pathway affected by renal impairment, leading to accumulation [1] [4] [2].

clinical_management Start Assess Patient Renal Function Decision Consider Alternative Antibiotic? Start->Decision TDM Initiate Therapy with Therapeutic Drug Monitoring (TDM) Decision->TDM No / CAP is necessary Adjust Adjust Dose/Interval Based on TDM Decision->Adjust Yes TDM->Adjust Monitor Monitor for Bone Marrow Toxicity Adjust->Monitor Continue Treatment

Diagram 2: Clinical Management Workflow for this compound in Renal Impairment. This workflow outlines the key decision points, emphasizing the critical role of therapeutic drug monitoring and hematological surveillance when using this drug in vulnerable populations [6] [4].

Key Application Notes

  • Therapeutic Drug Monitoring (TDM) is Non-Negotiable: Due to the extreme pharmacokinetic variability and narrow therapeutic index, TDM is essential. Target peak serum concentrations of active chloramphenicol are typically between 10-25 mcg/mL, with troughs maintained below 15-20 mcg/mL to minimize dose-dependent bone marrow suppression [6] [4].
  • Hematological Surveillance: Baseline and periodic blood studies (approximately every two days during therapy) are required to monitor for reversible, dose-related bone marrow suppression (e.g., leukopenia, reticulocytopenia). Note that these tests cannot reliably predict the rare, idiosyncratic fatal aplastic anemia [4].
  • Hepatic Function Consideration: Since active chloramphenicol is primarily metabolized by the liver, concomitant hepatic impairment can compound the risks, leading to excessive drug levels. Dosage adjustments and intensified TDM are crucial in such cases [4].

References

chloramphenicol succinate bone marrow suppression management

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Toxicity and Experimental Evidence

For your research, understanding the molecular mechanism is crucial for designing troubleshooting experiments.

  • Primary Mechanism: Evidence indicates that CAPS is a competitive substrate and inhibitor of succinate dehydrogenase (SDH) in mitochondria [1] [2]. This disrupts the mitochondrial electron transport chain and energy production, leading to suppressed cell proliferation in the bone marrow.
  • Metabolic Activation: In human bone marrow cells, CAPS is metabolized to release the active compound chloramphenicol (CAP), which may then cause feedback inhibition of SDH [3]. This local metabolism within the marrow makes it a direct target for toxicity.
  • Experimental Models: Animal studies show that high doses of CAPS (e.g., 2500-3500 mg/kg in mice) induce a dose-related and reversible suppression of erythropoiesis, characterized by a sharp drop in erythroid precursors and reticulocytes, with visible vacuolation in bone marrow cell precursors [4]. Recovery of most blood parameters is typically observed within 14-21 days after cessation of dosing [4].

The following diagram illustrates the proposed mechanism of chloramphenicol succinate (CAPS) induced bone marrow suppression.

G cluster_0 Mitochondrion CAPS CAPS SDH SDH CAPS->SDH Competitive Substrate & Inhibitor CAP CAP SDH->CAP  Metabolism FADH2 FADH2 SDH->FADH2 Produces Fumarate Fumarate SDH->Fumarate CAP->SDH  Feedback Inhibition Marrow_Suppression Marrow_Suppression CAP->Marrow_Suppression Oxaloacetate Oxaloacetate Oxaloacetate->SDH Inhibits Succinate Succinate Succinate->SDH Oxidation TCA_Cycle TCA_Cycle TCA_Cycle->Marrow_Suppression Disruption Leads To Mitochondrion Mitochondrion

Technical Guide & Experimental Protocols

Here are answers to specific technical questions you might encounter during your research.

Q1: What are the key quantitative findings from in vivo models of CAPS-induced myelotoxicity? The data below, primarily from a mouse model, provides a reference for expected effects and recovery timelines in experimental settings [4].

Parameter Dose Level (mg/kg/day, 5 days) Observation (Day 1 Post-Dosing) Signs of Recovery Near-Complete Recovery
Erythrocytes & Precursors 2500 & 3500 Marked decrease Day 7 (2500 mg/kg) Day 14 (2500 mg/kg)
3500 Marked decrease Day 14 Day 21
HFR Reticulocytes 2500 & 3500 Marked decrease Day 7 (elevated vs control) Day 14
Leucocytes 2500 & 3500 Some depression Day 7 Days 14-21
Bone Marrow Morphology 2500 & 3500 Vacuolation in early normoblasts, myeloid precursors Not specified Resolved by Day 21

Q2: How can I experimentally investigate the metabolism of CAPS in bone marrow samples? A protocol adapted from published studies is outlined below [3].

  • 1. Sample Preparation: Obtain human or animal bone marrow samples with appropriate ethical approval. Separate mononuclear cells using density gradient centrifugation (e.g., Ficoll-Paque).
  • 2. Incubation: Incigate the marrow cells or whole marrow with CAPS (e.g., 1-3 hours at 37°C) in a suitable buffer. Include control samples without CAPS.
  • 3. Analysis (HPLC): After incubation, precipitate proteins and centrifuge. Analyze the clear supernatant using High-Performance Liquid Chromatography (HPLC).
    • Column: Reverse-phase C18 column.
    • Mobile Phase: Methanol/buffer gradient.
    • Detection: UV detector.
  • 4. Metabolite Identification: Identify metabolites like Chloramphenicol (CAP) by comparing their retention times with authentic standards. The presence of other metabolites like nitroso-CAP can also be screened.

Q3: What functional assays can determine if the toxicity mechanism is active in our model? You can use the following assays to confirm SDH involvement [2].

  • Enzyme Activity Assay (rCAT): This assay measures CAT (Chloramphenicol Acetyltransferase) activity indirectly by detecting the consumption of acetyl-CoA. A color change indicates functional enzyme activity.
  • SDH Inhibition Studies: Pre-treat your marrow cell samples with specific SDH activators (e.g., FAD) or inhibitors (e.g., malonate, 3-Nitropropionate/3-NPA, oxaloacetate). Then, assess CAPS metabolism or cytotoxicity. If SDH inhibition by oxaloacetate reduces CAPS toxicity, it supports the proposed mechanism [2].

Key Takeaways for Researchers

  • Monitor HFR Reticulocytes: This is a more sensitive and early indicator of bone marrow status during CAPS exposure than standard red blood cell counts [4].
  • The Succinate Moiety is Key: The toxicity of CAPS is intrinsically linked to its succinate ester side chain and its interaction with SDH, a mechanism distinct from the parent drug Chloramphenicol [1] [2].
  • Reversibility is Dose-Dependent: Myelosuppression is reversible upon drug withdrawal, but the recovery time is contingent on the cumulative dose and duration of exposure [4] [5].

References

chloramphenicol succinate therapeutic range maintenance

Author: Smolecule Technical Support Team. Date: February 2026

Therapeutic Range & Pharmacokinetics

Chloramphenicol succinate is a prodrug that is hydrolyzed in the body to active chloramphenicol [1] [2]. Proper monitoring is essential due to its narrow therapeutic window.

Table 1: Key Pharmacokinetic Parameters for Chloramphenicol (from hydrolysis of this compound)

Parameter Typical Value / Range Key Considerations & Variability
Target Therapeutic Range (Peak) 10 - 20 µg/mL [3] For most infections; adjust based on pathogen susceptibility and infection severity [2].
Target Therapeutic Range (Trough) 5 - 10 µg/mL [3] Maintains efficacy while minimizing toxicity risk [2].
Pediatric Meningitis Target (AAP Suggestion) 15 - 25 µg/mL [4] Higher targets may be used for serious infections like meningitis.
Potential Toxicity Threshold Trough ≥ 10 µg/mL; Peak ≥ 25 µg/mL [2] [4] Sustained concentrations above this level are associated with dose-dependent bone marrow suppression [2].
Bioavailability (IV Succinate) ~70% (highly variable) [1] [2] Incomplete hydrolysis and renal excretion of unchanged prodrug contribute to variability [2].
Apparent Volume of Distribution 0.6 - 1.0 L/kg [1] [2] Extensive distribution to tissues and body fluids, including CSF [1].
Elimination Half-Life ~4 hours [1] [2] Prolonged in patients with liver disease and in neonates due to immature metabolic function [2].
Renal Excretion of Unchanged Prodrug ~30% (Range: 6% - 80%) [2] Reduced renal function increases bioavailability of active drug by reducing prodrug excretion [2].

Analytical Methods for Determination

Accurate measurement of drug concentrations is fundamental to maintaining the therapeutic range. High-performance liquid chromatography (HPLC) is a standard method.

Table 2: Example HPLC/HRMS Method for Sample Analysis [5]

Parameter Description
Application Simultaneous determination of chloramphenicol and its succinate esters in food products (method principles applicable to biological research).
Sample Size 1.0 g
Extraction Solvent 5 ml acetonitrile
Key Sample Prep Technique Standard addition and dilution of the extract with water to eliminate matrix effects.
Analytical Instrument High-Performance Liquid Chromatography/High-Resolution Mass Spectrometry (HPLC/HRMS)
Recovery 85% to 111%
Limit of Quantification (LOQ) 0.3 µg/kg (calculated as chloramphenicol)

Troubleshooting Common Experimental Issues

Issue: Unpredictable or highly variable measured drug concentrations in plasma.

  • Causes & Solutions:
    • Incomplete Hydrolysis of Prodrug: Ensure analytical methods can distinguish between the inactive succinate ester and active chloramphenicol to avoid inaccurate pharmacokinetic calculations [1] [2].
    • Renal Impairment in Model: In subjects with renal dysfunction, the clearance of the unchanged succinate ester is reduced, leading to increased hydrolysis and higher-than-expected bioavailability of active chloramphenicol. Adjust dosing accordingly [2].
    • Drug Interactions: Co-administration with drugs like phenytoin or phenobarbital can hasten the elimination of chloramphenicol via enzyme induction, leading to sub-therapeutic levels [2].

Issue: Suspected toxicity in an in vivo model.

  • Action Plan:
    • Verify Drug Levels: Immediately measure plasma concentrations. Sustained peak levels ≥ 25 µg/mL or troughs ≥ 10 µg/mL are associated with concentration-dependent bone marrow toxicity [2] [4].
    • Check for "Grey Syndrome": This syndrome, characterized by circulatory collapse in neonates, has been associated with chloramphenicol concentrations ≥ 40 µg/mL [2]. Ensure dosing in juvenile models follows established pediatric guidelines (e.g., 25 mg/kg daily in 4 divided doses for neonates) [4].

Experimental Protocol: Monitoring Drug Levels

The following workflow outlines a general protocol for monitoring chloramphenicol levels following IV administration of the succinate ester, based on established clinical practice and analytical principles [4].

start Start: IV Administration of This compound step1 Determine Sampling Timepoint (Peak: 0.5-1.5 hrs post-dose) start->step1 step2 Collect Blood Sample step1->step2 step3 Centrifuge to Separate Plasma step2->step3 step4 Analyze Plasma using HPLC/HRMS Method step3->step4 decision Plasma Concentration Within Target Range? step4->decision ok Continue Dosing Regimen and Monitor decision->ok Yes adjust Adjust Dosage or Dosing Interval decision->adjust No adjust->step1 For next dose

Emerging Research & Repurposing Context

Recent computational and experimental research has identified This compound as a potent nanomolar antagonist of the P2Y14 receptor (P2Y14R), revealing its potential for inflammatory bowel disease (IBD) therapy [6] [7]. In this new context, the established safety and pharmacokinetic profile of the drug, along with the analytical methods for its monitoring, provide a valuable starting point for preclinical development.

References

chloramphenicol succinate toxicity monitoring protocol

Author: Smolecule Technical Support Team. Date: February 2026

FAQs: Chloramphenicol Succinate Toxicity & Monitoring

Q1: What are the key toxicities monitored during this compound therapy? The primary concerns are hematological toxicity and elevated serum concentrations leading to severe complications.

  • Hematological Toxicity: This manifests in two forms [1] [2]:
    • Dose-dependent, reversible bone marrow suppression: This is more common and presents as anemia, leukopenia, or thrombocytopenia. It is often associated with high doses (typically over 4g daily in adults) or elevated serum drug levels (above 25 mg/L) [3].
    • Idiosyncratic, irreversible aplastic anemia: This is a rare (1 in 24,000 to 40,000 courses) but often fatal reaction. It is not dose-related and can occur weeks or months after therapy has ended [1] [2] [3].
  • Other Toxicities: Monitoring should also cover neurotoxicity (such as optic neuritis or peripheral neuropathy), severe metabolic acidosis, and gastrointestinal disturbances [1] [2]. In neonates, the potentially fatal "gray baby syndrome" is a critical concern [2].

Q2: What is the recommended protocol for therapeutic drug monitoring (TDM)? TDM is essential for patients receiving systemic therapy for longer than 48 hours, especially with high doses or impaired organ function [3]. The therapeutic range is narrow, and the drug's short half-life necessitates specific sampling times.

  • Table 1: Therapeutic Drug Monitoring Protocol
Monitoring Parameter Target Concentration Sampling Time Frequency & Actions
Trough Level (Pre-dose) < 10 mg/L (Definitely < 15 mg/L) [3] Immediately before the next dose If level is high, extend the dosing interval (e.g., from 6-hourly to 8-hourly) [3].
Peak Level (Post-dose) 10 - 25 mg/L [3] 2 hours after IV administration [3] If level is high, consider omitting doses and restart at a reduced dose [3].
General Frequency Measure at 24 hours if needed, and repeat at 5-7 days if levels are stable. Monitor more frequently if levels are outside the target range, or in patients with hepatic impairment or drug interactions [3].

Q3: What hematological and biochemical parameters should be monitored? Routine laboratory testing is mandatory to detect bone marrow suppression and other organ toxicities.

  • Table 2: Hematological and Biochemical Monitoring Schedule
Parameter Baseline Week 1 Week 2 Onwards & Post-Therapy
Full Blood Count (FBC) Yes Every 2 days Weekly during treatment. Counsel patients on the risk of delayed aplastic anemia and monitor after the course is complete [3].
Urea & Electrolytes (U&Es) / Renal Function Yes Every 2 days Every 2 weeks [3].
Liver Function Tests (LFTs) Yes Every 2 days Every 2 weeks. Discontinue chloramphenicol if hepatic toxicity is suspected [3].

The overall workflow for initiating and monitoring this compound therapy can be visualized as follows:

Start Initiate Chloramphenicol Succinate Therapy Baseline Baseline Assessments: FBC, U&Es, LFTs Start->Baseline TDM Therapeutic Drug Monitoring (TDM) for therapy >48 hours Baseline->TDM Trough Trough Level: <10-15 mg/L TDM->Trough Peak Peak Level: 10-25 mg/L TDM->Peak WeeklyLabs Weekly FBC & Bi-weekly LFTs Trough->WeeklyLabs Peak->WeeklyLabs ToxCheck Toxicity Detected? WeeklyLabs->ToxCheck Action Actions: Dose Adjust, Extend Interval, or Discontinue Drug ToxCheck->Action Yes Monitor Continue Monitoring ToxCheck->Monitor No Action->Monitor After Intervention

Analytical Methods for Protocol Development

For researchers, accurate measurement of chloramphenicol and its succinate ester is crucial. Here are two high-performance liquid chromatography (HPLC) methods from the literature that can be adapted for preclinical or pharmacokinetic studies.

Method 1: Direct Plasma Analysis using Radial-Compression Liquid Chromatography [4]

  • Sample Type: Micro-samples of plasma (10 µL).
  • Sample Preparation: Plasma can be injected directly.
  • Column: C18 cartridge with a radial compression separation system (10 µm particle size).
  • Mobile Phase: Acetic acid solution (pH 3) / Acetonitrile (75/25, v/v).
  • Flow Rate: 4 mL/min.
  • Detection: UV detection at 280 nm.
  • Key Advantage: Simultaneous analysis of chloramphenicol and chloramphenicol monosuccinate ester in less than 8 minutes.

Method 2: Reverse-Phase (RP) HPLC with MS-Compatible Mobile Phase [5]

  • Sample Type: Serum or plasma.
  • Column: Newcrom R1 (a reverse-phase column with low silanol activity).
  • Mobile Phase: Acetonitrile (MeCN), water, and phosphoric acid. For mass spectrometry (MS) detection, phosphoric acid is replaced with formic acid.
  • Scalability: The method is scalable and can be used for pharmacokinetic studies or preparative separation of impurities.

Critical Troubleshooting & Safety Notes

  • Dosing Considerations: The risk of bone marrow suppression increases with doses over 4g daily in adults [3]. Dose adjustment using adjusted body weight may be necessary for patients with obesity, and a reduced dose is critical in patients with hepatic impairment due to reduced metabolism [3].
  • Drug Interactions: Chloramphenicol inhibits liver enzymes (CYP2C9, 2C19, 3A4). Be vigilant for interactions with drugs like warfarin, calcineurin inhibitors, and anti-epileptics, which may require additional monitoring [3].
  • Contraindications: Chloramphenicol is contraindicated in patients with acute porphyria, previous toxic reactions to the drug, or blood dyscrasias [2] [3].

References

chloramphenicol succinate dosing in hepatic dysfunction

Author: Smolecule Technical Support Team. Date: February 2026

Dosing Adjustments and Key Pharmacokinetic Changes

The core principle in hepatic impairment is to reduce the dose or avoid use altogether due to significantly altered drug metabolism [1]. The following table summarizes the specific pharmacokinetic changes and corresponding dosing recommendations.

Parameter Change in Hepatic Dysfunction Dosing Implication
Half-life (t₁/₂) Increased [2] Dosing interval must be extended to prevent accumulation [1].
Metabolic Clearance Rate (MCR) Decreased [2] Daily dose must be reduced.
Area Under Curve (AUC) Increased [2] Lower total daily doses are required to maintain safe serum levels.

Scientific Rationale and Monitoring Protocols

The need for dose adjustment is grounded in the drug's metabolic pathway. Chloramphenicol succinate is a prodrug that must be hydrolyzed to active chloramphenicol, which is then primarily metabolized in the liver to inactive chloramphenicol glucuronate [1] [3]. Impaired liver function disrupts this process, leading to the accumulation of both the active drug and its toxic metabolites.

Essential Experimental & Clinical Monitoring For any in vivo research or clinical application, rigorous monitoring is mandatory due to the drug's narrow therapeutic index.

  • Therapeutic Drug Monitoring (TDM): TDM is recommended for any treatment lasting longer than 48 hours, especially with hepatic impairment [1].
    • Target Trough (Pre-dose) Level: Ideally < 10 mg/L, and definitely < 15 mg/L [1].
    • Target Peak (Post-dose, 2-hour) Level: 10-25 mg/L [1].
    • Dose Adjustment: If levels are high, extend the dosing interval (e.g., from 6-hourly to 8-hourly) or reduce the dose [1].
  • Hematological and Biochemical Monitoring:
    • Baseline: Full Blood Count (FBC), Liver Function Tests (LFTs), Urea & Electrolytes (U&Es) [1].
    • During Week 1: Monitor FBC, LFTs, and U&Es every 2 days.
    • From Week 2 onward: Monitor FBC weekly and LFTs/U&Es every 2 weeks [1].
    • Critical Action: Discontinue chloramphenicol immediately if haematological toxicity or significant liver function abnormalities appear [1].

The metabolic pathway and monitoring protocol for this compound in hepatic impairment can be visualized as follows:

G Start This compound (Prodrug, IV) A Hydrolysis in body Start->A Administration B Active Chloramphenicol A->B Conversion C Hepatic Metabolism (Primarily glucuronidation) B->C Distribution D Inactive Metabolites (Excreted) C->D Elimination F Accumulation of Active Drug & Metabolites C->F Reduced Clearance E Liver Dysfunction E->C Impairs G Increased Risk of Toxicity (Bone Marrow Suppression, Hepatotoxicity) F->G

Critical Researcher Notes on Toxicity and Interactions

Beyond dosing, several factors are critical for experimental design and safety.

  • Mechanism of Toxicity: Chloramphenicol's toxicity is linked to its nitro-phenyl group and its ability to inhibit mitochondrial protein synthesis [4]. Research suggests this compound may act as a competitive substrate and inhibitor of succinate dehydrogenase in marrow cell mitochondria, contributing to its marrow toxicity [5].
  • Drug Interactions: Chloramphenicol is an inhibitor of cytochrome P450 enzymes (CYP2C9, 2C19, 3A4) [1]. In a research setting, this is a critical confounder. It can increase the plasma concentrations of co-administered drugs that are metabolized by these pathways, such as warfarin, calcineurin inhibitors, and some anti-epileptics [1].
  • Contraindications: The drug is contraindicated in patients with a history of blood dyscrasias, previous sensitivity to chloramphenicol, or acute porphyria [1].

References

FAQ & Troubleshooting Guide: Chloramphenicol Succinate & Gray Baby Syndrome

Author: Smolecule Technical Support Team. Date: February 2026

Q1: What is the primary pathophysiological mechanism of Gray Baby Syndrome (GBS)? GBS is a life-threatening toxic reaction occurring primarily in neonates, especially preterm infants, due to the accumulation of chloramphenicol. The mechanism involves two key failures in neonatal pharmacokinetics [1] [2] [3]:

  • Immature Metabolism: The UDP-glucuronyl transferase enzyme system in the neonatal liver is underdeveloped. This system is essential for the glucuronidation (phase II metabolism) of active chloramphenicol into a water-soluble, inactive metabolite for excretion. This immaturity leads to prolonged drug half-life and accumulation [3].
  • Insufficient Renal Excretion: The neonatal kidneys have a reduced capacity to excrete the unconjugated, active form of chloramphenicol, further contributing to toxic systemic levels [3].

The resulting high serum concentrations of chloramphenicol can block the electron transport chain in the mitochondria of cells in the liver, heart, and skeletal muscle, disrupting cellular respiration and leading to the clinical symptoms of the syndrome [3].

Q2: What are the critical prevention strategies for GBS during drug development and administration? Prevention is centered on strict dosing protocols, vigilant monitoring, and patient selection [4] [1] [5].

  • Dose Adjustment for Neonates: The recommended dosage for neonates should not exceed 25 mg/kg/day [1] [3]. Doses greater than 200 mg/day in neonates have been associated with the onset of GBS [3].
  • Therapeutic Drug Monitoring (TDM): Serum concentrations of chloramphenicol must be monitored to ensure they remain within the therapeutic window and avoid toxic accumulation. This is especially crucial for premature infants and those with impaired liver or kidney function [4] [1] [2].
  • Avoidance in High-Risk Groups: Chloramphenicol is contraindicated in neonates less than one week old, especially preterm infants, and should be avoided in breastfeeding mothers when possible due to the risk of exposure to the infant [1] [3].
  • Limit Treatment Duration: Repeated courses and prolonged treatment should be avoided to minimize cumulative toxicity risk [5].

Q3: What quantitative parameters should be monitored to prevent toxicity? The table below summarizes the key quantitative parameters for monitoring chloramphenicol therapy and their significance in preventing GBS.

Parameter Therapeutic Range Toxic Level (Associated with GBS) Monitoring Guidance
Serum Chloramphenicol Concentration [4] 15 - 25 mg/L (mcg/mL) > 50 mg/L is a warning sign; concentrations in GBS cases have ranged from 28-180 mg/L [4] [3] Monitor peak and trough levels; frequency should be increased in neonates and those with hepatic impairment.
Recommended Neonatal Dosage [1] [3] Start at 25 mg/kg/day in divided doses Daily dose > 200 mg in neonates [3] Use ideal body weight for calculation; avoid exceeding recommended limits.
Blood Studies [1] [5] Baseline values within normal range Reticulocytopenia, leukopenia, thrombocytopenia, granulocytopenia [5] Perform baseline CBC; follow with periodic blood studies approximately every two days during therapy.

Q4: What experimental protocols are used to study chloramphenicol pharmacokinetics and metabolism? Researchers can use the following methodologies to assess the metabolic stability and analytical purity of chloramphenicol succinate, which are critical for understanding its toxicity profile.

  • Protocol 1: In Vitro Metabolic Stability Using Liver Microsomes

    • Objective: To evaluate the rate of hydrolysis of chloramphenicol sodium succinate to active chloramphenicol and its subsequent glucuronidation.
    • Methodology:
      • Incubation System: Prepare a solution containing liver microsomes (from various models, including human, neonatal, and adult), UDPGA (co-factor for glucuronidation), and MgCl₂ in a buffered solution (e.g., Tris or phosphate buffer, pH 7.4).
      • Reaction Initiation: Add chloramphenicol sodium succinate to the incubation mixture. Maintain the reaction in a shaking water bath at 37°C.
      • Sampling: Aliquot samples at predetermined time points (e.g., 0, 5, 15, 30, 60 minutes).
      • Reaction Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile or methanol to precipitate proteins.
      • Analysis: Centrifuge the samples and analyze the supernatant using a validated LC-MS/MS method to quantify the concentrations of this compound, active chloramphenicol, and chloramphenicol glucuronide over time [2].
  • Protocol 2: HPLC Analysis for Free Chloramphenicol Content

    • Objective: To determine the amount of free, active chloramphenicol present in a chloramphenicol sodium succinate sample, as per USP standards [6].
    • Methodology:
      • Mobile Phase: Prepare a mixture of 0.05 M monobasic ammonium phosphate (pH adjusted to 2.5 with phosphoric acid) and methanol in a 60:40 ratio. Filter and degas.
      • Standard Solution: Dissolve a known quantity of chloramphenicol reference standard in the mobile phase to achieve a concentration of ~6 µg/mL. Filter through a 0.5-µm membrane.
      • Test Solution: Accurately weigh ~33 mg of chloramphenicol sodium succinate and dilute to 50 mL with the mobile phase. Filter.
      • Chromatographic System:
        • Column: Reversed-phase C18 column (e.g., 4.6-mm x 10-cm, 5-µm packing).
        • Detection: UV detector at 275 nm.
        • Flow Rate: 1 mL/min.
      • Procedure: Inject equal volumes (~10 µL) of the standard and test solutions. Calculate the percentage of free chloramphenicol in the test sample. The USP limit is not more than 2.0% [6].

Mechanistic & Workflow Visualizations

The following diagrams, generated using Graphviz DOT language, illustrate the key metabolic pathways and clinical management strategies related to GBS.

GBS_Pathway Chloramphenicol Metabolism in Neonates Admin Chloramphenicol Succinate (IV) Hydrolysis Hydrolysis in Kidneys, Liver, Lungs Admin->Hydrolysis ActiveDrug Active Chloramphenicol Hydrolysis->ActiveDrug Metabolism Glucuronidation via UDP-glucuronyl transferase ActiveDrug->Metabolism Toxicity Drug Accumulation & Gray Baby Syndrome ActiveDrug->Toxicity InactiveMetabolite Inactive Metabolite (Chloramphenicol Glucuronide) Metabolism->InactiveMetabolite Excretion Renal Excretion InactiveMetabolite->Excretion Risk1 Underdeveloped Enzyme System in Neonates Risk1->Metabolism Risk2 Immature Renal Function Risk2->Excretion

Diagram 1: Metabolic Pathway and Toxicity Mechanism of Chloramphenicol in Neonates. This diagram illustrates the prodrug activation, normal metabolic pathway for detoxification, and the points of failure (highlighted in red) in neonates that lead to drug accumulation and Gray Baby Syndrome.

Clinical_Workflow GBS Prevention & Management Clinical Workflow Start Patient Requires Antibiotic Therapy Decision1 Is the patient a neonate (especially preterm)? Start->Decision1 Action1 Consider alternative antibiotics (e.g., 3rd gen. cephalosporins) Decision1->Action1 Yes Action2 Proceed with Chloramphenicol if benefit outweighs risk Decision1->Action2 No Monitor Initiate Strict Protocol: - Dose ≤ 25 mg/kg/day - Monitor Serum Levels (15-25 mg/L) - Daily CBC & Metabolic Panel Action2->Monitor Decision2 Signs of Toxicity or Levels > 25 mg/L? Monitor->Decision2 Action3 Continue Therapy with Close Monitoring Decision2->Action3 No Action4 Immediate Intervention: 1. Stop Chloramphenicol 2. Supportive Care (Oxygen, Warming) 3. Consider Exchange Transfusion or Charcoal Hemoperfusion Decision2->Action4 Yes

Diagram 2: Clinical Decision Workflow for GBS Prevention and Management. This flowchart outlines the critical decision points for preventing and managing GBS, from initial patient assessment to emergency intervention.

References

chloramphenicol succinate drug interaction management

Author: Smolecule Technical Support Team. Date: February 2026

Key Drug Interactions & Clinical Management

Question: What are the critically important drug interactions with chloramphenicol succinate and how are they managed?

This compound is involved in several significant pharmacokinetic drug interactions, primarily due to its metabolism and impact on hepatic enzymes. The table below summarizes the key interactions, mechanisms, and management strategies.

  • Critical Drug Interactions for Clinical Monitoring [1] [2] [3]
Interacting Drug Class Example Drugs Interaction Mechanism Clinical Effect & Risk Management Strategy
Anticonvulsants Phenytoin, Fosphenytoin, Phenobarbital Complex: Altered metabolism of both drugs. Phenytoin ↑ Chloramphenicol levels (toxic levels possible). Phenobarbital ↓ Chloramphenicol levels (sub-therapeutic levels) [3]. Therapeutic Drug Monitoring (TDM) is essential [3]. Monitor chloramphenicol serum levels and adjust dose accordingly.
Other Metabolism-Modifying Drugs Rifampin, Rifapentine Induction of chloramphenicol-metabolizing enzymes [2]. ↓ Chloramphenicol levels; potential treatment failure [2]. TDM recommended; dose adjustment may be necessary.
Drugs with Narrow Therapeutic Index Tacrolimus, Cyclosporine, Chlorpropamide Chloramphenicol may inhibit metabolism of interacting drugs [2]. ↑ Levels of interacting drug; increased risk of adverse effects [2]. Closely monitor concentrations/efficacy of interacting drug (e.g., blood glucose, drug levels).

Research-Specific Interactions & Mechanisms

Question: What interactions are relevant in a research context, particularly concerning bacterial resistance studies?

From a research perspective, understanding the molecular basis of susceptibility and resistance is crucial, especially with the potential repurposing of chloramphenicol.

  • Research-Focused Interactions and Phenomena [4] [5]
Research Area / Interaction Phenomenon / Mechanism Research Implication
P2Y14 Receptor Antagonism Computational repurposing identified this compound as a potent, nanomolar-efficacy antagonist (IC50 = 1.585 nM) for the P2Y14 receptor, a target in inflammatory bowel disease (IBD) [4]. Highlights potential for drug repurposing beyond antibacterial use. Its established safety profile could accelerate development for IBD [4].
Genotype-Phenotype Mismatch in Bacteria Many susceptible E. coli and Klebsiella spp. isolates still carry chloramphenicol resistance genes (e.g., catA1, catB4). Susceptibility can be due to insertion sequences disrupting gene expression or the presence of naturally non-functional gene variants like catB4 [5]. Critical for interpreting genomic data. Phenotypic susceptibility testing remains essential; presence of a cat gene in a genome does not automatically predict resistance [5].

Experimental Protocols for Interaction Studies

Here are detailed methodologies for key experiments cited in the literature, which you can adapt for your laboratory work.

Protocol 1: Monitoring Serum Concentrations During Anticonvulsant Coadministration

This protocol is based on the clinical study that identified interactions with phenytoin and phenobarbital [3].

  • Objective: To determine the impact of concomitant anticonvulsant therapy on the serum levels of bioactive chloramphenicol.
  • Materials:
    • Subjects/Animal models: Infant or pediatric population (or relevant animal model).
    • Drugs: Intravenous this compound (25 mg/kg/dose), Phenytoin, Phenobarbital.
    • Equipment: Equipment for serum collection and bioanalysis (e.g., HPLC, microbiological assay).
  • Methodology:
    • Dosing: Administer this compound IV at 25 mg/kg/dose.
    • Study Groups:
      • Group 1: Chloramphenicol alone.
      • Group 2: Chloramphenicol + Phenobarbital.
      • Group 3: Chloramphenicol + Phenytoin.
    • Sample Collection: Collect serial blood samples at predetermined time points (e.g., pre-dose, and at multiple points post-infusion) to define the pharmacokinetic profile.
    • Analysis: Measure serum concentrations of bioactive chloramphenicol using a validated method (e.g., HPLC, broth microdilution bioassay).
    • Data Analysis: Calculate PK parameters (C~max~, T~max~, half-life, AUC) for each group and compare.
  • Expected Outcome: The phenobarbital group will show significantly reduced peak and trough chloramphenicol concentrations. The phenytoin group will show elevated and potentially toxic chloramphenicol concentrations, with some subjects exhibiting indeterminately long half-lives [3].

Protocol 2: Assessing Chloramphenicol Acetyltransferase (CAT) Enzyme Activity

This protocol is critical for investigating the genotype-phenotype mismatches described in recent research [5].

  • Objective: To functionally determine if a bacterial isolate carrying a cat gene expresses an active enzyme.
  • Materials:
    • Bacterial isolates (with known cat gene status).
    • Luria-Bertani (LB) broth and agar.
    • Phosphate buffer (0.1 M, pH 7.8).
    • Acetyl-Coenzyme A (Acetyl-CoA).
    • DTNB (5,5'-Dithio-bis-(2-nitrobenzoic acid)).
    • Spectrophotometer or microplate reader.
  • Methodology (Adapted Rapid CAT - rCAT - Assay):
    • Culture Preparation: Grow bacterial isolates to mid-log phase in LB broth.
    • Cell Lysis: Harvest cells by centrifugation and disrupt (e.g., via sonication or lysozyme treatment) in phosphate buffer. Clarify by centrifugation to obtain a cell-free lysate.
    • Reaction Setup: In a cuvette or microplate well, mix:
      • Phosphate buffer.
      • Bacterial lysate.
      • Acetyl-CoA.
      • DTNB.
    • Measurement: Immediately monitor the increase in absorbance at 412 nm over time. The DTNB reacts with free sulfhydryl groups of CoA-SH, a product of the acetylation reaction, producing a yellow color.
    • Controls: Include a positive control (a strain with known CAT activity) and a negative control (a strain without any cat gene or with a non-functional one).
  • Expected Outcome: Isolates that are phenotypically susceptible, despite carrying a cat gene, will show no significant increase in absorbance, confirming the lack of functional CAT enzyme expression [5].

Interaction & Mechanism Workflow

The following diagram illustrates the core workflow for investigating a suspected drug interaction with this compound, integrating both clinical and molecular approaches.

cluster_pk PK/Clinical Level cluster_mech Molecular/Bacterial Level Start Suspected Drug Interaction PK Pharmacokinetic (PK) Analysis Start->PK PD Assess Therapeutic Outcome PK->PD A1 Measure Serum Chloramphenicol Levels Mech Investigate Molecular Mechanism PD->Mech End Define Interaction Management Plan Mech->End B1 Genotype for Resistance Genes (e.g., cat) A2 Calculate PK Parameters (Cmax, AUC) B2 Phenotype by MIC Determination B3 Perform Functional Assay (e.g., rCAT for enzyme activity)

Key Technical Notes

  • Therapeutic Drug Monitoring (TDM): Given the narrow therapeutic index and the potential for serious interactions, TDM of chloramphenicol is a cornerstone of management when co-administered with drugs like phenytoin or phenobarbital [3].
  • Beyond Antibacterial Activity: Be aware of the emerging research on this compound's non-antibiotic properties, such as P2Y14R antagonism, which could be a confounding factor in certain experimental models of inflammation [4].
  • Genotype vs. Phenotype: In microbiological research, never rely solely on genomic detection of resistance genes like cat to predict susceptibility. Functional phenotypic confirmation (e.g., by MIC and CAT activity assays) is essential [5].

References

chloramphenicol succinate intravenous administration lag time

Author: Smolecule Technical Support Team. Date: February 2026

FAQ: Understanding the IV Administration Lag

  • Q: Why is there a lag time in achieving effective blood levels after intravenous chloramphenicol succinate administration?
    • A: Chloramphenicol sodium succinate is a prodrug that is biologically inactive. After IV administration, it must first be hydrolyzed in the liver and other tissues to release active, free chloramphenicol [1] [2]. This necessary metabolic conversion step introduces a delay compared to administering the active drug base directly [1].
  • Q: What factors contribute to the variable bioavailability of IV this compound?
    • A: Two primary factors lead to unpredictable availability of the active drug:
      • Variable Hydrolysis: The rate and extent of hydrolysis from the prodrug to the active form can differ significantly between individuals [3].
      • Renal Excretion of Prodrug: A substantial and variable fraction of the administered dose (averaging around 33%) is excreted unchanged in the urine before it can be hydrolyzed to active chloramphenicol, meaning this portion is never bioavailable [3].
  • Q: How does this lag and variability impact clinical practice?
    • A: Due to the narrow therapeutic window and the risk of serious toxicity, this variability makes it essential to monitor serum concentrations of active chloramphenicol [1] [4]. The official prescribing information recommends switching patients to an appropriate oral antibiotic as soon as practicable to avoid these issues [1].

Data Summary: Pharmacokinetics of this compound

The table below summarizes key pharmacokinetic parameters that influence the lag time and bioavailability.

Parameter Value / Range Context & Implications
Mean Half-life of Chloramphenicol-S Initial: 0.7 hrs; Subsequent: 2.2 hrs [3] The prodrug is cleared from the blood in multiple phases, but its presence does not equate to antibacterial activity.
Fraction Excreted Unchanged in Urine Average 33% (highly variable) [3] Represents a direct loss of bioavailable dose; a key factor in unpredictable dosing response.
Renal Clearance of Prodrug 259.5 mL/min/1.73 m² [3] Significantly exceeds glomerular filtration rate, indicating active tubular secretion contributes to prodrug loss.
Suggested Therapeutic Peak (Free Chloramphenicol) 10–20 mg/L [4] Target range for the active drug after conversion. Levels >25 mg/L are associated with toxicity [4].

Troubleshooting Guide: Addressing Variable Response

If experimental or clinical data shows unexpectedly low levels of active chloramphenicol, consider the following factors:

  • Confirm Patient-Specific Factors: The hydrolysis rate of the prodrug is influenced by age and organ function. Neonates and young infants, particularly those under one month old, have immature metabolic enzymes, leading to slower conversion and higher persistent levels of the inactive succinate ester [3]. Patients with hepatic impairment may also have reduced hydrolysis capacity [1] [2].
  • Monitor Serum Concentrations: The most critical action is to measure serum concentrations of free, active chloramphenicol. Relying on the administered dose alone is insufficient. Protocols should establish target peak (e.g., 15-25 mcg/mL for pediatric meningitis) and trough levels, with sampling times typically 0.5-1.5 hours after an IV dose for peak levels [4].
  • Account for Time-Dependent Changes: Be aware that chloramphenicol serum concentrations can fall during repeated dosing with this compound. One study found a mean ~28% decrease in the area under the curve (AUC) of active chloramphenicol between an initial and a subsequent steady-state measurement [5]. This indicates that a single measurement may not be reliable for long-term dosing adjustments.

Experimental Protocol: Key Workflow

For researchers characterizing the hydrolysis and activity of this compound, the following core workflow is essential. The diagram below outlines the critical stages from administration to data analysis.

G Start IV Administration of This compound (Prodrug) A Serial Blood Sampling (Pre-dose, 0.5, 1, 2, 4, 6 hrs post-dose) Start->A B Sample Processing & Analytical Assay (e.g., HPLC) A->B C Data Separation: Measure Concentrations of Prodrug vs. Active Drug B->C D Pharmacokinetic Analysis: Calculate AUC, Half-life, Bioavailability (F) C->D E Correlate PK parameters with patient factors (age, liver function) and microbiological activity (MIC) D->E

The critical differentiator in the protocol is the separation and individual quantification of the prodrug and the active metabolite during data analysis [3]. The calculated pharmacokinetic parameters, especially the Area Under the Curve (AUC) of the active chloramphenicol, are central to determining effective bioavailability. This data must then be interpreted in the context of the target pathogen's Minimum Inhibitory Concentration (MIC) and relevant patient physiology [1] [2].

References

Pharmacokinetics & Bioavailability of Chloramphenicol Succinate

Author: Smolecule Technical Support Team. Date: February 2026

Chloramphenicol succinate is a prodrug that must be hydrolyzed to the active base, chloramphenicol, in the body [1]. The table below summarizes its core pharmacokinetic parameters, which are essential for interpreting blood levels.

Parameter Details & Values
Bioavailability (IV) Approximately 70% on average, but highly variable. Incomplete due to renal excretion of unchanged prodrug prior to hydrolysis [1].
Renal Excretion (Unchanged Prodrug) A mean of 33% (range up to 78%) of the dose is excreted in urine as non-hydrolyzed, inactive this compound [2].
Hydrolysis Half-Life (Prodrug) Declines biexponentially; an initial half-life of ~0.7 hours and a subsequent longer half-life of ~2.2 hours [2].
Apparent Half-Life (Active Drug) Highly variable; ranges from 1.7 to 12.0 hours (mean 5.1 hrs). Inversely correlated with age; shortest in infants [2].
Volume of Distribution Extensive (0.6 to 1.0 L/kg). Penetrates well into tissues, including CSF, liver, and kidney [1] [3].
Protein Binding Approximately 60% [1] [3].
Primary Metabolic Pathway Hepatic metabolism to inactive metabolites, chiefly the glucuronide conjugate [1].

Susceptibility Test Interpretive Criteria (Breakpoints)

For in vitro research, the FDA recognizes susceptibility test interpretive criteria from the Clinical and Laboratory Standards Institute (CLSI) [4]. The following breakpoints define the sensitivity of bacterial strains to active chloramphenicol.

Table 1: Broth Dilution MIC Interpretive Criteria [5]

Minimum Inhibitory Concentration (MIC) μg/mL Interpretation
≤ 8 Susceptible (S)
16 Intermediate (I)
≥ 32 Resistant (R)

Note: For Haemophilus influenzae tested using Haemophilus Test Medium (HTM), different breakpoints apply (MIC ≤ 2 μg/mL for Susceptible) [5].

Table 2: Disk Diffusion Interpretive Criteria [5]

Zone Diameter (mm) Interpretation
≥ 18 Susceptible (S)
13 - 17 Intermediate (I)
≤ 12 Resistant (R)

Note: For Haemophilus influenzae tested with HTM, a zone diameter of ≥ 29 mm indicates Susceptible [5].

Experimental Protocols & Methodologies

Protocol: Blood Level Monitoring and Pharmacokinetic Analysis

This protocol is critical for ensuring accurate interpretation of experimental blood level data.

  • Sample Collection: Collect serial blood samples at predetermined time points (e.g., pre-dose, and at 0.5, 1, 2, 4, 6, and 8 hours post-dose) [2].
  • Sample Analysis: Use a specific and sensitive method like High-Performance Liquid Chromatography (HPLC) to quantify concentrations of both This compound (the prodrug) and chloramphenicol (the active base) in plasma [1]. This differentiation is crucial.
  • Data Interpretation:
    • Account for the lag time in achieving effective blood levels of the active drug due to the required hydrolysis of the succinate ester [5].
    • Be aware that high renal clearance of the unchanged prodrug can lead to lower-than-expected active drug concentrations [2].
    • In studies involving juvenile animals or evaluating liver function, note that immature or impaired hepatic function can significantly reduce the metabolism of the active base, leading to accumulation and toxicity [3].
Protocol: In Vitro Susceptibility Testing

This methodology helps determine the effectiveness of chloramphenicol against bacterial strains in your research.

  • Broth Microdilution Method:
    • Prepare doubling dilutions of chloramphenicol in a broth medium.
    • Standardize the inoculum of the bacterial test strain and add to each dilution.
    • Incubate under appropriate conditions (e.g., 35°C for 16-20 hours).
    • Determine the Minimum Inhibitory Concentration (MIC) – the lowest concentration that prevents visible growth.
    • Interpret the MIC using the criteria in Table 1 above [5].
  • Quality Control: Use reference strains like Escherichia coli ATCC 25922 (expected MIC range: 2-8 μg/mL) to ensure accuracy [5].

Critical Safety & Handling Guidelines

Chloramphenicol is associated with serious human health risks, and strict safety protocols are non-negotiable in the laboratory.

  • Hematologic Toxicity: The most severe risk is dose-independent and potentially fatal aplastic anemia, which can occur weeks or months after exposure and may be irreversible [5]. Reversible bone marrow suppression is a separate, dose-related effect [3].
  • Safe Handling Procedures:
    • Personal Protective Equipment (PPE): Always wear appropriate gloves, a lab coat, and safety goggles when handling the drug, especially in powder form [6].
    • Respiratory Protection: Use containment (e.g., a fume hood) to avoid inhaling aerosols or powder. Do not crush tablets if used in formulations, as this creates airborne dust [6].
    • Administration to Laboratory Animals: Wear gloves when handling medicated feed, water, or animal waste from treated subjects [6].
  • Waste Disposal: Dispose of all contaminated materials (gloves, tips, etc.) as hazardous chemical waste according to your institution's regulations.

Frequently Asked Questions (FAQs)

Q1: Why might blood levels of active chloramphenicol be low after intravenous administration of the succinate ester? This is primarily due to the variable and incomplete hydrolysis of the prodrug and the significant renal excretion of the unchanged this compound before it can be converted to the active form [1] [2]. Bioavailability can be as low as 70% with a wide range.

Q2: What is the "Gray Baby Syndrome" and what does it indicate for experimental design? This syndrome, characterized by abdominal distension, cyanosis, vasomotor collapse, and death, occurs in neonates due to immature liver function leading to impaired metabolic clearance of chloramphenicol and consequent toxic accumulation [3] [7]. In research, it underscores the critical importance of dose adjustment based on metabolic capacity in juvenile animal models.

Q3: Are there any known drug-drug interactions I should be aware of in my experiments? Yes. Chloramphenicol is known to inhibit liver cytochrome P450 enzymes [6]. This can potentially increase the plasma levels and toxicity of other drugs administered concurrently in an experimental setting, requiring careful monitoring.

Troubleshooting Common Experimental Issues

  • Unexpectedly Low Active Drug Concentrations: Investigate the rate and extent of prodrug hydrolysis. Check the renal function of your model, as higher renal clearance will remove more unmetabolized prodrug [2].
  • High Inter-Subject Variability in Blood Levels: This is an inherent property of the drug due to variable hydrolysis and renal elimination of the prodrug. Ensure you use a sufficiently large sample size and consider therapeutic drug monitoring in individual subjects [1] [2].
  • In Vitro/In Vivo Efficacy Discrepancy: An organism showing "Susceptible" in vitro may not respond in vivo if adequate levels of the active drug are not achieved at the infection site. Re-evaluate your dosing regimen and the pharmacokinetic/pharmacodynamic (PK/PD) target attainment [5].

Experimental Workflow for Blood Level Interpretation

The following chart outlines the logical process for analyzing and interpreting this compound blood level data in a research context.

cluster_low Troubleshoot Low Levels cluster_high Troubleshoot High Levels Start Start: Administer Chloramphenicol Succinate IV Measure Measure Plasma Concentrations (via HPLC) Start->Measure Decision1 Is Chloramphenicol Base Level Within Expected Range? Measure->Decision1 Low Levels Too Low Decision1->Low No High Levels Too High Decision1->High No Interpret Interpret Efficacy & Toxicity Against CLSI Breakpoints & PK/PD Targets Decision1->Interpret Yes A1 Check Renal Function (Higher clearance of prodrug?) Low->A1 B1 Check Hepatic Function (Reduced metabolism of base?) High->B1 End Conclude & Report Interpret->End A2 Assay Hydrolysis Rate (Slow conversion to base?) A1->A2 AdjustDose Consider Dose/Schedule Adjustment A2->AdjustDose AdjustDose->Interpret B2 Review Concomitant Drugs (Potential for interaction?) B1->B2 B2->AdjustDose

References

chloramphenicol succinate aplastic anemia risk mitigation

Author: Smolecule Technical Support Team. Date: February 2026

Understanding the Risk & Clinical Profile

Aplastic anemia is a rare but serious and potentially fatal blood dyscrasia associated with chloramphenicol. Key aspects for researchers to note include [1] [2]:

  • Mechanism: The bone marrow suppression is a direct, dose-related toxic effect on human mitochondria, which is reversible. In contrast, aplastic anemia is an idiosyncratic reaction that is not dose-related and is often fatal [1].
  • Incidence: The risk is highest with oral chloramphenicol (approximately 1 in 24,000–40,000) and lowest with topical forms (less than 1 in 224,716 prescriptions). The risk for the intravenous succinate form exists but is quantified as lower than the oral form [1].
  • Clinical Monitoring: The approved drug label mandates specific precautions, summarized in the table below [2].

Table 1: Key Safety Information from Clinical Prescribing Guidelines

Aspect Description
Black Box Warning Serious and fatal blood dyscrasias (including aplastic anemia) can occur after short-term or prolonged therapy [2].
Contraindications Not for use in trivial infections, as prophylactic therapy, or when less dangerous agents are effective [2].
Blood Studies Adequate blood studies must be performed during treatment. However, these studies cannot be relied upon to detect bone marrow depression prior to the development of aplastic anemia [2].
Dosing Precaution Excessive blood levels may occur in patients with impaired liver or kidney function; dosage should be adjusted or blood concentration monitored [2].

Research Strategies for Risk Mitigation

Current research explores several strategies to overcome the toxicity of chloramphenicol, primarily through chemical modification and drug repurposing.

  • Prodrug Conjugation to Improve Safety: Modifying chloramphenicol succinate by conjugating it with peptides has shown promise in preclinical studies.

    • Mechanism: Conjugation alters the hydrolysis rate of the ester bond in the prodrug, which can modulate the release of the active drug and its subsequent toxicity.
    • Evidence: A study synthesizing 34 peptide conjugates of this compound found that these conjugates generally demonstrated reduced cytotoxicity against bone marrow stromal cells (HS-5 cell line) compared to chloramphenicol base, while maintaining antibacterial efficacy. The hydrolysis rate and toxicity were influenced by the peptide's structure, such as side chain charge and steric hindrance [3].
  • Drug Repurposing for New Indications: Computational and experimental approaches have identified this compound as a potent antagonist for the P2Y14 receptor, a target for inflammatory bowel disease (IBD) therapy [4] [5].

    • Significance: This repurposing approach leverages the established safety profile of the drug for short-term intravenous use in a new context. The research indicates potent activity at nanomolar concentrations (IC50 = 1.585 nM), which may allow for efficacy at doses potentially lower than those associated with hematologic risks [5].

The workflow below summarizes the key research pathways for developing safer chloramphenicol-based therapeutics.

Start Chloramphenicol Succinate (CAPS) Risk Known Risk of Aplastic Anemia Start->Risk Strat1 Strategy 1: Prodrug Conjugation Risk->Strat1 Strat2 Strategy 2: Drug Repurposing Risk->Strat2 Meth1 Conjugate CAPS with peptides (e.g., diglycine) Strat1->Meth1 Finding1 Finding: Altered hydrolysis rate Reduced cytotoxicity in HS-5 cells Meth1->Finding1 Goal Goal: Safer Chloramphenicol-derived Therapeutics Finding1->Goal Meth2 Computational screening and in vitro validation Strat2->Meth2 Finding2 Finding: Potent P2Y14R antagonist (IC50 = 1.585 nM) for IBD Meth2->Finding2 Finding2->Goal

Experimental & Troubleshooting Guide

FAQ 1: How can we experimentally assess the bone marrow toxicity of new this compound derivatives?

  • Answer: In vitro cytotoxicity assays using bone marrow-derived cell lines are a standard initial approach.
    • Recommended Cell Line: Human bone marrow stromal cells (e.g., HS-5 cell line) [3].
    • Methodology: Treat cells with your derivative and the parent this compound as a control. Assess cell viability using standard assays (e.g., MTT, CCK-8) after 24-72 hours. A successful derivative should show significantly improved viability compared to the control while maintaining desired efficacy in antimicrobial or target-based assays [3].

FAQ 2: Our research involves the cardioprotective effects of this compound. How relevant is the aplastic anemia risk in this context?

  • Answer: The risk must be considered, but the context is different. The seminal porcine study on cardioprotection used a single intravenous dose (20 mg/kg) administered either before ischemia or at 30 minutes post-occlusion [6]. This short-term exposure profile in a controlled setting differs from the multiple dosing regimens often associated with hematologic risks in antibiotic therapy. Monitoring hematological parameters remains a critical component of any translational research protocol.

FAQ 3: What is the significance of peptide conjugation in modifying this compound's properties?

  • Answer: Conjugating peptides to this compound is a strategy to create a "double prodrug." The peptide moiety can [3] [7]:
    • Modulate Hydrolysis Rate: Change how quickly esterases in different biological environments cleave the succinate ester to release active chloramphenicol.
    • Enhance Bacterial Uptake: Certain dipeptide conjugates facilitate improved delivery into bacterial cells, potentially increasing antibiotic efficacy against resistant strains like E. coli.
    • Reduce Off-Target Toxicity: By tuning the release rate, the peak plasma concentration of active drug in the bloodstream (and thus exposure to bone marrow) can be lowered, which may mitigate toxicity.

References

chloramphenicol succinate in premature infants dosing

Author: Smolecule Technical Support Team. Date: February 2026

Dosing Guidelines for Premature Infants

The following table summarizes the recommended dosing regimen for chloramphenicol succinate in neonates, which includes premature infants. These doses are specifically designed to achieve therapeutic serum concentrations while minimizing the risk of toxicity [1].

Patient Group Loading Dose Maintenance Dose Dosing Interval
Infants < 7 days old 20 mg/kg IV once 25 mg/kg/day IV Every 24 hours
Infants > 7 days old, < 2000 g 20 mg/kg IV once 25 mg/kg/day IV Every 24 hours
Infants > 7 days old, > 2000 g 20 mg/kg IV once 50 mg/kg/day IV Every 12 hours

Key Considerations for Researchers:

  • Rationale for Lower Dosing: Premature infants have immature liver function, specifically undeveloped glucuronyl transferase systems, and reduced renal clearance. This leads to significantly prolonged drug half-life and accumulation, causing toxicity if standard pediatric doses are used [2] [1].
  • Target Serum Concentrations: The goal of therapy is to maintain peak serum concentrations between 10-20 mg/L and trough concentrations between 5-10 mg/L [1]. Serum levels above 25 mg/L are associated with a high risk of toxicity [2].

Critical Safety & Monitoring Protocols

The use of chloramphenicol in neonates is fraught with serious risks. A strict monitoring protocol is non-negotiable.

  • Gray Baby Syndrome: This is a frequently fatal toxicity seen in neonates, especially premature infants. It is characterized by [2] [3] [4]:
    • Abdominal distension, vomiting, progressive pallid cyanosis (gray skin color)
    • Hypothermia, cardiovascular collapse, irregular respiration, and unresponsiveness.
    • It is directly linked to elevated serum concentrations (often >25-50 mg/L) and requires immediate drug discontinuation [2] [4].
  • Hematologic Toxicity: Chloramphenicol can cause two types of bone marrow suppression [1] [4] [5]:
    • Dose-related, reversible suppression: Manifests as anemia, leukopenia, or thrombocytopenia. It typically resolves after discontinuing the drug.
    • Idiosyncratic, irreversible aplastic anemia: This is a rare but fatal disorder that can occur weeks or months after therapy has ended. There is no known antidote.

Essential Monitoring Workflow: The following diagram outlines the critical monitoring and intervention steps required during a research protocol involving chloramphenicol in premature infants:

G Start Initiate Chloramphenicol Therapy Monitor Therapeutic Drug Monitoring (TDM) Start->Monitor Decision Evaluate Serum Levels Monitor->Decision Toxic Levels > 25 mg/L Decision->Toxic Toxic SubTherapeutic Levels < 10 mg/L Decision->SubTherapeutic Low Therapeutic Levels 10-25 mg/L Decision->Therapeutic Therapeutic ActionToxic Immediately Discontinue Drug Monitor for Grey Baby Syndrome Check CBC for Myelosuppression Toxic->ActionToxic ActionSub Consider Dose Adjustment SubTherapeutic->ActionSub ActionTherapeutic Continue Therapy with Routine Monitoring Therapeutic->ActionTherapeutic CBC Monitor CBC Frequently (Baseline, during, after therapy) ActionToxic->CBC ActionSub->Monitor Re-check ActionTherapeutic->CBC

Detailed Experimental & Clinical Considerations

For researchers designing studies or analyzing clinical data, the following pharmacological and methodological points are critical.

  • Pharmacokinetic Variability: The half-life of chloramphenicol is extremely variable and inversely correlated with age. In infants as young as 3 days, the half-life can range from 1.7 to 12.0 hours with a mean of 5.1 hours [6]. This underscores the absolute necessity of TDM.
  • Prodrug Metabolism: this compound is a prodrug that must be hydrolyzed to active chloramphenicol. A significant mean fraction of 33-35% of the administered dose is excreted unchanged in the urine, meaning it is not bioavailable. This variable hydrolysis and renal elimination contribute substantially to the poor correlation between dose and active serum concentration [6] [7].
  • Drug Interactions: In vitro and clinical data indicate significant drug interactions. Coadministration with drugs like phenytoin or rifampin may require dose adjustments, as they can alter chloramphenicol levels [3].

Frequently Asked Questions (FAQs) for Researchers

Q1: What is the primary metabolic pathway responsible for chloramphenicol clearance in infants, and why is it underdeveloped in preterms? The primary pathway is hepatic glucuronidation. The UDP-glucuronosyltransferase (UGT) enzyme system, specifically UGT1A1 and UGT2B7, is significantly underdeveloped at birth, reaching only 1% of adult activity in some preterms. This is the core reason for the drastically prolonged half-life (~5-24 hours in neonates vs ~1-4 hours in adults) and necessitates the dramatically reduced daily maintenance doses of 25 mg/kg/day [2] [6] [1].

Q2: Beyond Gray Baby Syndrome, what hematologic parameters must be monitored, and what findings warrant protocol discontinuation? You must monitor Complete Blood Count (CBC) with reticulocytes at baseline, at least twice weekly during therapy, and once after cessation. Protocol discontinuation is mandated by:

  • A >50% drop in platelet count (<150,000/μL), neutrophil count (<1,000/μL), or hemoglobin (>2 g/dL drop).
  • Reticulocyte count <0.5% with presence of vacuolated erythroid precursors in bone marrow (if available).
  • Any single lab value indicating severe myelosuppression: ANC <500/μL, Hgb <8 g/dL, or platelets <50,000/μL [2] [1] [4].

Q3: In a research setting, how should one handle a suspected case of Gray Baby Syndrome? This is a medical emergency. The research protocol must include an immediate stop clause.

  • Immediately discontinue the chloramphenicol infusion.
  • Administer supportive care: This may include aggressive IV fluids for cardiovascular support and warming for hypothermia. In severe cases, exchange transfusion or charcoal-column hemoperfusion have been used to rapidly lower serum concentrations [2] [4].
  • Confirm toxicity: Measure serum chloramphenicol levels immediately (expected to be >40 mg/L) and monitor vital signs continuously.

References

Monitoring & Managing Leukopenia with Chloramphenicol Succinate

Author: Smolecule Technical Support Team. Date: February 2026

Q: What is the mechanism by which chloramphenicol succinate causes leukopenia? this compound is a prodrug that is hydrolyzed in the body to active chloramphenicol [1] [2]. The active form inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit [2]. The dose-related, reversible leukopenia is thought to occur because chloramphenicol can also inhibit protein synthesis in the mitochondria of rapidly dividing human bone marrow cells, which contain 70S ribosomes similar to bacterial ribosomes [2]. This suppression affects the production of blood cells, including leukocytes (leading to leukopenia), erythrocytes, and platelets [3].

Q: What is the standard protocol for monitoring blood counts during experimental dosing? Regular and careful hematological monitoring is crucial. The following protocol is recommended based on clinical guidance [4] [5] [6]:

  • Baseline Testing: Conduct complete baseline blood studies (including complete blood count with differential, reticulocyte count) before initiating treatment.
  • Periodic Monitoring: Perform blood studies approximately every two days throughout the treatment period [5].
  • Action Threshold: The drug should be discontinued upon appearance of reticulocytopenia, leukopenia (e.g., WBC count falling below 2500/µL), thrombocytopenia, or any other significant blood dyscrasia [5] [2].

It is important to note that while blood studies can detect early peripheral changes like leukopenia, they cannot reliably predict the later development of irreversible aplastic anemia [4].

Q: What immediate actions should be taken if significant leukopenia is observed?

  • Discontinue Administration: Immediately stop dosing with this compound. The leukopenia is usually reversible upon discontinuation [3].
  • Supportive Care: Monitor the subject closely for signs of infection (fever, sore throat) due to reduced white blood cells. Implement appropriate protective isolation if necessary [6].
  • Follow Recovery: Continue monitoring blood counts until all parameters return to normal levels. Research in animal models has shown recovery of leucocyte parameters within 7 to 14 days after the last dose [3].

Q: How does leukopenia relate to the more serious risk of aplastic anemia? It is critical to understand that chloramphenicol-associated hematotoxicity presents in two distinct forms [3]:

  • Dose-Related, Reversible Bone Marrow Suppression: This includes leukopenia, anemia, and thrombocytopenia. It is a common, predictable effect that occurs during or shortly after treatment and is directly related to the dose and duration of exposure. Recovery follows drug discontinuation [3] [6].
  • Idiosyncratic Aplastic Anemia: This is a rare, unpredictable, and often fatal condition. It is not dose-related, typically develops weeks or months after exposure has ended, and is characterized by a hypocellular or aplastic bone marrow and severe pancytopenia. The onset of this condition is unrelated to the initial, reversible leukopenia [3].

Q: Are there any specific experimental models for studying this toxicity? Yes, in vivo mouse models are used to characterize the reversible haemotoxicity. For example, one study administered this compound to female B6C3F1 mice at high doses (2500 and 3500 mg/kg) daily for 5 days. Key findings and parameters from this model are summarized below [3]:

Parameter / Finding Description / Result
Dosing Regimen 2500 & 3500 mg/kg/day for 5 days (via gavage) [3]
Key Hematological Effects Decreased erythrocytes, leucocytes; bone marrow vacuolation in early normoblasts, myeloid and monocytic precursors [3]
Peak Effect Observed at 1 day post-dosing [3]
Recovery Onset Signs of leucocyte recovery visible by day 7 post-dosing [3]
Full Recovery Most leucocyte parameters returned to control levels by days 14-21 post-dosing [3]

Experimental Workflow for Toxicity Management

The following diagram illustrates the core decision-making workflow for monitoring and managing leukopenia in a research setting.

Start Start Experimental Dosing Monitor Monitor Blood Counts (Pre-dose & every 48h) Start->Monitor Decision Leukopenia or Other Cytopenia Detected? Monitor->Decision Decision->Monitor No Action Immediately Discontinue Dosing Decision->Action Yes Support Provide Supportive Care & Continue Monitoring Action->Support Assess Assess Recovery until Parameters Normalize Support->Assess

Key Risk Factors & Differential Diagnosis

Factors Increasing Risk:

  • High Doses & Prolonged Therapy: The risk of reversible bone marrow suppression increases with higher doses and longer duration of treatment [3] [6].
  • Preexisting Blood Disorders: Subjects with underlying anemia or other blood problems may be at higher risk [7].
  • Hepatic Dysfunction: Impaired liver function can reduce the clearance of active chloramphenicol, leading to elevated blood levels and increased toxicity risk. Dose adjustment or blood concentration monitoring is critical in this context [5] [2].

Differential Diagnosis: When leukopenia develops, consider other potential causes:

  • Underlying Infection: The primary infection being treated could be contributing to bone marrow suppression.
  • Concomitant Medications: Other investigational or standard drugs with myelosuppressive potential (e.g., some antivirals, chemotherapeutics) could be the cause or a contributing factor.
  • Overgrowth of Non-Susceptible Organisms: As with other antibiotics, chloramphenicol use may result in an overgrowth of non-susceptible organisms, including fungi, which could complicate the clinical picture [5].

References

Clinical Manifestations and Management of Overdose

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key aspects of chloramphenicol succinate overdose based on documented case reports and drug information [1] [2] [3].

Aspect Clinical Presentation & Management
Primary Manifestations Bone marrow suppression (anemia, thrombocytopenia, leukopenia), metabolic acidosis, cardiovascular collapse ("Gray Syndrome" in neonates), neurotoxicity (optic neuritis, peripheral neuropathy), confusion, nausea, vomiting [1] [2] [3].

| Initial/Core Management | 1. Immediate drug discontinuation. 2. Supportive and symptomatic treatment: Administer IV fluids, electrolyte correction, and vasopressors (e.g., dopamine) for shock. Specific treatments for bone marrow suppression may include transfusions [1] [2]. | | Enhanced Elimination | Hemodialysis is effective and can be a critical intervention for severe overdose, particularly with profound metabolic acidosis and high serum concentrations [1]. | | Critical Monitoring | Serum Drug Levels: Guide management; toxic levels can persist for days after discontinuation [1]. Blood Counts & Chemistry: Complete Blood Count (CBC), electrolytes, lactate, liver and renal function tests [1] [3]. |

"Gray Syndrome" is a classic, life-threatening toxicity seen in neonates and infants, characterized by abdominal distension, cyanosis (gray skin color), vasomotor collapse, and irregular breathing [2] [3]. This results from the immature metabolic systems in newborns leading to drug accumulation [3].

Experimental Protocol for Serum Concentration Monitoring

For research purposes, the following methodology outlines how serum concentrations are monitored in a clinical setting.

Title: Protocol for Therapeutic Drug Monitoring of this compound

1. Principle: Monitoring serum concentrations is essential for assessing toxicity and guiding interventions like hemodialysis, as elevated levels correlate with clinical manifestations of overdose [1].

2. Specimen Collection:

  • Sample Type: Blood serum or plasma.
  • Timing: Obtain a peak level approximately 1-2 hours after intravenous infusion. In an overdose context, levels should be drawn immediately upon presentation and then serially, often every 24 hours, to track clearance [1].

3. Analytical Methodology:

  • Technique: High-Performance Liquid Chromatography (HPLC) or other validated micro-techniques are preferred for accuracy [4].
  • Therapeutic Range: The generally accepted therapeutic range is 15-25 mg/L [3].
  • Toxic Range: Levels significantly above 25 mg/L are considered toxic and associated with clinical symptoms. One case report noted levels above 30 mg/L with severe toxicity [1].

4. Data Interpretation:

  • Persistently elevated levels despite drug discontinuation indicate impaired clearance and may necessitate enhanced elimination techniques [1].

Troubleshooting and Management Flowchart

The following diagram maps the decision-making process for managing a suspected overdose, integrating the information from the tables above.

overdose_management Start Suspect Chloramphenicol Succinate Overdose Step1 1. Immediate Action: Discontinue Drug Start->Step1 Step2 2. Initial Assessment & Support • IV Fluids • Correct Electrolytes • Supportive Care Step1->Step2 Step3 3. Critical Diagnostics • Draw Serum Level • CBC, Lactate, LFTs • Assess Organ Function Step2->Step3 Decision1 Severe Manifestations? • Profound Acidosis • Cardiovascular Instability • High Serum Levels Step3->Decision1 ManageSupportive 4A. Continued Supportive Care & Serial Monitoring Decision1->ManageSupportive No/Mild ManageEnhanced 4B. Enhanced Elimination • Initiate Hemodialysis Decision1->ManageEnhanced Yes Outcome1 Outcome: Monitor for Hematologic Recovery & Resolution ManageSupportive->Outcome1 Outcome2 Outcome: Rapid Correction of Acidosis/ Toxicity, then Monitor Recovery ManageEnhanced->Outcome2

Frequently Asked Questions (FAQs) for Researchers

Q1: What is the most serious long-term risk of chloramphenicol overdose? The most serious risk is irreversible bone marrow aplastic anemia, which can be fatal or later develop into leukemia. This idiosyncratic reaction can occur weeks or months after exposure and is unrelated to dose [3] [4].

Q2: Why are neonates at particularly high risk for fatal overdose? Neonates, especially pre-term infants, have immature liver function and cannot efficiently metabolize chloramphenicol via glucuronidation due to low levels of the enzyme UDP-glucuronyltransferase. This leads to dangerous drug accumulation, resulting in "Gray Syndrome" [3].

Q3: What specific hematologic parameters must be monitored during treatment, and what changes indicate toxicity? Researchers should track Complete Blood Count (CBC) with differential. Key indicators of myelosuppression include:

  • Anemia: Drop in hemoglobin/hematocrit, reticulocytopenia (absence of young red blood cells).
  • Leukopenia/Granulocytopenia: Low white blood cell (especially neutrophil) count.
  • Thrombocytopenia: Low platelet count, which may manifest as bleeding or bruising [1] [4].

Q4: Are there any specific drug interactions that could potentiate chloramphenicol toxicity? Concomitant use of other drugs that cause bone marrow suppression (e.g., chemotherapeutic agents, rifampin) can potentiate hematologic toxicity. Chloramphenicol can also inhibit the metabolism of drugs like warfarin and phenytoin, increasing their serum levels and risk of adverse effects [3].

References

chloramphenicol succinate analytical method validation

Author: Smolecule Technical Support Team. Date: February 2026

Summary of Validated Analytical Methods

The table below summarizes key parameters from two highly applicable and validated methods for the determination of chloramphenicol (CAP) and its succinate esters in various matrices.

Parameter Method 1: Multi-Matrix Food Analysis [1] Method 2: Broad-Spectrum Food of Animal Origin [2]
Analytes Chloramphenicol and its succinate esters Chloramphenicol
Analytical Technique HPLC/High-Resolution Mass Spectrometry LC-MS/MS (Electrospray Negative Mode)
Matrices Validated Meat (beef, pork, poultry), milk, liver, kidney, eggs, fish, honey >20 matrices including muscle, liver, kidney, milk, eggs, honey, urine, plasma, feed
Sample Weight 1.0 g 5.0 g
Extraction Solvent 5 mL Acetonitrile Three tailored procedures (see below)
Key Clean-up Approach Standard addition & dilution of extract with water Solid-Phase Extraction (SPE) on C18 columns
Recovery 85% - 111% 92.1% - 107.1%
Repeatability (RSD) < 13% < 11.0%
LOQ (μg kg⁻¹) 0.3 0.1 (for the calibration range)
Key Advantage Simple, fast (<1 hr); eliminates matrix effects Comprehensive validation for a very wide range of matrices

Detailed Experimental Protocols

Protocol 1: Simple Preparation for Food Products (HPLC-HRMS)

This method is designed for the simultaneous determination of CAP and its succinate esters in various food products [1].

  • Sample Preparation: Weigh 1.0 g of homogenized sample into an extraction tube.
  • Extraction: Add 5 mL of acetonitrile. Mix thoroughly to extract the analytes.
  • Matrix Effect Mitigation: Use the method of standard additions. Dilute the final extract with water to eliminate matrix effects and prevent errors from peak splitting of different analyte forms.
  • Analysis: Analyze by HPLC-HRMS.
  • Validation Note: The method provides satisfactory recovery (85-111%) and precision (RSD <13%) at spiking levels of 0.3, 1.0, and 5.0 μg kg⁻¹.
Protocol 2: Comprehensive Multi-Matrix Analysis (LC-MS/MS)

This method uses tailored extraction procedures for different sample types, followed by SPE clean-up [2].

  • General Internal Standard: Use Chloramphenicol-D5 (CAP-D5) for all procedures.
  • Extraction Procedures by Matrix Type:
    • Extraction 1 (for butter, eggs, milk, cheese, feed, sausages): Mix a 5 g sample with 5 mL water and 10 mL acetonitrile. Add 1 g NaCl. Homogenize and centrifuge.
    • Extraction 2 (for water, honey, aquaculture products): Mix a 5 g sample with 5 mL water and 10 mL ethyl acetate. Homogenize and centrifuge.
    • Extraction 3 (for liver, kidney, urine, plasma, muscle): To a 5 g sample, add 3 mL of 0.05 M acetate buffer (pH 5.2) and 50 µL of β-glucuronidase. Homogenize and hydrolyze for 1 hour at 50°C. After hydrolysis, add 10 mL of ethyl acetate, homogenize, and centrifuge.
  • Common Post-Extraction Steps:
    • Evaporate the organic supernatant to dryness under a gentle nitrogen stream at 45°C.
    • Redissolve the residue in 6 mL of 4% NaCl.
    • Perform a liquid-liquid clean-up by adding 3 mL of hexane, shaking carefully, and discarding the hexane layer. Repeat this step.
  • Solid-Phase Extraction (SPE) Clean-up:
    • Condition an octadecyl C18 SPE cartridge with 3 mL methanol and 3 mL of 4% NaCl.
    • Apply the sample extract.
    • Wash the column with 6 mL water, then 3 mL of 20% methanol. Dry under reduced pressure for 5 min.
    • Elute CAP with 3 mL of 60% methanol.
    • Dilute the eluate with 5 mL water and pass it through a new pre-conditioned C18 SPE column.
    • Elute again with 3 mL methanol.
    • Evaporate the final eluate to dryness and reconstitute in 200 µL of mobile phase for LC-MS/MS analysis.

Frequently Asked Questions & Troubleshooting

Q1: How can I address matrix effects that suppress or enhance the analyte signal in my LC-MS/MS analysis?

  • Problem: Matrix effects can cause inaccurate quantification, poor reproducibility, and low method sensitivity.
  • Solution: The search results highlight two effective strategies:
    • Standard Addition Method: Use the method of standard additions to your samples. This technique accounts for the matrix's influence on the analyte signal by constructing a calibration curve in the sample itself, effectively eliminating matrix-related errors [1].
    • Robust Sample Clean-up: Implement a thorough clean-up step, such as the dual-SPE procedure described in Protocol 2. This process removes many co-extracted compounds that cause ionization suppression or enhancement in the mass spectrometer [2].

Q2: I am detecting unexpected peaks; could this be from succinate esters of chloramphenicol?

  • Problem: Multiple peaks or peak splitting for chloramphenicol, leading to confusion in identification and integration.
  • Solution: Yes, this is a strong possibility. Research shows that food products can contain not only chloramphenicol but also its succinate ester forms. These esters can hydrolyze or elute separately, causing multiple peaks.
    • Verify the Analytes: Ensure your analytical method is validated for the simultaneous determination of chloramphenicol and its succinate esters.
    • Adjust the Method: Use a sample preparation technique that converts all forms to a single entity for quantification or uses a calculation (e.g., "calculated as chloramphenicol") that accounts for all forms. Diluting the extract with water has been shown to help eliminate errors from peak splitting [1].

Q3: My recovery rates for chloramphenicol in complex matrices like liver or kidney are low. How can I improve them?

  • Problem: Low and variable recovery of the analyte from complex biological tissues.
  • Solution: For complex matrices like liver and kidney, a simple solvent extraction may be insufficient.
    • Enzymatic Hydrolysis: Follow the specific Extraction 3 protocol detailed above. The use of β-glucuronidase enzyme helps to release protein-bound chloramphenicol and its conjugates from the tissue, leading to a more complete extraction and higher recovery rates [2].

Workflow and Decision Pathways

The following diagram illustrates the decision-making process for selecting and troubleshooting an analytical method for chloramphenicol and its succinates.

Start Start: Define Analysis Goal M1 Matrix Type? Start->M1 M2 Meat, Milk, Fish, Honey M1->M2 Simple Matrix M3 Liver, Kidney, Plasma, Urine M1->M3 Complex Matrix P1 Use Simple Acetonitrile Extraction (Protocol 1) M2->P1 P2 Use Enzymatic Hydrolysis & SPE Clean-up (Protocol 3) M3->P2 Q1 Experiencing Matrix Effects? P1->Q1 Q2 Low Recovery from Complex Tissues? P2->Q2 Q3 Unexpected Peaks or Peak Splitting? Q1->Q3 No S1 Apply Standard Addition or Robust SPE Clean-up Q1->S1 Yes S2 Implement Enzymatic Hydrolysis Step Q2->S2 Yes End Analysis Successful Q2->End No S3 Validate for CAP Succinate Esters and Check Extraction pH Q3->S3 Yes Q3->End No S1->End S2->End S3->End

References

chloramphenicol succinate metabolite interference testing

Author: Smolecule Technical Support Team. Date: February 2026

Could another medication interfere with my CAPS assay?

Yes, concomitant medications can cause analytical interference. A documented case report identified that dobutamine interfered with a high-performance liquid chromatographic (HPLC) assay for both chloramphenicol succinate and chloramphenicol [1].

  • Troubleshooting Step: If you observe unexpected peaks or inaccurate quantification in your HPLC analysis, and the patient is receiving dobutamine, this interference should be considered a likely cause.
  • Recommended Action: The study confirmed the identity of the interfering substance using a combination of HPLC and gas chromatography, suggesting that employing an orthogonal analytical method can help identify and resolve such interferences [1].

Is there a metabolic pathway that could explain CAPS toxicity?

Emerging research indicates that CAPS is not just a prodrug but may also be a competitive substrate and inhibitor of succinate dehydrogenase (SDH) in the mitochondrial electron transport chain [2]. This mechanism is a potential explanation for its observed toxicity, including reversible bone marrow suppression.

The following diagram illustrates this proposed metabolic and inhibitory pathway:

CAPS This compound (CAPS) SDH Succinate Dehydrogenase (SDH) CAPS->SDH Competes with Succinate Toxicity Mitochondrial Toxicity (Reversible Marrow Depression) CAPS->Toxicity Direct Inhibition Metabolites Nitroso-CAP, Hydroxylamino-CAP SDH->Metabolites Oxidation/Nitroreduction Metabolites->Toxicity

When investigating CAPS-related toxicity in cellular models, consider this pathway. The generation of these toxic metabolites can be influenced by the activity of SDH and its isoenzymes within the cell type you are using [2].

Methods for Analysis and Metabolic Profiling

For the detection and profiling of chloramphenicol and its metabolites, several chromatographic methods are well-established. The table below summarizes key methodologies from the literature:

Method Key Features Application Context
Simple & Ion-Pair HPLC [3] Combined with selective extraction; achieves complete separation and identification of metabolites, including the toxicologically significant arylamine. Qualitative and quantitative metabolic profiling of chloramphenicol in rat, human, and goat urine [3].
Normal-Phase Solid-Phase Extraction [4] Uses a polar sorbent (e.g., silica gel); elution with organic solvents to separate compounds of interest. Sample cleanup and preparation for analysis, particularly in complex matrices like honey, prior to immunoassay or other detection [4].
Sustainable UV Spectrophotometry [5] Uses ethanol as a solvent; methods include Zero Order (D0) and Ratio Difference (RD). Developed and validated for ophthalmic preparations. Simultaneous estimation of chloramphenicol and dexamethasone in bulk and pharmaceutical dosage forms; assessed for environmental sustainability [5].

Key Considerations for Your Experiments

  • Confirm Specificity of Analytical Methods: Always test your analytical methods for potential interference from other compounds present in the biological matrix or formulation. The dobutamine case highlights that even structurally unrelated drugs can co-elute or interfere [1].
  • Account for Metabolic Activation: In cellular or animal models of toxicity, the effects you observe may not be from CAPS itself, but from its active metabolite (chloramphenicol) or the nitroreduced metabolites generated by enzymes like SDH [2].

References

chloramphenicol succinate antimicrobial spectrum analysis

Author: Smolecule Technical Support Team. Date: February 2026

Antimicrobial Spectrum and Mechanism of Action

Chloramphenicol succinate is a water-soluble prodrug of chloramphenicol, designed for intravenous administration. Upon injection, it is hydrolyzed in the body to release the biologically active chloramphenicol base [1].

  • Mechanism of Action: The active chloramphenicol inhibits bacterial protein synthesis. It binds reversibly to the 50S subunit of the bacterial ribosome, primarily at the A-site, and interferes with peptidyl transferase activity. This prevents the formation of peptide bonds between amino acids, leading to a bacteriostatic effect against most susceptible organisms [2] [1].
  • Antimicrobial Spectrum: It is a broad-spectrum antibiotic with activity against the following [3] [1]:
    • Gram-positive and Gram-negative bacteria
    • Anaerobic bacteria (notably Bacteroides fragilis)
    • Other microorganisms: Rickettsia and Chlamydia species.

It is particularly notable for its efficacy against clinically relevant pathogens such as Haemophilus influenzae, Salmonella species (including S. typhi), and certain strains of methicillin-resistant Staphylococcus aureus (MRSA) [3] [1].

The diagram below illustrates its mechanism of action and the primary mechanisms of bacterial resistance.

G cluster_resistance Mechanisms of Bacterial Resistance CAPS This compound (CAPS) (Prodrug, Intravenous) CAP Chloramphenicol (CAP) (Active Form) CAPS->CAP Hydrolysis in body Ribosome Binds to 50S Ribosomal Subunit (Peptidyl Transferase Center) CAP->Ribosome Binds to A-site Inhibition Inhibition of Protein Synthesis (Prevents peptide bond formation) Ribosome->Inhibition CAT Enzymatic Inactivation (Chloramphenicol Acetyltransferases - CATs) CAT->CAP Inactivates Efflux Efflux Pumps (Export drug from cell) Efflux->CAP Pumps out Mutation Target Site Alteration (Mutations in 23S rRNA) Mutation->Ribosome Alters binding site Porin Permeability Barrier (Reduced uptake via porins) Porin->CAP Blocks entry

Comparative Susceptibility Data

The table below summarizes the standardized laboratory criteria used to interpret whether a bacterial isolate is susceptible (S), intermediate (I), or resistant (R) to chloramphenicol [3].

Table 1: Susceptibility Test Interpretive Criteria for Chloramphenicol

| Pathogen | Minimum Inhibitory Concentration (MIC) Breakpoints (mcg/mL) | Disk Diffusion Zone Diameters (mm) | | :--- | :--- | :--- | | | S | I | R | S | I | R | | Salmonella spp. | ≤ 8 | 16 | ≥ 32 | ≥ 18 | 13-17 | ≤ 12 | | Haemophilus influenzae | ≤ 2 | 4 | ≥ 8 | ≥ 29 | 26-28 | ≤ 25 |

Key: S=Susceptible, I=Intermediate, R=Resistant. > Note: These standards are recognized by the FDA and are published by the Clinical and Laboratory Standards Institute (CLSI) [4].

Key Experimental Protocols

The data in Table 1 is generated through standardized laboratory methods. The protocols for two key susceptibility testing methods are detailed below.

Broth Dilution for Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antibiotic that prevents visible bacterial growth.

  • Workflow: The core workflow for determining MIC is summarized in the following diagram.

G Start Prepare two-fold serial dilutions of chloramphenicol in broth A Inoculate with standardized bacterial suspension Start->A B Incubate under appropriate conditions (e.g., 35°C for 16-20 hours) A->B C Determine MIC: Identify the lowest concentration with no visible growth B->C

  • Detailed Procedure:
    • Preparation: A stock solution of chloramphenicol is prepared and subjected to a series of two-fold dilutions in a broth medium (e.g., cation-adjusted Mueller-Hinton broth) within a microtiter plate [3].
    • Inoculation: Each well is inoculated with a standardized bacterial suspension, adjusted to a concentration of approximately 5 × 10⁵ CFU/mL [3].
    • Incubation: The plate is incubated at 35°C for 16-20 hours [3].
    • Reading Results: The MIC is read as the lowest concentration of chloramphenicol that completely inhibits visible growth of the organism [3].
  • Quality Control: To ensure accuracy, the test includes control strains with known MIC ranges, such as Escherichia coli ATCC 25922 (expected MIC range: 2-8 mcg/mL) [3].
Disk Diffusion (Kirby-Bauer Method)

This method uses antibiotic-impregnated disks to measure the zone of growth inhibition on an agar plate.

  • Workflow: The key steps for the disk diffusion method are as follows.

G Step1 Prepare Mueller-Hinton agar plate and inoculate with test bacterium Step2 Apply 30 mcg chloramphenicol disk to agar surface Step1->Step2 Step3 Incubate (35°C for 16-18 hours) Step2->Step3 Step4 Measure zone diameter of inhibition Step3->Step4

  • Detailed Procedure:
    • Preparation: A Mueller-Hinton agar plate is inoculated with a standardized suspension of the test bacterium [3].
    • Application: A paper disk impregnated with 30 mcg of chloramphenicol is firmly placed on the surface of the agar [3].
    • Incubation: The plate is incubated at 35°C for 16-18 hours [3].
    • Reading Results: The diameter of the zone of complete inhibition (as judged by the naked eye) is measured to the nearest millimeter. The value is compared to the breakpoints in Table 1 to determine susceptibility [3].

Clinical and Pharmacological Comparison

This compound is reserved for serious infections due to its unique risks and pharmacological profile. The following table compares it with other antibiotics that may be considered for similar indications.

Table 2: Comparison with Alternative Antimicrobial Agents

Feature Chloramphenicol (Succinate) Doxycycline Florfenicol (Veterinary)
Spectrum Broad-spectrum (Gram+, Gram-, Anaerobes, Rickettsia) Broad-spectrum (Gram+, Gram-, Atypicals) Broad-spectrum (Gram+, Gram-, some respiratory pathogens)
Mechanism Binds 50S subunit, inhibits protein synthesis (Bacteriostatic) Binds 30S subunit, inhibits protein synthesis (Bacteriostatic) Binds 50S subunit, inhibits protein synthesis (Bacteriostatic)
Primary Use Serious infections; meningitis; typhoid fever; cystic fibrosis regimens [3] [5] Respiratory, sinus, skin, and STIs; Rickettsial infections [5] [6] Bovine & swine respiratory disease (Not for human use) [1]
Key Concern Dose-dependent & idiosyncratic bone marrow suppression (Aplastic anemia) [3] [1] Tooth discoloration in children; photosensitivity; category D in pregnancy [5] [6] Myelosuppression (dose-dependent, reversible); not associated with aplastic anemia [1]
Resistance Acetyltransferases (CAT), efflux pumps, ribosomal mutations [2] [1] Efflux pumps, ribosomal protection [2] Specific efflux pumps; ribosomal mutations (structurally resistant to acetylation) [1]
Half-Life ~3.5 hours (chloramphenicol base) [5] [6] ~23 hours [5] ~5 hours (cattle) [1]

Critical Considerations for Researchers

  • Toxicity Profile: The major limitation of this compound is its toxicity. It can cause two types of bone marrow suppression: a dose-dependent, reversible form and a rare, idiosyncratic, and often fatal aplastic anemia [3] [1]. Research suggests the succinate ester itself may be a competitive substrate and inhibitor of succinate dehydrogenase, potentially contributing to its toxicity [7].
  • Bioavailability: As a prodrug, this compound must be hydrolyzed to active chloramphenicol. This hydrolysis can be slow and variable, leading to a bioavailability of active drug of approximately 70-85% compared to the oral base or palmitate forms [8]. It is ineffective when administered intramuscularly [3].
  • Regulatory Status: Due to the risk of aplastic anemia in humans, the use of chloramphenicol in food-producing animals is prohibited in the US and many other countries [1]. Its human use is strictly reserved for serious infections where no safer alternative exists [3].

References

chloramphenicol succinate resistance mechanisms characterization

Author: Smolecule Technical Support Team. Date: February 2026

Key Mechanisms of Chloramphenicol Resistance

Bacterial resistance to chloramphenicol is achieved through several well-characterized mechanisms, summarized in the table below.

Mechanism Description Key Genes/Proteins Detectable Experimental Changes
Enzymatic Inactivation [1] [2] [3] The primary mechanism; involves modification of the drug by enzymes that acetylate its hydroxyl groups, preventing ribosome binding. Chloramphenicol acetyltransferases (CATs): catA1, catA2, catB3, catB4 [1] [4]. Loss of antibacterial activity in functional assays; presence of cat genes in genomic data may not always correlate with resistance due to gene inactivation [1] [4].
Efflux Pumps [2] [5] Membrane proteins that actively export the antibiotic from the bacterial cell, reducing intracellular concentration. Resistance-nodulation-division (RND) family pumps (e.g., TtgABC in P. putida) [5]; Major Facilitator Superfamily (MFS) pumps [2]. Increased MIC; compromised growth of efflux pump knockout mutants in the presence of chloramphenicol [5].
Target Site Modification [2] Mutations in the bacterial 50S ribosomal subunit prevent chloramphenicol from binding to its target. Genes encoding 23S rRNA or ribosomal proteins [2]. Identified through genomic sequencing; can confer high-level resistance [2].
Reduced Membrane Permeability [2] Changes in the outer membrane structure decrease the uptake of the antibiotic, commonly seen in Gram-negative bacteria. Not specified in search results. Lower intracellular drug concentration; often results in low-level resistance [2].

A Closer Look at Genotype-Phenotype Discordance

Recent research highlights that the presence of a resistance gene does not always lead to a resistant phenotype, which is critical for accurate diagnostics.

  • Stable Gene Inactivation: A 2024 study on Malawian E. coli and Klebsiella isolates found that 31% showed a mismatch between genotype (carrying cat genes) and phenotype (being susceptible) [1] [4]. In many susceptible isolates, the catB4 gene was found to be a naturally truncated and non-functional variant of catB3 [4]. Furthermore, functional cat genes can be permanently inactivated by Insertion Sequences (IS) that disrupt the coding sequence, leading to a stable re-emergence of susceptibility [1] [4].
  • Experimental Confirmation is Key: This discordance means that genomic prediction of resistance can be unreliable. The same study confirmed the lack of CAT enzyme activity in phenotypically susceptible isolates using a adapted rapid CAT assay (rCAT) [4].

Guide to Key Characterization Experiments

The following workflow and descriptions outline core methodologies for characterizing chloramphenicol resistance.

Start Start: Bacterial Isolate Phenotypic Phenotypic Assays Start->Phenotypic Genotypic Genotypic Analysis Start->Genotypic Functional Functional Validation Phenotypic->Functional Hypothesis Genotypic->Functional Hypothesis Mech Define Resistance Mechanism Functional->Mech

Phenotypic Susceptibility Profiling
  • Broth Microdilution (MIC Determination)
    • Protocol: Prepare serial two-fold dilutions of chloramphenicol in a broth medium. Inoculate each well with a standardized bacterial suspension (~5 × 10^5 CFU/mL). Incubate for 16-20 hours. The Minimum Inhibitory Concentration (MIC) is the lowest concentration that prevents visible growth [1] [5].
    • Data Interpretation: Compare the MIC to clinical breakpoints (e.g., EUCAST: >8 µg/mL defines resistance) [1].
Genotypic Analysis
  • Whole-Genome Sequencing (WGS) & PCR
    • Protocol: Extract genomic DNA and perform WGS or targeted PCR. Use databases like CARD to screen for known resistance genes (cat variants, cmlA, floR) [1].
    • Data Interpretation: Correlate the presence of resistance genes with the phenotypic MIC. Investigate discordant results (genes present but susceptible phenotype) by checking for mutations or insertions that disrupt the gene [1] [4].
Functional Validation
  • Chloramphenicol Acetyltransferase (CAT) Assay
    • Protocol (rCAT): Prepare bacterial cell lysates. Incubate the lysate with chloramphenicol and acetyl-coenzyme A (Acetyl-CoA). The reaction uses 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to detect free sulfhydryl groups of unreacted Acetyl-CoA. A color change to yellow indicates enzyme activity. The absence of a color change in a cat-positive, phenotypically susceptible isolate confirms the gene is not functional [4].
  • Efflux Pump Inhibition Assays
    • Protocol: Determine the MIC of chloramphenicol in the presence and absence of an efflux pump inhibitor (e.g., Phe-Arg β-naphthylamide, PAβN). A significant decrease (e.g., 4-fold or more) in the MIC when the inhibitor is added suggests active efflux is contributing to resistance [5].

References

Chloramphenicol vs. Third-Generation Cephalosporins: A Summary

Author: Smolecule Technical Support Team. Date: February 2026

The following table synthesizes the core characteristics of chloramphenicol and third-generation cephalosporins based on the available evidence.

Feature Chloramphenicol (incl. Succinate Prodrug) Third-Generation Cephalosporins (e.g., Ceftriaxone, Cefotaxime)
Mechanism of Action Binds to 50S ribosomal subunit; inhibits protein synthesis (bacteriostatic) [1] [2]. Binds to Penicillin-Binding Proteins (PBPs); inhibits cell wall synthesis (bactericidal) [3] [4].
Antimicrobial Spectrum Broad-spectrum: Gram-positive, Gram-negative, anaerobes, Rickettsia, Chlamydia [1] [2]. Enhanced broad-spectrum: Gram-negative bacilli, some Gram-positive; variable anti-pseudomonal activity [3].
Key Indications Meningitis, typhoid fever, rickettsial infections; use limited by toxicity [1] [2]. Meningitis, community-acquired pneumonia, sepsis, gonorrhea, intra-abdominal infections [3] [4].
Efficacy in Meningitis No statistically significant difference in risk of death or deafness vs. 3rd-gen cephalosporins [5]. No statistically significant difference in risk of death or deafness vs. chloramphenicol [5].
CSF Penetration Good (21-50% uninflamed meninges; 45-89% inflamed meninges) [1] [2]. Good; crosses the blood-brain barrier effectively [3].
Common Side Effects Bone marrow suppression, nausea, diarrhea, gray baby syndrome in neonates [1]. Diarrhea, nausea, vomiting, injection site reactions, skin rash [5] [4].
Serious Adverse Effects Aplastic anemia (idiosyncratic, often fatal), bone marrow suppression (dose-dependent), gray baby syndrome [1]. Severe hypersensitivity, drug-induced immune hemolytic anemia, pseudomembranous colitis [4].
Resistance Mechanisms Chloramphenicol acetyltransferase (CAT), reduced permeability, ribosomal mutation [1] [2]. Production of extended-spectrum beta-lactamases (ESBLs), carbapenemases [6].
Monitoring Requirements Essential: baseline and frequent blood counts; serum concentration monitoring recommended [1] [7]. Routine monitoring not typically required for short-term use.
Cost & Availability Low-cost generic; availability may be limited in some regions [8] [1]. Low-cost generics available; widely accessible in most settings [5] [8].

Key Experimental Data and Clinical Evidence

The most robust direct comparative data comes from a Cochrane systematic review of 19 randomized controlled trials (RCTs) involving 1,496 patients with acute bacterial meningitis [5].

  • Primary Outcomes: The meta-analysis found no statistically significant difference between third-generation cephalosporins (ceftriaxone or cefotaxime) and conventional antibiotics (which included ampicillin-chloramphenicol or chloramphenicol alone) in the risk of death, deafness, or treatment failure [5].
  • Secondary Outcomes:
    • Microbiological Efficacy: Third-generation cephalosporins showed a statistically significant decrease in positive CSF cultures after 10-48 hours (Risk Difference: -6%, 95% CI: -11% to 0%) [5].
    • Adverse Effects: Third-generation cephalosporins were associated with a significantly higher risk of diarrhea (Risk Difference: 8%, 95% CI: 3% to 13%) [5]. The risks of neutropenia and skin rash were not significantly different between the groups [5].

A notable RCT in epidemic meningococcal meningitis settings found that a short course of ceftriaxone was non-inferior to long-acting chloramphenicol [5].

Pharmacological and Clinical Workflow

The distinct mechanisms of action and key clinical decision points for these antibiotics can be visualized in the following workflow:

G Start Start: Suspected Bacterial Infection MOA_Ceph Third-Gen Cephalosporin Binds to PBPs Inhibits Cell Wall Synthesis (Bactericidal) Start->MOA_Ceph MOA_Chlor Chloramphenicol Binds to 50S Ribosome Inhibits Protein Synthesis (Bacteriostatic) Start->MOA_Chlor Decision Clinical Decision Factors MOA_Ceph->Decision MOA_Chlor->Decision Factor1 Patient Factors: • History of severe β-lactam allergy • Liver function • Age (e.g., neonate) Decision->Factor1 Factor2 Pathogen Factors: • Known/suspected susceptibility • Local resistance patterns (e.g., ESBL prevalence) Decision->Factor2 Factor3 Treatment Setting: • Resource availability & cost • Capacity for therapeutic drug monitoring Decision->Factor3 Outcome1 Outcome: Effective treatment with monitoring for hematologic toxicity Factor1->Outcome1 Outcome2 Outcome: Effective treatment with monitoring for diarrhea & hypersensitivity Factor1->Outcome2 Factor2->Outcome1 Factor2->Outcome2 Factor3->Outcome1 Factor3->Outcome2

Important Considerations for Researchers

  • Chloramphenicol Succinate is a Prodrug: this compound requires hydrolysis to become active chloramphenicol. This process exhibits high inter-patient variability, leading to unpredictable serum concentrations, making therapeutic drug monitoring essential [9] [7] [2].
  • Resistance Patterns are Critical: The choice between these agents is heavily influenced by local resistance patterns. There is a rising global prevalence of resistance to third-generation cephalosporins, largely driven by ESBL-producing organisms [6]. Chloramphenicol remains a critical option in low-resource settings, but resistance via acetyltransferases is also well-documented [1].
  • Safety is the Defining Difference: The risk of fatal aplastic anemia with chloramphenicol, though rare, drastically limits its use in settings where safer alternatives are available and effective [1].

Conclusion

For the treatment of serious infections like bacterial meningitis, high-quality evidence shows that third-generation cephalosporins and chloramphenicol are similarly effective in terms of mortality and major neurological sequelae [5]. The choice between them is therefore not based on superior efficacy, but on a risk-benefit assessment that prioritizes safety profile, local antibiotic resistance rates, cost, and availability.

  • Third-generation cephalosporins are generally preferred where available due to a more favorable safety profile.
  • Chloramphenicol remains a vital alternative in resource-limited settings or for specific pathogens, provided that adequate monitoring for hematologic toxicity can be implemented.

References

Cost-Effectiveness Comparison for Pediatric Typhoid Fever

Author: Smolecule Technical Support Team. Date: February 2026

Antibiotic Study Setting / Patient Group Average Length of Stay (Days) Average Cost per Patient (Local Currency) Cost-Effectiveness Ratio (ACER) Conclusion
Chloramphenicol Putri Hijau Hospital, Indonesia (2017) [1] 6.53 3,212,776 IDR 492,002 IDR/day Less cost-effective than ceftriaxone
Ceftriaxone Putri Hijau Hospital, Indonesia (2017) [1] 4.17 1,967,045 IDR 471,713 IDR/day More effective and cost-effective
Chloramphenicol Karsa Husada Batu Hospital, Indonesia (2016-2018) [2] 3–4 Information missing Varies by ward; cost-effective in 3 of 4 wards Cost-effectiveness varied by hospital ward
Ceftriaxone Karsa Husada Batu Hospital, Indonesia (2016-2018) [2] 3.667–6 Information missing Varies by ward; cost-effective in 1 of 4 wards

Understanding Cost-Effectiveness Analysis

Cost-effectiveness analysis (CEA) is a crucial method for comparing the relative costs and health outcomes of different courses of action [3] [4]. It is particularly valuable in healthcare, where placing a monetary value on health effects can be challenging.

  • Core Concept: CEA compares interventions with a common health goal. It measures the net cost of an intervention (implementation costs minus averted medical costs) against its change in health outcomes (e.g., life years gained, cases of disease prevented) [4].
  • Key Metric: The results are often presented as a cost-effectiveness ratio (e.g., cost per year of life gained, cost per hospitalization day saved) [5] [3]. A lower ratio means you are achieving the same health outcome at a lower cost, indicating a more efficient intervention.
  • Decision Making: If an intervention is both more effective and has lower net costs, it is considered "cost-saving" [4]. If it is more effective but at a higher net cost, the cost-effectiveness ratio helps decision-makers determine if the additional health benefit is worth the extra expense.

The following diagram illustrates the logical workflow and key decision points in a standard cost-effectiveness analysis.

Start Start: Define Interventions and Perspective Cost A. Calculate Net Cost (Cost of Implementation - Averted Medical Costs) Start->Cost Effectiveness B. Measure Effectiveness (e.g., Hospital Days Saved, Cases Prevented) Start->Effectiveness Compare Compare Net Cost and Effectiveness Cost->Compare Effectiveness->Compare CostSaving Intervention is 'Cost-Saving' Compare->CostSaving Net Cost < 0 CalculateICER Calculate ICER (Incremental Cost- Effectiveness Ratio) Compare->CalculateICER Net Cost > 0 Recommend Recommend Intervention CostSaving->Recommend Decision Decision: Is ICER Acceptable? CalculateICER->Decision Decision->Recommend Yes Reject Reject Intervention Decision->Reject No End End Recommend->End Reject->End

Key Insights from Comparative Studies

The studies reveal that cost-effectiveness is not determined by drug price alone. Shorter hospital stays, driven by faster recovery, can offset a higher drug acquisition cost.

  • Ceftriaxone's Advantage: In the Indonesian study from Putri Hijau Hospital, ceftriaxone was found to be more effective and more cost-effective than chloramphenicol. Even though the drug cost itself was higher, the significantly shorter hospital stay (4.17 days vs. 6.53 days) led to lower total direct medical costs per patient [1]. This demonstrates that a faster-acting therapy can reduce overall costs by freeing up hospital resources more quickly.
  • Context-Dependent Outcomes: The study at Karsa Husada Batu Hospital presented a more nuanced picture. Here, chloramphenicol was more cost-effective in three out of four hospital wards, while ceftriaxone was more cost-effective in the fourth [2]. This highlights how factors like specific patient populations, clinical practices, and local cost structures can influence the results of a CEA. The study used the Incremental Cost-Effectiveness Ratio (ICER), which measures the additional cost required to achieve one additional unit of effectiveness (e.g., one fewer hospital day) when switching from one drug to another [2].
  • Beyond Acquisition Cost: A comprehensive CEA should consider direct medical costs (drugs, hospitalization, lab tests) and, where relevant, indirect costs like productivity losses. The primary goal is to identify the intervention that delivers the best health outcome for the resources invested [1] [4].

Experimental & Methodological Considerations

For researchers designing or evaluating such studies, the methodology is critical for generating credible results.

  • Experimental Data from Clinical Studies: The core data for these analyses typically come from retrospective analyses of patient medical records [2] [1]. Key metrics collected include:
    • Length of stay (LOS) in the hospital.
    • Duration of fever as a clinical marker of effectiveness.
    • All direct medical costs accrued during the hospitalization, including drugs, room charges, and diagnostic tests [1].
  • Analytical Method: The Average Cost-Effectiveness Ratio (ACER) is a common metric, calculated as the total cost of treatment divided by the measured unit of effectiveness (e.g., ACER per hospital day saved) [1]. For comparing two drugs, the Incremental Cost-Effectiveness Ratio (ICER) is used, calculated as the difference in costs between the two drugs divided by the difference in their effectiveness [2].
  • Novel Formulation Research: Beyond comparing existing drugs, research into improving chloramphenicol itself is ongoing. For instance, conjugating chloramphenicol succinate with dipeptides (e.g., CLsuGG) has been shown to enhance its efficacy against E. coli and reduce toxicity to human bone marrow cells in preclinical studies [6]. The minimum inhibitory concentration (MIC) is a standard laboratory measure used to assess the potency of such new antibiotic compounds [6].

Conclusion

For researchers and drug development professionals, the evidence suggests:

  • In clinical practice for typhoid fever, ceftriaxone is increasingly demonstrating superior cost-effectiveness despite a higher unit cost, primarily due to shorter hospitalization.
  • The cost-effectiveness conclusion is highly sensitive to the local context, including hospital efficiency, patient demographics, and specific resistance patterns.
  • From a drug development perspective, modifying chloramphenicol into improved prodrugs represents a promising strategy to enhance efficacy and reduce toxicity, potentially restoring its cost-effectiveness profile for future use.

References

chloramphenicol succinate stability comparison studies

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Bioavailability & Pharmacokinetics

The table below summarizes findings from comparative studies on chloramphenicol succinate, primarily focusing on its bioavailability relative to other forms and across different patient populations.

Aspect of Comparison Key Findings Study Details & Experimental Data

| IV vs. Oral Forms (Adults) [1] | Bioavailability of IV this compound was approximately 79-86% of oral forms (base and palmitate). | Subjects: 12 adult patients. Dosage: 1 gm every 6 hours at steady state. Methodology: Crossover study measuring plasma concentrations and urinary excretion of unchanged succinate. | | Patient Age Groups (IV Form) [2] | Bioavailability was significantly higher in premature infants (93%) compared to older children (64%). A longer elimination half-life was also observed in premature infants. | Subjects: 5 premature infants, 8 full-term infants, 4 children. Methodology: Pharmacokinetic study at steady state; analysis of renal clearance of the succinate ester and its hydrolysis to active chloramphenicol. | | Stability in Aqueous Solution [3] | A 50 mg/mL solution in water is stable over a wide pH range, with 50% hydrolysis occurring after 290 days. Degradation is catalyzed by general acids and bases. | Experimental Notes: Stock solutions are stable for 5 days at 37°C. Buffered solutions (e.g., with borax) degrade faster. Solutions should be protected from light, as photochemical decomposition causes yellowing. |

Experimental Protocols from Key Studies

For researchers looking to design similar experiments, here are the methodologies used in the cited bioavailability studies.

  • Comparative Bioavailability in Adults (Crossover Study) [1]:

    • Study Design: A crossover manner was used, meaning each subject received multiple formulations in sequence.
    • Dosing: Chloramphenicol was administered at a dose of 1 gram every 6 hours until steady-state concentrations were achieved.
    • Sample Collection: Blood samples were drawn at steady-state to measure plasma chloramphenicol concentrations. For the intravenous (succinate) formulation, total urine output was also collected.
    • Analysis: The concentration-time data was used to calculate bioavailability and other pharmacokinetic parameters. The urinary excretion of unchanged this compound was measured.
  • Pharmacokinetics in Pediatric Populations [2]:

    • Study Groups: Patients were divided into three groups: premature infants, full-term infants, and children.
    • Dosing: All subjects received intravenous this compound at steady-state.
    • Data Analysis: The study specifically compared the renal clearance of the succinate ester and the resulting bioavailability of active chloramphenicol among the different age groups. This involved measuring plasma levels and calculating half-life and clearance.

The relationship between patient age, renal function, and this compound bioavailability can be visualized as follows:

G A Patient Age Group B Renal Clearance of Succinate Ester A->B decreases with younger age C Fraction Available for Enzymatic Hydrolysis B->C inversely related D Bioavailability of Active Chloramphenicol C->D directly increases

Interpretation and Research Considerations

The data indicates that the "stability" of this compound in a clinical context is closely tied to its in vivo hydrolysis. The intravenous prodrug must be hydrolyzed by the body to release the active chloramphenicol, and this process is influenced by patient-specific factors.

  • Formulation and Route: The lower bioavailability of the IV succinate form compared to oral forms is attributed to the renal excretion of the unchanged succinate ester before it can be hydrolyzed [1].
  • Critical Patient Factor: Renal function, which is underdeveloped in premature infants, plays a key role. Reduced renal clearance of the succinate ester in this group leads to a higher fraction of the dose being hydrolyzed to the active drug, resulting in greater bioavailability and a longer half-life [2]. This underscores the importance of therapeutic drug monitoring.

References

chloramphenicol succinate clinical efficacy validation

Author: Smolecule Technical Support Team. Date: February 2026

Traditional & Repurposed Clinical Efficacy

The table below summarizes the key efficacy data for Chloramphenicol Succinate (CAPS) from both its established and emerging therapeutic roles.

Therapeutic Area Key Findings on Efficacy Experimental Model Proposed Mechanism of Action Reference / Year
Inflammatory Bowel Disease (IBD) Potent P2Y14R antagonism (IC₅₀ = 1.585 nM); alleviated colitis symptoms, reduced colon shortening, restored gut barrier. DSS-induced murine colitis model; in vitro antagonism assays. Nanomolar efficacy P2Y14 receptor antagonist. [1] 2025
Cardioprotection Significant infarct size reduction: 25±5% (pretreated) & 41±4% (delayed) vs. 56±5% (control). Porcine model of acute myocardial infarction (45 min occlusion, 3h reperfusion). Induction of protective autophagy (↑ Beclin-1, ↑ LC3B-II). [2] 2012 (Available PMC 2012)
Severe Bacterial Infections Achieves therapeutic plasma concentrations (typically 10-20 μg/mL); penetrates CSF effectively (~50% of plasma levels). Human clinical pharmacokinetic studies. Binds to 50S ribosomal subunit, inhibiting bacterial protein synthesis. [3] [4] [5] Established Use

Experimental Protocols for Key Studies

For researchers looking to replicate or build upon these findings, here are the detailed methodologies from the pivotal studies.

Protocol: Validation as a P2Y14R Antagonist for IBD

This recent 2025 study employed a multi-step computational and experimental pipeline to validate the repurposing of CAPS for IBD therapy [1].

  • Virtual Screening & Molecular Docking: A structure-based virtual screening (SBVS) of the DrugBank database was performed against the P2Y14 receptor structure. Molecular docking was conducted using Glide XP and AutoDock Vina to predict binding modes and affinities.
  • Molecular Dynamics (MD) & Energetics: Top candidates from docking underwent MD simulations to assess the stability of the ligand-receptor complex in a simulated physiological environment. The binding free energy was calculated using the MM/GBSA method.
  • *In Vitro* Validation: The P2Y14R antagonistic activity of CAPS was confirmed using cellular assays, reporting an IC₅₀ of 1.585 nM. Cytotoxicity was also evaluated to rule out non-specific effects.
  • *In Vivo* Efficacy: The therapeutic potential was tested in a DSS-induced murine colitis model. CAPS treatment was evaluated based on disease activity index, colon length, and restoration of gut barrier integrity (e.g., ZO-1, Occludin expression).
Protocol: Cardioprotection via Autophagy Induction

This 2012 study investigated the cardioprotective effects of CAPS in a large animal model [2].

  • Animal Model: Domestic swine underwent a 45-minute coronary artery occlusion, followed by 3 hours of reperfusion.
  • Dosing Regimens:
    • Pretreatment: CAPS (20 mg/kg) or saline was administered intravenously 10 minutes before the ischemic event.
    • Delayed Treatment: CAPS (20 mg/kg) was administered intravenously 30 minutes after occlusion began (i.e., just before reperfusion).
  • Infarct Size Measurement: After reperfusion, the area at risk was delineated with Evan's blue dye, and the area of necrosis (infarct) was stained with triphenyltetrazolium chloride (TTC). Infarct size was expressed as a percentage of the area at risk.
  • Molecular Analysis: Myocardial tissue samples were analyzed by immunoblotting for markers of autophagy, specifically Beclin-1 and the lipidated form of Microtubule-associated protein 1A/1B-light chain 3 (LC3B-II).

Mechanism of Action & Experimental Workflow

The following diagrams illustrate the key signaling pathways and experimental workflows identified in the research, providing a visual summary of the mechanisms and validation processes.

cardioprotection CAPS CAPS AutophagyInduction Induction of Autophagy CAPS->AutophagyInduction Beclin1 ↑ Beclin-1 Expression AutophagyInduction->Beclin1 LC3BII ↑ LC3B-II Conversion AutophagyInduction->LC3BII Degradation Degradation of Damaged Organelles Beclin1->Degradation Initiation LC3BII->Degradation Autophagosome Formation Cardioprotection Cardioprotection Degradation->Cardioprotection

This compound (CAPS) activates autophagy, a cellular clearance process, by upregulating key proteins like Beclin-1 and facilitating the conversion of LC3 to its active form (LC3-II). This enhanced degradation pathway helps remove proteins and organelles damaged by ischemia-reperfusion injury, leading to a reduction in infarct size [2].

computational_workflow Start DrugBank Database Step1 Structure-Based Virtual Screening (SBVS) Start->Step1 Step2 Molecular Docking (Glide XP, AutoDock Vina) Step1->Step2 Step3 Molecular Dynamics (MD) Simulations Step2->Step3 Step4 MM/GBSA Binding Free Energy Calculation Step3->Step4 Step5 In Vitro P2Y14R Antagonism Assay Step4->Step5 Step6 In Vivo Murine Colitis Model Step5->Step6 End Identification of CAPS as Potent Antagonist Step6->End

The computational drug repurposing pipeline began with screening a library of approved drugs, used molecular docking to predict binding, and refined the selection with dynamics simulations and free energy calculations. The top candidate, CAPS, was then validated through increasingly complex biological experiments, culminating in a disease model [1].

Key Insights for Researchers

  • Beyond Antibiotics: The most significant recent finding is the high-affinity, nanomolar antagonism of the P2Y14 receptor, suggesting a potent new mechanism of action entirely separate from protein synthesis inhibition [1].
  • Clinical Repurposing Potential: The efficacy of CAPS in delayed treatment for cardioprotection is highly relevant for clinical translation, as most patients present after ischemia has begun [2].
  • Established Pharmacokinetics: As a prodrug, CAPS must be hydrolyzed to active chloramphenicol, leading to variable bioavailability (~70% IV). It achieves good tissue penetration, including into the CSF, which underpins its historical efficacy in meningitis [6] [4] [5].
  • Critical Safety Profile: Its use is limited by the risk of serious and fatal blood dyscrasias, including aplastic anemia. This risk necessitates that it be reserved for serious infections where safer alternatives are ineffective or contraindicated, a consideration that also applies to any repurposing efforts [7] [8].

The experimental data shows that this compound has promising applications beyond its traditional antibiotic use. Researchers focusing on IBD, cardioprotection, or GPCR antagonism may find its high-affinity interaction with the P2Y14 receptor a particularly valuable lead.

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Chloramphenicol sodium succinate is a white powder. (NTP, 1992)

XLogP3

1.1

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

3

Exact Mass

422.0283709 Da

Monoisotopic Mass

422.0283709 Da

Heavy Atom Count

27

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

ZCX619U9A1

Related CAS

982-57-0 (succinate hydrochloride salt)

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (66.67%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (66.67%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (66.67%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (66.67%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (66.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H371 (33.33%): May cause damage to organs [Warning Specific target organ toxicity, single exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Chloramphenicol succinate is indicated to treat serious and susceptible bacterial infections where less dangerous drugs are ineffective or contraindicated.

Pharmacology

Chloramphenicol succinate is a prodrug of chloramphenicol, which binds to bacterial ribosomes and prevents translation.[A204047,A204071,A204077] It has a narrow therapeutic index[A204080] and a moderate duration of action.[L14174] Patients should be counselled regarding the risk of serious fatal blood dyscrasias.[L14174]

MeSH Pharmacological Classification

Anti-Bacterial Agents

Mechanism of Action

Chloramphenicol succinate is hydrolyzed into the active chloramphenicol. Chloramphenicol resembles uridine-5'-phosphate. It binds to the residues A2451 and A2452 in the 23S rRNA of the 50S ribosomal subunit of _E. coli_, which prevents translation.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

3544-94-3
982-57-0

Absorption Distribution and Excretion

Chloramphenicol succinate has a high degree of interpatient variability, with a Tmax of 18 minutes to 3 hours. A 1g oral chloramphenicol succinate dose every 6-8 hours reaches a mean Cmax of 11.2µg/mL with a Tmax of 1 hour.
6-80% of chloramphenicol succinate is eliminated unchanged in the urine, though this is highly variable between patients. On average, 30% of chloramphenicol succinate is eliminated unchanged in the urine and 10% is eliminated as the active chloramphenicol in the urine.
Chloramphenicol succinate has a volume of distribution of 0.2-3.1L/kg.
Chloramphenicol succinate's total clearance is 530-540mL/min in patients with normal renal and hepatic function, and 354mL/min in patients with renal or hepatic dysfunction. Chloramphenicol succinate's renal clearance is 222-260mL/min in patients with normal renal and hepatic function, and 66mL/min in patients with renal or hepatic dysfunction.

Metabolism Metabolites

Chloramphenicol succinate is hydrolyzed to chloramphenicol. The propane-diol moiety of chloramphenicol can be metabolised through a number of pathways including glucuronidation, sulfate conjugation, phosphorylation, acetylation, and oxidation. The dichloroacetate moiety can be metabolised through hydrolysis of the amide group and dechlorination. The nitro functional group can also be metabolised to an aryl amine and aryl amide metabolite.

Biological Half Life

The half life of chloramphenicol succinate in patients with normal renal and hepatic function is 0.6-2.7h.

Dates

Last modified: 08-15-2023
1: Black LA, McLachlan AJ, Griffith JE, Higgins DP, Gillett A, Krockenberger MB, Govendir M. Pharmacokinetics of chloramphenicol following administration of intravenous and subcutaneous chloramphenicol sodium succinate, and subcutaneous chloramphenicol, to koalas (Phascolarctos cinereus). J Vet Pharmacol Ther. 2013 Oct;36(5):478-85. doi: 10.1111/jvp.12024. Epub 2012 Nov 17. PubMed PMID: 23157306.
2: Kauffman RE, Thirumoorthi MC, Buckley JA, Aravind MK, Dajani AS. Relative bioavailability of intravenous chloramphenicol succinate and oral chloramphenicol palmitate in infants and children. J Pediatr. 1981 Dec;99(6):963-7. PubMed PMID: 7310593.
3: Nahata MC, Powell DA. Bioavailability and clearance of chloramphenicol after intravenous chloramphenicol succinate. Clin Pharmacol Ther. 1981 Sep;30(3):368-72. PubMed PMID: 7273601.
4: Ambrose PJ. Clinical pharmacokinetics of chloramphenicol and chloramphenicol succinate. Clin Pharmacokinet. 1984 May-Jun;9(3):222-38. Review. PubMed PMID: 6375931.
5: Nahata MC, Powell DA. Chloramphenicol serum concentration falls during chloramphenicol succinate dosing. Clin Pharmacol Ther. 1983 Mar;33(3):308-13. PubMed PMID: 6825386.
6: Nahata MC, Powell DA. Comparative bioavailability and pharmacokinetics of chloramphenicol after intravenous chloramphenicol succinate in premature infants and older patients. Dev Pharmacol Ther. 1983;6(1):23-32. PubMed PMID: 6839912.
7: Burke JT, Wargin WA, Sherertz RJ, Sanders KL, Blum MR, Sarubbi FA. Pharmacokinetics of intravenous chloramphenicol sodium succinate in adult patients with normal renal and hepatic function. J Pharmacokinet Biopharm. 1982 Dec;10(6):601-14. PubMed PMID: 7182457.
8: Sala-Mercado JA, Wider J, Undyala VV, Jahania S, Yoo W, Mentzer RM Jr, Gottlieb RA, Przyklenk K. Profound cardioprotection with chloramphenicol succinate in the swine model of myocardial ischemia-reperfusion injury. Circulation. 2010 Sep 14;122(11 Suppl):S179-84. doi: 10.1161/CIRCULATIONAHA.109.928242. PubMed PMID: 20837911; PubMed Central PMCID: PMC3355994.
9: Koup JR, Weber A, Smith AL. Chloramphenicol succinate pharmacokinetics in Macaca nemestrina: dose dependency study. J Pharmacol Exp Ther. 1981 Nov;219(2):316-20. PubMed PMID: 7288623.
10: Ambekar CS, Lee JS, Cheung BM, Chan LC, Liang R, Kumana CR. Chloramphenicol succinate, a competitive substrate and inhibitor of succinate dehydrogenase: possible reason for its toxicity. Toxicol In Vitro. 2004 Aug;18(4):441-7. PubMed PMID: 15130601.
11: Kauffman RE, Miceli JN, Strebel L, Buckley JA, Done AK, Dajani AS. Pharmacokinetics of chloramphenicol and chloramphenicol succinate in infants and children. J Pediatr. 1981 Feb;98(2):315-20. PubMed PMID: 7463235.
12: Ambekar CS, Cheung B, Lee J, Chan LC, Liang R, Kumana CR. Metabolism of chloramphenicol succinate in human bone marrow. Eur J Clin Pharmacol. 2000 Aug;56(5):405-9. PubMed PMID: 11009050.
13: Brasfield JH, Record KE, Griffen WO, Mattingly S. Chloramphenicol and chloramphenicol succinate concentrations in patients with renal impairment. Clin Pharm. 1983 Jul-Aug;2(4):355-8. PubMed PMID: 6883963.
14: Krasinski K, Kusmiesz H, Nelson JD. Pharmacologic interactions among chloramphenicol, phenytoin and phenobarbital. Pediatr Infect Dis. 1982 Jul-Aug;1(4):232-5. PubMed PMID: 7177912.
15: Turton JA, Yallop D, Andrews CM, Fagg R, York M, Williams TC. Haemotoxicity of chloramphenicol succinate in the CD-1 mouse and Wistar Hanover rat. Hum Exp Toxicol. 1999 Sep;18(9):566-76. PubMed PMID: 10523871.
16: Festing MF, Diamanti P, Turton JA. Strain differences in haematological response to chloramphenicol succinate in mice: implications for toxicological research. Food Chem Toxicol. 2001 Apr;39(4):375-83. PubMed PMID: 11295484.
17: Aravind MK, Miceli JN, Kauffman RE, Strebel LE, Done AK. Simultaneous measurement of chloramphenicol and chloramphenicol succinate by high-performance liquid chromatography. J Chromatogr. 1980 Nov 14;221(1):176-81. PubMed PMID: 7451621.
18: Velagapudi R, Smith RV, Ludden TM, Sagraves R. Simultaneous determination of chloramphenicol and chloramphenicol succinate in plasma using high-performance liquid chromatography. J Chromatogr. 1982 Mar 12;228:423-8. PubMed PMID: 7076772.
19: Nahata MC. Simultaneous measurement of chloramphenicol sodium succinate and chloramphenicol in presence of furosemide in plasma and urine. J Clin Pharm Ther. 1993 Aug;18(4):301. PubMed PMID: 8227239.
20: Nouws JF, Vree TB, Holtkamp J, Baakman M, Driessens F, Guelen PJ. Pharmacokinetic, residue and irritation aspects of chloramphenicol sodium succinate and a chloramphenicol base formulation following intramuscular administration to ruminants. Vet Q. 1986 Jul;8(3):224-32. PubMed PMID: 3750804.

Explore Compound Types